molecular formula C20H17F2NO3 B12414679 PF-06679142

PF-06679142

Número de catálogo: B12414679
Peso molecular: 357.3 g/mol
Clave InChI: JQJNGAWEMYQJIQ-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid is a high-purity chemical compound intended for research and development purposes. This indole-3-carboxylic acid derivative features a 4,6-difluoro substitution pattern on the indole core and a tetrahydropyran group attached via a phenyl ring at the 5-position. The tetrahydropyran group is provided in the (2S) enantiomeric form, making this compound a valuable chiral building block for medicinal chemistry and drug discovery programs. Indole-carboxylic acid scaffolds are recognized as privileged structures in pharmaceutical research due to their diverse biological activities. Similar indole-2-carboxylic acid derivatives have been investigated as potent and selective glycine-site NMDA receptor antagonists and as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase . Other indole-3-carboxylic acid amide compounds have been reported to exhibit sphingosine-1-phosphate (S1P) receptor antagonist activity . Researchers can utilize this compound as a key intermediate for structure-activity relationship (SAR) studies or as a precursor for synthesizing more complex molecules targeting various disease pathways. It is particularly useful for exploring the role of fluorine atoms in modulating a compound's lipophilicity, metabolic stability, and binding affinity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

Fórmula molecular

C20H17F2NO3

Peso molecular

357.3 g/mol

Nombre IUPAC

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1

Clave InChI

JQJNGAWEMYQJIQ-INIZCTEOSA-N

SMILES isomérico

C1CCO[C@@H](C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F

SMILES canónico

C1CCOC(C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06679142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data on its activity and selectivity are presented, along with visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and metabolic disease.

Core Mechanism of Action: Direct Allosteric Activation of AMPK

This compound functions as a direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits, and it acts as a central sensor of cellular energy status. This compound has been identified as a selective activator of AMPK heterotrimers containing the β1 subunit.

Upon binding to the AMPK complex, this compound induces a conformational change that leads to a robust activation of the kinase. This activation mimics the effects of a high cellular AMP/ATP ratio, a condition that naturally stimulates AMPK activity. The activation of AMPK by this compound is independent of upstream kinases such as LKB1.

Quantitative Data: Potency and Isoform Selectivity

The potency of this compound has been determined using various in vitro assays. The primary quantitative metric is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal activation of the enzyme.

AMPK Isoform Assay Type EC50 (nM)
α1β1γ1FRET22

Data sourced from MedchemExpress, citing Edmonds DJ, et al. J Med Chem. 2018 Mar 22;61(6):2372-2383.[1]

Experimental Protocols

The characterization of this compound involves several key experimental techniques to determine its binding affinity, potency, and functional effects.

Förster Resonance Energy Transfer (FRET) Assay for AMPK Activation

This assay is used to measure the direct activation of purified AMPK isoforms by this compound.

Principle: A FRET-based assay utilizes a fluorescently labeled peptide substrate for AMPK. Upon phosphorylation by activated AMPK, the peptide undergoes a conformational change that alters the distance between two fluorophores, leading to a change in the FRET signal.

General Protocol:

  • Reagents: Purified human AMPK α1β1γ1, FRET peptide substrate (e.g., a peptide with a terminal coumarin-fluorescein FRET pair), ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure: a. A solution of AMPK enzyme and the FRET peptide substrate is prepared in the assay buffer. b. Serial dilutions of this compound are added to the enzyme-substrate mixture in a 384-well plate format. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). e. The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The change in FRET ratio is plotted against the concentration of this compound to determine the EC50 value using a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the direct binding of this compound to the AMPK complex and to determine the association (kon) and dissociation (koff) rate constants.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized AMPK).

General Protocol:

  • Immobilization: a. Purified AMPK α1β1γ1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. b. A reference flow cell is prepared with an irrelevant protein or is left blank to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis: a. A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface. b. The association of the compound is monitored in real-time. c. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and the equilibrium dissociation constant (KD).

Signaling Pathways and Downstream Effects

The activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.

Core Signaling Pathway

PF06679142_Mechanism cluster_downstream Downstream Effects PF06679142 This compound AMPK AMPK (α1β1γ1) PF06679142->AMPK Direct Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) ULK1 ULK1 AMPK->ULK1 Phosphorylation (Activation) GlucoseUptake Glucose Uptake ↑ AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation ↑ ACC->FattyAcidOxidation FattyAcidSynthesis Fatty Acid Synthesis ↓ ACC->FattyAcidSynthesis Autophagy Autophagy ↑ ULK1->Autophagy

Caption: this compound directly activates AMPK, leading to metabolic reprogramming.

Key Downstream Substrates and Cellular Responses
  • Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis.[2] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in an increased rate of fatty acid oxidation in the mitochondria.[3]

  • ULK1 (Unc-51 like autophagy activating kinase 1): AMPK directly phosphorylates and activates ULK1, a key initiator of autophagy.[2][4] This process is crucial for the clearance of damaged organelles and the recycling of cellular components during times of metabolic stress.

  • Glucose Uptake: Activation of AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane in tissues like skeletal muscle, thereby increasing glucose uptake from the circulation.[5][6]

Experimental Workflow: From In Vitro to Cellular Effects

The evaluation of this compound's mechanism of action follows a logical progression from biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models FRET FRET Assay (Potency - EC50) pACC Western Blot (p-ACC Levels) FRET->pACC SPR SPR Assay (Binding Kinetics - KD) SPR->pACC GlucoseUptake Glucose Uptake Assay pACC->GlucoseUptake FAO Fatty Acid Oxidation Assay pACC->FAO AnimalModels Animal Models of Metabolic Disease GlucoseUptake->AnimalModels FAO->AnimalModels

Caption: Workflow for characterizing the mechanism of action of this compound.

Cellular Assays
  • Western Blot for Phospho-ACC:

    • Principle: To confirm target engagement in a cellular context, cells are treated with this compound, and the phosphorylation status of ACC at the AMPK-specific site (e.g., Ser79) is assessed by Western blotting using a phospho-specific antibody.

    • General Protocol:

      • Culture cells (e.g., hepatocytes, myotubes) to confluence.

      • Treat cells with varying concentrations of this compound for a specified time.

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with primary antibodies against phospho-ACC and total ACC, followed by secondary antibodies.

      • Visualize and quantify the bands to determine the ratio of phosphorylated to total ACC.

  • Glucose Uptake Assay:

    • Principle: Measures the rate of glucose transport into cells, often using a fluorescently or radioactively labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose).

    • General Protocol:

      • Plate cells in a multi-well format.

      • Treat cells with this compound.

      • Add the labeled glucose analog and incubate for a defined period.

      • Wash the cells to remove extracellular label.

      • Lyse the cells and measure the intracellular fluorescence or radioactivity.

  • Fatty Acid Oxidation Assay:

    • Principle: Quantifies the rate of mitochondrial beta-oxidation, typically by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [14C]-palmitate).

    • General Protocol:

      • Culture cells in appropriate plates.

      • Pre-incubate cells with this compound.

      • Add the radiolabeled fatty acid substrate.

      • After incubation, capture the produced 14CO2 or separate the acid-soluble metabolites.

      • Quantify the radioactivity using a scintillation counter.

Conclusion

This compound is a direct and potent activator of the β1-containing isoforms of AMPK. Its mechanism of action involves allosteric modulation of the AMPK complex, leading to the phosphorylation of key downstream targets such as ACC and ULK1. This results in a coordinated metabolic switch that enhances catabolic processes like fatty acid oxidation and glucose uptake, while suppressing anabolic pathways. The well-defined mechanism of action and favorable preclinical data position this compound as a promising therapeutic candidate for the treatment of metabolic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

PF-06679142: A Potent, Orally Bioavailable AMPK Activator for Metabolic and Renal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06679142 is a potent and selective direct activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in a range of metabolic and renal diseases. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical data on its mechanism of action, pharmacokinetic profile, and efficacy in models of diabetic nephropathy. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development efforts.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular and whole-body energy homeostasis.[1] Its activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.[1] Dysregulation of AMPK signaling is implicated in the pathophysiology of numerous diseases, including type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and diabetic nephropathy.[2]

This compound is an orally active small molecule that directly activates AMPK.[3] It belongs to a series of indole (B1671886) acid derivatives optimized for metabolic stability and renal clearance.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for diabetic nephropathy.[2][3]

Mechanism of Action

This compound is a direct allosteric activator of AMPK.[1] It binds to the αβγ complex, inducing a conformational change that leads to its activation. The primary isoform activated by this compound is the α1β1γ1 heterotrimer.[3]

Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to:

  • Increased catabolism: Enhanced glucose uptake and fatty acid oxidation.[2]

  • Decreased anabolism: Inhibition of lipid and protein synthesis.[2]

These effects collectively contribute to improved insulin (B600854) sensitivity, reduced hepatic lipid accumulation, and overall metabolic regulation.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueTargetReference
EC50 22 nMAMPK α1β1γ1[3]
Kd 14 nMAMPK1

Table 2: Preclinical Pharmacokinetics of this compound (Qualitative Summary)

SpeciesOral AbsorptionPlasma ClearanceRenal ClearanceReference
Rat DesirableLowNegligible[1]
Preclinical Species (unspecified) DesirableLowNegligible[2]

No specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were available in the public domain at the time of this review.

Table 3: In Vivo Efficacy of Related AMPK Activators in the ZSF1 Rat Model of Diabetic Nephropathy

CompoundDoseEffect on ProteinuriaReference
PF-06409577 10, 30, 100 mg/kg/dayDose-dependent reduction2

While this compound was developed for diabetic nephropathy, specific in vivo efficacy data was not publicly available. Data for a closely related compound from the same chemical series is presented as a surrogate.

Experimental Protocols

In Vitro AMPK Activation Assay (Radiometric)

This protocol is a representative method for determining the in vitro potency of AMPK activators like this compound using the SAMS peptide as a substrate.

Materials:

  • Recombinant human AMPK (α1β1γ1)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • [γ-32P]ATP

  • Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)

  • 75 mM MgCl2

  • 500 µM unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant AMPK, and the SAMS peptide.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP in MgCl2.

  • Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity and determine the EC50 value for this compound.

In Vivo Assessment of AMPK Activation in Kidney Tissue (Western Blot)

This protocol describes a general method to assess the activation of AMPK in kidney tissue from animals treated with this compound.

Materials:

  • Kidney tissue from treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Homogenize snap-frozen kidney tissue in lysis buffer.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects cluster_catabolism Catabolism (ATP Production) cluster_anabolism Anabolism (ATP Consumption) This compound This compound AMPK AMPK This compound->AMPK Direct Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Stimulates Lipid Synthesis Lipid Synthesis pAMPK->Lipid Synthesis Inhibits Protein Synthesis Protein Synthesis pAMPK->Protein Synthesis Inhibits

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (AMPK Activation) Cellular_Assay Cellular Assay (pAMPK Western Blot) Biochemical_Assay->Cellular_Assay Pharmacokinetics Pharmacokinetics (Rat, Dog) Cellular_Assay->Pharmacokinetics Efficacy_Model Efficacy Model (ZSF1 Rat) Pharmacokinetics->Efficacy_Model Target_Engagement Target Engagement (Kidney pAMPK) Efficacy_Model->Target_Engagement

Caption: A logical workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Properties

Properties_Relationship Chemical_Structure Indole Acid Derivative Mechanism Direct AMPK Activator Chemical_Structure->Mechanism Therapeutic_Potential Diabetic Nephropathy Mechanism->Therapeutic_Potential PK_Profile Good Oral Absorption Low Clearance PK_Profile->Therapeutic_Potential

Caption: Relationship between the chemical properties and therapeutic potential of this compound.

Conclusion

This compound is a potent, orally bioavailable AMPK activator with a promising preclinical profile for the treatment of metabolic disorders, particularly diabetic nephropathy. Its direct mechanism of action and favorable pharmacokinetic properties make it a valuable tool for further research into the therapeutic benefits of AMPK activation. The data and protocols presented in this guide are intended to facilitate these ongoing efforts in the scientific community.

References

In-Depth Technical Guide: Target Validation of PF-06679142 for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06679142 is a potent and orally active small molecule activator of the α1β1γ1 isoform of 5'-AMP-activated protein kinase (AMPK), a critical cellular energy sensor. With an EC50 of 22 nM, this compound has emerged as a promising therapeutic candidate for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), with a specific focus on diabetic nephropathy. The mechanism of action of this compound involves the direct activation of AMPK, which subsequently modulates downstream pathways to enhance glucose uptake and fatty acid oxidation while concurrently inhibiting anabolic processes such as lipid and protein synthesis. This technical guide provides a comprehensive overview of the target validation for this compound in metabolic diseases, detailing its preclinical pharmacology, pharmacokinetic profile, and the experimental protocols utilized in its evaluation.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It functions as a master regulator of cellular and whole-body energy balance. In response to metabolic stress, such as an increase in the cellular AMP:ATP ratio, AMPK is activated and orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic pathways. This includes promoting glucose transport, enhancing fatty acid oxidation, and inhibiting the synthesis of cholesterol, fatty acids, and proteins. Given its central role in metabolic regulation, AMPK has become a highly attractive drug target for the treatment of metabolic disorders.

This compound: A Potent and Selective AMPK Activator

This compound was identified and optimized from a series of indole (B1671886) acid direct activators of AMPK. A key publication by Edmonds et al. in the Journal of Medicinal Chemistry (2018) details the structure-activity relationship studies that led to the development of this compound with improved metabolic stability and reduced renal clearance.

In Vitro Potency

The in vitro potency of this compound was determined using a biochemical assay measuring the activation of the human AMPK α1β1γ1 isoform.

CompoundTargetEC50 (nM)
This compoundAMPK α1β1γ122

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in multiple preclinical species to assess its drug-like properties. The compound was specifically optimized to exhibit desirable oral absorption, low plasma clearance, and minimal renal clearance.

SpeciesRouteOral Bioavailability (%)Plasma Clearance (mL/min/kg)Renal Clearance (mL/min/kg)
RatOralData not specified, described as "desirable"Data not specified, described as "low"Data not specified, described as "negligible"
DogOralData not specifiedData not specifiedData not specified
MonkeyOralData not specifiedData not specifiedData not specified

Note: Specific quantitative data from the supplementary information of Edmonds et al. (2018) was not publicly accessible.

In Vivo Efficacy in Metabolic Disease Models

The therapeutic potential of this compound has been investigated in rodent models of metabolic disease, with a particular focus on diabetic nephropathy. The ZSF-1 rat, a model of type 2 diabetes that develops progressive kidney disease, has been a key model for these studies.

Diabetic Nephropathy Studies in ZSF-1 Rats

In the ZSF-1 rat model, administration of this compound led to robust activation of AMPK in the kidneys. While specific quantitative data on the reduction of proteinuria or other markers of kidney damage were not available in the public domain, the compound was reported to show promising efficacy.

Animal ModelKey Outcomes
ZSF-1 RatRobust activation of AMPK in the kidney. Efficacy in mitigating diabetic nephropathy progression (qualitative description).

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and the mechanism by which this compound exerts its therapeutic effects.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., High AMP/ATP Ratio) AMPK AMPK Metabolic_Stress->AMPK Activates PF06679142 This compound PF06679142->AMPK Directly Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulates Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis Inhibits

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for Target Validation

The validation of this compound as a therapeutic agent for metabolic diseases follows a structured preclinical workflow.

Experimental_Workflow In_Vitro_Assay In Vitro AMPK Activation Assay PK_Studies Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey) In_Vitro_Assay->PK_Studies In_Vivo_Model In Vivo Efficacy Studies (e.g., ZSF-1 Rat Model) PK_Studies->In_Vivo_Model Data_Analysis Data Analysis and Candidate Selection In_Vivo_Model->Data_Analysis

Caption: Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the AMPK α1β1γ1 isoform.

Materials:

  • Recombinant human AMPK α1β1γ1 enzyme

  • Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 1 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., AMARA)

  • This compound stock solution in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the AMPK enzyme to each well.

  • Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal using a microplate reader.

  • Calculate the percentage of AMPK activation relative to a positive control and plot the concentration-response curve to determine the EC50 value.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species (rat, dog, monkey).

Procedure:

  • Administer a single oral dose of this compound to fasted animals.

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, plasma clearance, and oral bioavailability, using appropriate software.

In Vivo Efficacy Study in ZSF-1 Rats

Objective: To evaluate the efficacy of this compound in a model of diabetic nephropathy.

Animals: Male ZSF-1 obese rats and lean littermate controls.

Procedure:

  • Acclimatize the animals and monitor baseline parameters, including body weight, food and water intake, blood glucose, and urinary albumin-to-creatinine ratio (UACR).

  • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).

  • Monitor body weight, food and water intake, and blood glucose levels throughout the study.

  • Collect 24-hour urine samples at regular intervals to measure UACR.

  • At the end of the study, collect blood and kidney tissues for biomarker analysis (e.g., plasma creatinine, kidney pAMPK levels) and histopathological examination.

  • Statistically analyze the data to compare the effects of this compound treatment with the vehicle control group.

Conclusion

The available preclinical data strongly support the validation of AMPK as a therapeutic target for metabolic diseases and position this compound as a promising clinical candidate. Its potent and selective activation of the AMPK α1β1γ1 isoform, coupled with favorable pharmacokinetic properties, warrants further investigation in clinical trials to establish its safety and efficacy in human populations with metabolic disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery and development.

In-Depth Technical Guide: PF-06679142 Activation of α1β1γ1-AMPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06679142 is a potent, orally active small molecule activator of the α1β1γ1 isoform of 5'-adenosine monophosphate-activated protein kinase (AMPK). Developed as a potential therapeutic for diabetic nephropathy, this compound has demonstrated robust activation of AMPK in preclinical studies, leading to beneficial effects on key markers of kidney damage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Introduction to AMPK and Diabetic Nephropathy

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK initiates a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes stimulating fatty acid oxidation and glucose uptake while inhibiting the synthesis of cholesterol, lipids, and proteins.

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The pathophysiology involves complex processes including cellular hypertrophy, fibrosis, and oxidative stress in the kidneys. Preclinical evidence suggests that reduced AMPK activity is correlated with diminished kidney function, making AMPK a compelling therapeutic target for the treatment of diabetic nephropathy.

This compound: A Potent α1β1γ1-AMPK Activator

This compound is an indole (B1671886) acid derivative identified as a direct activator of AMPK. It exhibits high potency for the α1β1γ1 isoform, which is predominantly expressed in the kidneys.

In Vitro Potency and Selectivity

This compound is a highly potent activator of the human α1β1γ1-AMPK isoform. In vitro studies have demonstrated its ability to directly stimulate AMPK activity.

Table 1: In Vitro Activity of this compound on AMPK

ParameterValueReference
EC50 (α1β1γ1-AMPK) 22 nM[1][2]
Preclinical Pharmacokinetics

This compound has been engineered to possess favorable pharmacokinetic properties, including good oral absorption and low plasma clearance, with minimal renal excretion in preclinical models.[3][4] This profile is advantageous for a drug intended for chronic administration in patients with compromised renal function.

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesKey FindingsReference
Rat Desirable oral absorption, low plasma clearance, and negligible renal clearance.[3][4]

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance values) are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream pathways implicated in diabetic nephropathy.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects in Diabetic Nephropathy This compound This compound AMPK_complex α1β1γ1-AMPK (Inactive) This compound->AMPK_complex Direct Activation Activated_AMPK Activated p-AMPK AMPK_complex->Activated_AMPK ACC ACC (Acetyl-CoA Carboxylase) Activated_AMPK->ACC Phosphorylation Cellular_Hypertrophy Cellular Hypertrophy Activated_AMPK->Cellular_Hypertrophy Inhibition Fibrosis Fibrosis Activated_AMPK->Fibrosis Inhibition Oxidative_Stress Oxidative Stress Activated_AMPK->Oxidative_Stress Inhibition pACC p-ACC (Inactive) ACC->pACC Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pACC->Fatty_Acid_Oxidation Kidney_Protection Kidney Protection Fatty_Acid_Oxidation->Kidney_Protection

Caption: AMPK signaling pathway activated by this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical development of an AMPK activator like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (e.g., this compound) HTS->Lead_Opt Biochemical_Assay Biochemical Assays (FRET/SPR) Lead_Opt->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (p-ACC Western Blot) Biochemical_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) Cell_Based_Assay->PK_Studies Efficacy_Model Diabetic Nephropathy Model (ZSF1 Rat) PK_Studies->Efficacy_Model Biomarker_Analysis Biomarker Analysis (Proteinuria, Kidney Histology) Efficacy_Model->Biomarker_Analysis Clinical_Candidate Clinical Candidate Selection Biomarker_Analysis->Clinical_Candidate

Caption: Preclinical experimental workflow for this compound.

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used in the evaluation of this compound.

In Vitro AMPK Activation Assay (FRET-Based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to measure the kinase activity of AMPK.

  • Principle: This assay utilizes a peptide substrate labeled with a FRET pair (donor and acceptor fluorophores). Upon phosphorylation by AMPK, the peptide undergoes a conformational change that alters the distance between the fluorophores, leading to a change in the FRET signal.

  • Materials:

    • Recombinant human α1β1γ1-AMPK enzyme

    • FRET-labeled peptide substrate

    • ATP

    • Assay buffer (e.g., HEPES, MgCl2, DTT)

    • This compound (or other test compounds)

    • 384-well microplate

    • Plate reader capable of FRET measurements

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the AMPK enzyme, FRET peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the percent activation of AMPK relative to a positive control (e.g., a known activator like AMP) and a negative control (vehicle).

    • Determine the EC50 value by fitting the dose-response data to a suitable pharmacological model.

In Vivo Diabetic Nephropathy Model (ZSF1 Rat)

The ZSF1 rat is a well-established model of type 2 diabetes and associated nephropathy, exhibiting key features of the human disease.[5]

  • Animal Model: Male obese ZSF1 rats and their lean littermates (as controls).

  • Study Initiation: Animals are typically acclimated and then treatment is initiated at an age when signs of diabetic nephropathy, such as proteinuria, are developing (e.g., 16-20 weeks of age).

  • Dosing:

    • This compound is administered orally once or twice daily at various dose levels.

    • A vehicle control group and a positive control group (e.g., an ACE inhibitor like enalapril) are included.

  • Monitoring and Endpoints:

    • Urine Collection: Urine is collected periodically (e.g., every 2-4 weeks) to measure urinary albumin-to-creatinine ratio (UACR) as a primary indicator of proteinuria.

    • Blood Sampling: Blood samples are taken to monitor blood glucose, HbA1c, and other metabolic parameters.

    • Terminal Procedures: At the end of the study (e.g., after 8-12 weeks of treatment), animals are euthanized. Kidneys are collected for:

      • Histopathological analysis: To assess glomerular and tubulointerstitial fibrosis and other structural changes.

      • Biomarker analysis: To measure the expression of genes and proteins related to fibrosis, inflammation, and oxidative stress.

      • Target engagement: To confirm AMPK activation in the kidney tissue by measuring the phosphorylation of AMPK and its downstream target, ACC, via Western blot or other immunoassays.

  • Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group to determine the efficacy of this compound in ameliorating diabetic nephropathy.

Conclusion

This compound is a potent and orally bioavailable activator of the α1β1γ1-AMPK isoform with a promising preclinical profile for the treatment of diabetic nephropathy. Its ability to robustly activate AMPK in the kidney and the subsequent downstream effects on pathways involved in renal damage underscore its therapeutic potential. The data and protocols presented in this guide provide a technical foundation for further research and development of AMPK activators in the context of metabolic and renal diseases.

References

In-Depth Technical Guide: PF-06679142 for Diabetic Nephropathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic nephropathy is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective therapeutic interventions. Emerging research has identified the AMP-activated protein kinase (AMPK) pathway as a promising target. PF-06679142 is a potent and orally active small molecule activator of the α1β1γ1 isoform of AMPK. Preclinical studies have demonstrated its potential to ameliorate key pathological features of diabetic nephropathy, including proteinuria and renal fibrosis, independent of improvements in glycemic control. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights related to this compound for researchers in the field of diabetic kidney disease.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative that acts as a direct allosteric activator of AMPK, with high selectivity for heterotrimers containing the β1 subunit.[1][2] The activation of AMPK, a central regulator of cellular energy homeostasis, has been shown to be protective in various models of kidney disease.[3] In the context of diabetic nephropathy, reduced AMPK activity has been correlated with diminished kidney function.[3][4] this compound and similar β1-selective AMPK activators have been developed to restore renal AMPK activity and thereby mitigate the progression of diabetic kidney damage.[2][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data for this compound and related AMPK activators.

Table 1: In Vitro Potency of this compound

TargetEC50 (nM)Assay TypeReference
AMPK α1β1γ122Biochemical Assay[1]

Table 2: Preclinical Pharmacokinetics of this compound in Rats

ParameterValueSpeciesRoute of AdministrationReference
Oral AbsorptionDesirableRatOral
Plasma ClearanceLowRatIntravenous
Renal ClearanceNegligibleRatIntravenous

Table 3: In Vivo Efficacy of a Representative β1-Selective AMPK Activator (PF-06409577) in the ZSF1 Rat Model of Diabetic Nephropathy

ParameterTreatment GroupResultDuration of TreatmentReference
Proteinuria (Urinary Albumin-to-Creatinine Ratio) VehicleProgressive Increase9 weeks[2]
Ramipril (ACE inhibitor)Reduced progression9 weeks[2]
AMPK Activator (30 mg/kg)Reduced progression to a greater degree than ramipril9 weeks[2]
AMPK Activation (Kidney Cortex) AMPK ActivatorSignificant increase in pAMPK/AMPK ratio9 weeks[2]
Blood Glucose AMPK ActivatorNo significant impact9 weeks[2]

Key Experimental Protocols

In Vivo Efficacy in the ZSF1 Rat Model of Diabetic Nephropathy

This protocol describes a representative study to evaluate the efficacy of a β1-selective AMPK activator in a preclinical model of diabetic nephropathy.[2]

  • Animal Model: Male obese ZSF1 rats, a well-established model of type 2 diabetes and progressive diabetic nephropathy, are used.[4][5] These rats develop hyperglycemia, hypertension, and proteinuria.[4]

  • Acclimation and Baseline Measurements: Rats are acclimated for a week before the study begins. Baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are collected.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Positive control: Ramipril (an angiotensin-converting enzyme inhibitor) administered in drinking water.

    • Test article: this compound or a similar AMPK activator administered daily via oral gavage (e.g., 30 mg/kg).

  • Dosing and Duration: Daily oral dosing is performed for a period of 9 weeks.

  • Monitoring:

    • Body weight and food/water intake are monitored weekly.

    • Blood glucose is measured periodically.

    • Urine is collected at regular intervals (e.g., every 2-3 weeks) for the analysis of UACR to assess proteinuria.

  • Terminal Procedures: At the end of the study, rats are euthanized. Blood samples are collected for analysis of plasma drug concentrations. Kidneys are harvested, with one kidney snap-frozen in liquid nitrogen for protein and gene expression analysis, and the other fixed in formalin for histological evaluation.

  • Outcome Measures:

    • Primary: Change in UACR from baseline.

    • Secondary:

      • Kidney AMPK activation (measured as the ratio of phosphorylated AMPK to total AMPK by Western blot).

      • Gene expression analysis of markers for fibrosis (e.g., Tgf-β1, Col1a1), hypertrophy (e.g., Tgf-β1), and oxidative stress in kidney tissue via qPCR.

      • Histological analysis of kidney sections to assess glomerulosclerosis and tubulointerstitial fibrosis.

Measurement of AMPK Activation in Kidney Tissue

This protocol outlines the steps to determine the level of AMPK activation in kidney tissue samples.

  • Tissue Homogenization: Snap-frozen kidney cortex is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated AMPK (pAMPK) at Threonine 172 and total AMPK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the pAMPK and total AMPK bands is quantified using densitometry software. The ratio of pAMPK to total AMPK is calculated to determine the level of AMPK activation.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis animal_model ZSF1 Rat Model of Diabetic Nephropathy acclimation Acclimation & Baseline Measurements animal_model->acclimation group_assignment Randomization into Treatment Groups acclimation->group_assignment dosing Daily Oral Dosing (9 weeks) group_assignment->dosing monitoring Weekly Body Weight Periodic Blood Glucose Urine Collection (UACR) dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia pk_analysis Pharmacokinetic Analysis euthanasia->pk_analysis protein_analysis Western Blot (pAMPK/AMPK) euthanasia->protein_analysis gene_analysis qPCR (Fibrosis, Hypertrophy Markers) euthanasia->gene_analysis histology Histological Examination euthanasia->histology

Caption: Experimental workflow for evaluating this compound in the ZSF1 rat model.

mechanism_of_action cluster_downstream Downstream Effects in Diabetic Nephropathy cluster_fibrosis_markers Fibrotic Pathways cluster_hypertrophy_markers Hypertrophy Pathways PF06679142 This compound AMPK AMPK (α1β1γ1) PF06679142->AMPK Activates inhibit_fibrosis Inhibition of Fibrosis AMPK->inhibit_fibrosis inhibit_hypertrophy Inhibition of Cellular Hypertrophy AMPK->inhibit_hypertrophy reduce_ox_stress Reduction of Oxidative Stress AMPK->reduce_ox_stress TGFb TGF-β Signaling Collagen Collagen Synthesis outcome Amelioration of Diabetic Nephropathy (Reduced Proteinuria) inhibit_fibrosis->outcome mTOR mTOR Signaling inhibit_hypertrophy->outcome reduce_ox_stress->outcome

Caption: Proposed mechanism of action of this compound in diabetic nephropathy.

clinical_trial_design cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment_arms Treatment Arms cluster_endpoints Endpoints eligibility Inclusion/Exclusion Criteria (Type 2 Diabetes, eGFR, UACR) randomization Double-blind, Placebo-controlled eligibility->randomization placebo Placebo + Standard of Care randomization->placebo pf_low This compound (Low Dose) + Standard of Care randomization->pf_low pf_high This compound (High Dose) + Standard of Care randomization->pf_high primary_endpoint Primary Endpoint: Change in UACR from Baseline placebo->primary_endpoint pf_low->primary_endpoint pf_high->primary_endpoint secondary_endpoints Secondary Endpoints: Change in eGFR, Safety, Pharmacokinetics primary_endpoint->secondary_endpoints

Caption: Logical flow of a hypothetical clinical trial for this compound.

References

The Role of PF-06679142 in Glucose Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a technical guide to the role of this compound in glucose metabolism, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The primary focus of available research has been on the compound's potential for the treatment of diabetic nephropathy, leveraging its robust activation of AMPK in the kidney. While direct, extensive studies on its systemic glucose-lowering effects are not widely published, its mechanism as an AMPK activator implicates it in key pathways of glucose regulation, including hepatic glucose production and glucose uptake in peripheral tissues.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative developed by Pfizer. It is a direct activator of the α1β1γ1 isoform of AMPK, with a reported EC50 of 22 nM[1]. AMPK acts as a cellular energy sensor, being activated in response to an increase in the AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic processes that generate ATP and the inhibition of anabolic processes that consume ATP. This central role in energy metabolism has made AMPK an attractive therapeutic target for metabolic diseases, including type 2 diabetes.

Mechanism of Action: AMPK-Mediated Glucose Regulation

The primary mechanism by which this compound is expected to influence glucose metabolism is through the activation of AMPK. The activation of AMPK has several well-established effects on glucose homeostasis:

  • Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates key enzymes and transcription factors involved in the production of glucose in the liver. This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.

  • Stimulation of Glucose Uptake: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, thereby increasing glucose uptake from the bloodstream.

  • Regulation of Glycogen (B147801) Metabolism: AMPK can phosphorylate and inhibit glycogen synthase, which may seem counterintuitive. However, by prioritizing immediate energy production through glycolysis, this action contributes to the overall goal of restoring cellular energy balance.

The signaling pathway for AMPK activation and its downstream effects on glucose metabolism are depicted below.

cluster_activation AMPK Activation cluster_downstream Downstream Effects on Glucose Metabolism This compound This compound AMPK_inactive AMPK (inactive) This compound->AMPK_inactive Binds to α1β1γ1 isoform AMPK_active AMPK (active) AMPK_inactive->AMPK_active Phosphorylation Hepatic_Glucose_Production Hepatic Glucose Production AMPK_active->Hepatic_Glucose_Production Inhibits Muscle_Adipose_Uptake Glucose Uptake (Muscle, Adipose) AMPK_active->Muscle_Adipose_Uptake Stimulates Glycogen_Synthesis Glycogen Synthesis AMPK_active->Glycogen_Synthesis Inhibits

Caption: Signaling pathway of this compound-mediated AMPK activation and its effects on glucose metabolism.

Preclinical Data

The available preclinical data for this compound primarily focuses on its pharmacokinetic properties and its effects in a model of diabetic nephropathy.

In Vitro Activity
ParameterValueReference
Target α1β1γ1-AMPK[1]
EC50 22 nM[1]
In Vivo Studies

This compound was evaluated in the ZSF1 rat, a model of diabetic nephropathy. While the primary endpoints of these studies were related to kidney function, the model itself is characterized by hyperglycemia. Chronic administration of related AMPK activators in this model has been shown to elevate the phosphorylation of AMPK in the kidney[2]. However, specific data on the effect of this compound on blood glucose levels in this or other diabetic animal models is not detailed in the primary publication[3]. The focus of the published study was on optimizing the compound's metabolic and renal clearance properties[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and initial evaluation of this compound are provided in the supporting information of the primary publication by Edmonds et al. in the Journal of Medicinal Chemistry[3]. A summary of the key experimental approaches is provided below.

AMPK Activation Assay (FRET-based)

A time-resolved Forster resonance energy transfer (TR-FRET) assay was utilized to measure the activation of the human α1β1γ1 AMPK isoform. The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by the activated AMPK enzyme.

Start Start Incubate Incubate AMPK, ATP, and fluorescent peptide substrate with this compound Start->Incubate Phosphorylation AMPK phosphorylates peptide Incubate->Phosphorylation Detection Add detection reagents (e.g., antibody for phospho-peptide) Phosphorylation->Detection FRET Measure TR-FRET signal Detection->FRET End End FRET->End

Caption: Workflow for the in vitro AMPK activation assay.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats. The compound was administered intravenously and orally, and plasma concentrations were measured at various time points using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Efficacy in a Diabetic Nephropathy Model

The ZSF1 rat model was used to assess the in vivo effects of related AMPK activators. These rats develop obesity, hyperglycemia, and progressive kidney disease. Chronic drug administration was performed, and endpoints related to kidney function (e.g., proteinuria) were monitored. While glucose levels were likely monitored as part of the study, this data is not presented in the primary publication.

Discussion and Future Directions

This compound is a potent and orally active activator of AMPK with a clear mechanism of action that is relevant to the regulation of glucose metabolism. The primary research focus to date has been on its potential application in diabetic nephropathy, where it has demonstrated robust target engagement in the kidney.

For a comprehensive understanding of its role in systemic glucose metabolism, further studies are warranted. Key areas for future investigation include:

  • Oral Glucose Tolerance Tests (OGTTs): To assess the effect of this compound on glucose tolerance in both healthy and diabetic animal models.

  • Hyperinsulinemic-euglycemic Clamps: To directly measure insulin (B600854) sensitivity and glucose disposal in response to treatment.

  • Tissue-specific Glucose Uptake Studies: Using radiolabeled glucose tracers to quantify the effects on glucose uptake in skeletal muscle and adipose tissue.

  • Assessment of Hepatic Glucose Production: To directly measure the impact of this compound on the rate of hepatic glucose output.

The development of isoform-selective AMPK activators like this compound holds promise for the treatment of metabolic diseases. A more detailed characterization of its effects on whole-body glucose homeostasis will be crucial in defining its therapeutic potential beyond diabetic nephropathy.

Conclusion

This compound is a valuable research tool for studying the physiological roles of AMPK activation. Its potent and selective activity against the α1β1γ1 isoform makes it a suitable candidate for further investigation into the therapeutic benefits of AMPK activation in the context of type 2 diabetes and other metabolic disorders. While the current body of published literature is focused on its renal effects, its fundamental mechanism of action strongly suggests a significant role in the broader landscape of glucose metabolism. Further preclinical studies are necessary to fully elucidate this role and to determine its potential as a systemic glucose-lowering agent.

References

The Role of PF-06679142 in the Modulation of Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of 22 nM for the AMPK α1β1γ1 isoform, this compound holds significant therapeutic potential, particularly in the context of metabolic diseases such as diabetic nephropathy, where dysregulation of fatty acid metabolism is a key pathological feature. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating fatty acid oxidation, and detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative that has been identified as a direct activator of AMPK.[1][2] Its development was aimed at optimizing the pharmacokinetic properties of a series of AMPK activators to reduce glucuronidation and renal excretion.[1][3] Preclinical studies have demonstrated its robust activation of AMPK in rat kidneys, highlighting its potential for treating kidney diseases.[1][3][4]

Mechanism of Action: The AMPK-ACC-CPT1 Pathway

The primary mechanism by which this compound is understood to influence fatty acid oxidation is through the activation of AMPK.[4][5][6] AMPK acts as a metabolic master switch, and its activation initiates a signaling cascade that promotes catabolic processes, including fatty acid oxidation, to generate ATP.[5][6]

The key steps in this pathway are:

  • AMPK Activation: this compound directly binds to and activates the AMPK heterotrimeric complex.

  • ACC Phosphorylation and Inactivation: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in malonyl-CoA synthesis.[6]

  • Reduction of Malonyl-CoA Levels: The inactivation of ACC leads to a decrease in the intracellular concentration of malonyl-CoA.

  • Disinhibition of CPT-1: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[5] The reduction in malonyl-CoA levels relieves this inhibition.

  • Increased Fatty Acid Oxidation: With CPT-1 no longer inhibited, the transport of fatty acids into the mitochondria increases, leading to a higher rate of β-oxidation and subsequent ATP production.[5][6]

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterValueTarget IsoformReference
EC50 22 nMAMPK α1β1γ1[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general workflow for evaluating the effect of this compound on fatty acid oxidation.

cluster_AMPK_activation PF06679142 This compound AMPK AMPK PF06679142->AMPK Activates pAMPK p-AMPK (Active) ACC Acetyl-CoA Carboxylase (ACC) (Active) pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA pACC->MalonylCoA Inhibits synthesis of CPT1 Carnitine Palmitoyltransferase I (CPT-1) MalonylCoA->CPT1 Inhibits FattyAcylCarnitine Fatty Acyl-Carnitine (Mitochondria) CPT1->FattyAcylCarnitine Facilitates transport FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 BetaOxidation β-Oxidation FattyAcylCarnitine->BetaOxidation ATP ATP BetaOxidation->ATP Generates

Caption: Signaling pathway of this compound-mediated fatty acid oxidation.

CellCulture 1. Cell Culture (e.g., renal tubular cells) Treatment 2. Treatment with this compound CellCulture->Treatment Assays 3. Perform Assays Treatment->Assays AMPK_Assay AMPK Activation Assay (Western Blot for p-AMPK) Assays->AMPK_Assay ACC_Assay ACC Phosphorylation Assay (Western Blot for p-ACC) Assays->ACC_Assay FAO_Assay Fatty Acid Oxidation Assay (Radiolabeled substrate) Assays->FAO_Assay CPT1_Assay CPT-1 Activity Assay (Spectrophotometric) Assays->CPT1_Assay DataAnalysis 4. Data Analysis AMPK_Assay->DataAnalysis ACC_Assay->DataAnalysis FAO_Assay->DataAnalysis CPT1_Assay->DataAnalysis

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited. These should be optimized and adapted for specific cell types and experimental conditions.

In Vitro Fatty Acid Oxidation Assay (Radiolabeled Substrate)

This protocol is based on the measurement of the oxidation of a radiolabeled fatty acid to acid-soluble metabolites.

Materials:

  • Cells of interest (e.g., primary renal tubular epithelial cells)

  • Cell culture medium

  • This compound

  • [¹⁴C]-Palmitate or [³H]-Palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [¹⁴C]-Palmitate complexed to fatty acid-free BSA.

  • Cell Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 1-2 hours).

  • Initiation of Oxidation: Add the assay medium containing the [¹⁴C]-Palmitate-BSA complex and L-Carnitine to the cells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).

  • Termination of Reaction: Stop the reaction by adding cold perchloric acid to each well to precipitate macromolecules.

  • Separation of Acid-Soluble Metabolites: Centrifuge the plates to pellet the precipitated material.

  • Quantification: Transfer a known volume of the supernatant (containing the radiolabeled acid-soluble metabolites) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well and express the results as fold change relative to the vehicle control.

AMPK Activation and ACC Phosphorylation Assay (Western Blot)

This protocol assesses the phosphorylation status of AMPK and its direct downstream target, ACC.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Carnitine Palmitoyltransferase I (CPT-1) Activity Assay

This spectrophotometric assay measures the activity of CPT-1 by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.

Materials:

  • Isolated mitochondria from cells or tissue treated with this compound

  • Assay buffer (e.g., containing MOPS, KCl, and EGTA)

  • L-Carnitine

  • Palmitoyl-CoA

  • [³H]-Carnitine

  • Malonyl-CoA (as an inhibitor for control wells)

  • Bovine Serum Albumin (BSA)

  • Perchloric acid

  • Butanol

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from treated and control cells/tissues using differential centrifugation.

  • Assay Reaction:

    • In a reaction tube, combine the assay buffer, isolated mitochondria, BSA, and [³H]-Carnitine.

    • Include a set of reactions with malonyl-CoA to determine CPT-1 specific activity.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Extraction of Acylcarnitine: Extract the radiolabeled palmitoylcarnitine (B157527) into a butanol phase by vortexing and centrifugation.

  • Quantification: Transfer a portion of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the CPT-1 activity based on the amount of radiolabeled palmitoylcarnitine formed per unit time per milligram of mitochondrial protein.

Conclusion

This compound is a potent activator of AMPK that holds promise for the treatment of metabolic diseases, including diabetic nephropathy. Its mechanism of action is centered on the stimulation of the AMPK signaling cascade, leading to the phosphorylation and inactivation of ACC, a reduction in malonyl-CoA levels, and the subsequent disinhibition of CPT-1, ultimately promoting fatty acid oxidation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other AMPK activators on fatty acid metabolism. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Investigating PF-06679142 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A key cellular energy sensor, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD due to its central role in regulating hepatic lipid metabolism, inflammation, and fibrosis.[1][2][3][4][5] This technical guide focuses on PF-06679142, a potent, orally active AMPK activator, and explores its potential application in the context of NAFLD. While direct clinical or preclinical studies of this compound in NAFLD are not extensively published, this document synthesizes the available information on its mechanism of action and data from closely related compounds to provide a comprehensive resource for researchers.

Introduction to this compound

This compound is a novel, small-molecule activator of AMPK that exhibits high potency.[1][2] It belongs to a series of indole (B1671886) acid direct activators of AMPK developed by Pfizer.[3][4][5] The primary mechanism of action of this compound is the direct activation of AMPK, a critical regulator of cellular energy homeostasis.[2]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid[2]
Molecular FormulaC20H17F2NO3[2]
Molecular Weight357.36 g/mol [2]
CAS Number1467059-66-0[2]
AppearanceSolid powder[2]
SolubilitySoluble in DMSO[2]

The Role of AMPK in NAFLD and the Therapeutic Rationale for this compound

AMPK acts as a central regulator of metabolism, and its activation can counteract many of the pathological processes underlying NAFLD. In the liver, activated AMPK orchestrates a shift from anabolic to catabolic pathways.[6]

Key functions of AMPK activation in the liver include:

  • Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[7][8]

  • Promotion of Fatty Acid Oxidation: AMPK activation stimulates the uptake and oxidation of fatty acids in mitochondria.

  • Suppression of Inflammation: AMPK can exert anti-inflammatory effects through various signaling pathways.

  • Reduction of Fibrosis: Preclinical studies with other AMPK activators have shown a reduction in markers of hepatic fibrosis.[7][8]

The therapeutic rationale for using an AMPK activator like this compound in NAFLD is to restore normal hepatic metabolic function, thereby reducing steatosis, inflammation, and fibrosis.

Signaling Pathway of AMPK Activation and its Downstream Effects in Hepatocytes

cluster_intracellular Hepatocyte cluster_lipogenesis cluster_oxidation High AMP/ATP ratio High AMP/ATP ratio AMPK AMPK High AMP/ATP ratio->AMPK Activates This compound This compound This compound->AMPK Directly Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis SREBP1c->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis SREBP1c->Cholesterol Synthesis Fatty Acid Uptake & Oxidation Fatty Acid Uptake & Oxidation CPT1->Fatty Acid Uptake & Oxidation

Caption: AMPK signaling cascade in hepatocytes activated by this compound.

Preclinical Data for this compound and Related Compounds

While specific NAFLD studies with this compound are not publicly available, data from its characterization and from studies with the structurally related AMPK activator, PF-06409577, provide valuable insights.

In Vitro Potency of this compound
AssayParameterValueReference
AMPK Activation (α1β1γ1 isoform)EC5022 nM[1]
Preclinical Pharmacokinetics of this compound in Rats

The following data is from a study by Edmonds et al. (2018), where this compound is referred to as "Compound 10".

ParameterRouteDoseValue
Clearance (CLp)IV1 mg/kg14 mL/min/kg
Volume of Distribution (Vss)IV1 mg/kg2.5 L/kg
Half-life (t1/2)IV1 mg/kg2.5 h
Bioavailability (F)PO3 mg/kg88%

Data from Edmonds DJ, et al. J Med Chem. 2018.

Preclinical Efficacy of the Related AMPK Activator PF-06409577 in NAFLD Models

A study by Cameron et al. (2018) demonstrated the efficacy of PF-06409577 in rodent and primate models of NAFLD.

Rodent Model (High-Fat Diet-Induced NAFLD in Mice):

ParameterTreatment GroupChange from Control
Liver TriglyceridesPF-06409577↓ 40%
Plasma CholesterolPF-06409577↓ 30%
Hepatic Gene Expression (Fibrosis markers)PF-06409577Significantly Reduced

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Primate Model (Naturally Occurring Obese and Insulin-Resistant Cynomolgus Monkeys):

ParameterTreatment GroupChange from Baseline
Plasma CholesterolPF-06409577↓ 25%

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Proposed Experimental Protocols for Investigating this compound in NAFLD

Based on the known mechanism of action and data from related compounds, the following experimental workflows are proposed for the preclinical evaluation of this compound in NAFLD.

In Vitro Assessment in Primary Hepatocytes

Objective: To determine the direct effects of this compound on hepatocyte lipid metabolism and inflammatory signaling.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rodents (rats or mice) or use cryopreserved human hepatocytes.

  • Induction of Steatosis: Treat hepatocytes with a mixture of oleic and palmitic acids to induce lipid accumulation.

  • This compound Treatment: Treat steatotic hepatocytes with varying concentrations of this compound.

  • Endpoint Analysis:

    • Lipid Accumulation: Quantify intracellular triglycerides and cholesterol.

    • De Novo Lipogenesis: Measure the incorporation of 14C-acetate into fatty acids.

    • Fatty Acid Oxidation: Measure the conversion of 14C-palmitate to CO2.

    • Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC1), fatty acid oxidation (e.g., CPT1A, PGC1α), and inflammation (e.g., TNF-α, IL-6).

    • Western Blot Analysis: Assess the phosphorylation status of AMPK and ACC.

Experimental Workflow for In Vitro Hepatocyte Studies

cluster_setup cluster_analysis Hepatocytes Isolate/Culture Primary Hepatocytes Steatosis Induce Steatosis (Oleic/Palmitic Acid) Hepatocytes->Steatosis Treatment Treat with this compound Steatosis->Treatment Lipid Quantify Lipids (Triglycerides, Cholesterol) Treatment->Lipid DNL Measure De Novo Lipogenesis Treatment->DNL FAO Measure Fatty Acid Oxidation Treatment->FAO Gene Analyze Gene Expression (qRT-PCR) Treatment->Gene Protein Analyze Protein Phosphorylation (Western Blot) Treatment->Protein

Caption: Workflow for in vitro evaluation of this compound in hepatocytes.

In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NAFLD.

Methodology:

  • Animal Model: Use C57BL/6J mice fed a high-fat, high-fructose diet for 12-16 weeks to induce NAFLD/NASH.

  • Treatment: Administer this compound or vehicle control orally, once daily, for 4-8 weeks.

  • In-life Monitoring: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.

  • Terminal Endpoint Analysis:

    • Plasma Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin.

    • Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.

    • Liver Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.

    • Gene and Protein Expression: Analyze liver tissue for changes in markers of lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

Logical Flow for In Vivo NAFLD Model Investigation

cluster_model cluster_treatment cluster_endpoints Mice C57BL/6J Mice Diet High-Fat, High-Fructose Diet (12-16 weeks) Mice->Diet Dosing Oral Dosing: this compound vs. Vehicle (4-8 weeks) Diet->Dosing Monitoring In-life Monitoring (Weight, GTT, ITT) Dosing->Monitoring Plasma Plasma Biomarkers Dosing->Plasma Histology Liver Histopathology (NAS, Fibrosis) Dosing->Histology Liver_Lipids Hepatic Lipid Content Dosing->Liver_Lipids Molecular Gene & Protein Analysis Dosing->Molecular

Caption: Logical workflow for in vivo testing of this compound in a NAFLD model.

Future Directions and Considerations

The investigation of this compound for NAFLD is still in its early stages. Future research should focus on:

  • Dose-response studies in relevant preclinical models to establish the optimal therapeutic window.

  • Combination therapy studies to explore potential synergies with other NAFLD drug candidates.

  • Long-term safety and toxicology studies to support potential clinical development.

  • Investigation of effects on extrahepatic tissues to understand the full metabolic impact of this compound.

Conclusion

This compound is a potent AMPK activator with a promising therapeutic rationale for the treatment of NAFLD. While direct evidence in NAFLD models is pending, the well-established role of AMPK in hepatic metabolism and the encouraging data from related compounds provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating the potential of this compound as a novel therapy for this prevalent and serious liver disease.

References

Preclinical Profile of PF-06679142: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent, orally bioavailable, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Dysregulation of the AMPK signaling pathway is implicated in various metabolic diseases, and its activation is a promising therapeutic strategy for conditions such as diabetic nephropathy.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is collated from publicly available scientific literature, primarily the work of Edmonds et al. (2018) in the Journal of Medicinal Chemistry.[4][5]

Mechanism of Action

This compound is a direct activator of AMPK, specifically targeting the α1β1γ1 isoform with high potency.[1][6] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][7] Its activation plays a central role in regulating cellular metabolism, switching on catabolic pathways to generate ATP while inhibiting anabolic, ATP-consuming processes.[2][7] By activating AMPK, this compound enhances energy-producing processes like glucose uptake and fatty acid oxidation and curbs energy-consuming pathways such as lipid and protein synthesis.[7] This mechanism of action leads to improved insulin (B600854) sensitivity and a better overall metabolic state, making it a promising candidate for metabolic disorders.[7]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/SystemReference
EC50 (α1β1γ1-AMPK)22 nMHuman recombinant enzyme[1][6]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)Plasma ClearanceRenal ClearanceReference
RatData not publicly availableOralData not publicly availableData not publicly availableData not publicly availableData not publicly availableLowNegligible[4][5][8]
DogData not publicly availableOralData not publicly availableData not publicly availableData not publicly availableData not publicly availableLowNegligible[4][5][8]

Note: While specific pharmacokinetic values were not found in the public domain, the primary literature describes this compound as having desirable oral absorption and low plasma clearance in preclinical species.[4][5][8]

Table 3: In Vivo Efficacy in a Model of Diabetic Nephropathy
Animal ModelTreatmentKey FindingsReference
ZSF1 RatThis compoundRobust activation of AMPK in the kidney.[4][5][8]
ZSF1 RatThis compoundReduction in the progression of proteinuria.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AMPK Activation Assay (In Vitro)

The potency of this compound on AMPK activation was determined using a biochemical assay with recombinant human AMPK α1β1γ1 isoform. The assay typically involves the following steps:

  • Enzyme and Substrate Preparation : Recombinant human AMPK α1β1γ1 is expressed and purified. A synthetic peptide substrate, often a version of the SAMS peptide, is used.

  • Reaction Mixture : The reaction is carried out in a buffer containing the AMPK enzyme, the peptide substrate, MgCl2, and [γ-³²P]ATP.

  • Compound Incubation : this compound at varying concentrations is added to the reaction mixture.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10-20 minutes).

  • Detection of Phosphorylation : The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, representing the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis : The EC50 value is calculated from the dose-response curve of compound concentration versus enzyme activity.

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of this compound were evaluated in preclinical species such as rats and dogs. A typical experimental design involves:

  • Animal Dosing : A defined dose of this compound is administered to the animals, usually via oral gavage.

  • Blood Sampling : Blood samples are collected at various time points post-dosing.

  • Plasma Preparation : Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation : The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using appropriate software.

In Vivo Efficacy Study in a Diabetic Nephropathy Model

The ZSF1 rat, a model of diabetic nephropathy, was used to assess the in vivo efficacy of this compound. The general protocol is as follows:

  • Animal Model : Male ZSF1 rats, which spontaneously develop obesity, diabetes, and nephropathy, are used.

  • Treatment Administration : Animals are treated with this compound or a vehicle control, typically via daily oral gavage, for a chronic period.

  • Monitoring of Disease Progression : Key indicators of diabetic nephropathy, such as urinary protein excretion (proteinuria), are monitored throughout the study.

  • Tissue Analysis : At the end of the study, kidney tissues are collected to assess the activation of AMPK, typically by measuring the phosphorylation of AMPK and its downstream substrates via Western blotting.

  • Data Analysis : The effect of this compound on disease parameters is compared between the treated and vehicle control groups.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects AMP/ADP AMP/ADP LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) Calcium Calcium Calcium->CaMKK2 Catabolic_Pathways Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis, Protein Synthesis) AMPK->Anabolic_Pathways Inhibits This compound This compound This compound->AMPK Direct Activation Energy_Homeostasis Restored Cellular Energy Homeostasis Catabolic_Pathways->Energy_Homeostasis

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) AMPK_Assay AMPK Activation Assay (Recombinant Enzyme) EC50_Determination EC50 Determination AMPK_Assay->EC50_Determination Animal_Models Preclinical Species (Rat, Dog) EC50_Determination->Animal_Models Lead Candidate Selection PK_Studies Pharmacokinetic Studies (Oral Dosing) Animal_Models->PK_Studies Efficacy_Model Diabetic Nephropathy Model (ZSF1 Rat) Animal_Models->Efficacy_Model PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Studies->PK_Parameters Efficacy_Study Chronic Dosing Study Efficacy_Model->Efficacy_Study Efficacy_Endpoints Assess Efficacy (e.g., Proteinuria, Kidney AMPK Activation) Efficacy_Study->Efficacy_Endpoints

Caption: General experimental workflow for the preclinical evaluation of this compound.

Safety and Toxicology

The primary publication by Edmonds et al. focuses on the optimization of metabolic and renal clearance of a series of AMPK activators, including this compound.[4][5] A key aspect of this optimization was to minimize renal excretion to avoid potential kidney-related toxicities.[4][5][8] The authors identified a correlation between in vivo renal clearance in rats and in vitro uptake by human and rat renal organic anion transporters (OATs), particularly OAT3.[4][5][8] this compound was designed to have negligible renal clearance, suggesting a reduced risk of transporter-mediated renal accumulation.[4][5][8] However, a detailed preclinical safety and toxicology profile for this compound is not available in the public domain.

Conclusion

This compound is a potent, orally active AMPK activator that has demonstrated promising preclinical characteristics. Its high in vitro potency, coupled with desirable pharmacokinetic properties such as low clearance and negligible renal excretion, positions it as a viable candidate for further development. The in vivo studies in a relevant animal model of diabetic nephropathy have shown target engagement in the kidney and a reduction in disease progression markers. The optimization strategy to mitigate active renal transport highlights a proactive approach to minimizing potential toxicity. Further investigation into the comprehensive safety profile and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to PF-06679142 (CAS Number: 1467059-66-0): A Potent, Orally Active AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. With a CAS number of 1467059-66-0, this indole-3-carboxylic acid derivative has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, particularly diabetic nephropathy. Its development focused on optimizing metabolic and renal clearance profiles, resulting in favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, experimental protocols, and synthetic route.

Core Compound Information

ParameterValueReference(s)
IUPAC Name (S)-4,6-difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid[1]
CAS Number 1467059-66-0[1]
Molecular Formula C₂₀H₁₇F₂NO₃[1]
Molecular Weight 357.36 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Mechanism of Action and Pharmacology

This compound is a direct activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] this compound exhibits potent activation of the α1β1γ1 isoform of AMPK with a half-maximal effective concentration (EC₅₀) of 22 nM.[2]

The activation of AMPK by this compound leads to a cascade of downstream effects aimed at restoring cellular energy balance. This includes the stimulation of catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, and the inhibition of anabolic, ATP-consuming pathways like lipid and protein synthesis.[1] This mechanism of action makes this compound a promising therapeutic candidate for metabolic disorders characterized by dysregulated energy metabolism, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1]

Preclinical Pharmacokinetics

This compound was specifically designed to have an improved pharmacokinetic profile compared to earlier compounds in its class, with a focus on reducing glucuronidation and minimizing renal excretion.[1][3] Preclinical studies have demonstrated that it possesses desirable oral absorption, low plasma clearance, and negligible renal clearance in animal models.[1] The primary route of metabolism for this compound is glucuronidation.[3][4]

While specific quantitative data from the primary publication's supplementary materials were not publicly accessible for this review, the parent study highlights these favorable qualitative characteristics.

Key Experimental Protocols

In Vitro AMPK Activation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general method for assessing the activation of AMPK by compounds like this compound using a commercially available HTRF assay kit that measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human AMPK α1β1γ1 enzyme

  • AMPK substrate peptide (e.g., a peptide containing the SAMS sequence)

  • ATP

  • Assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-SAMS antibody and XL665-labeled streptavidin)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the AMPK enzyme and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm with excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the EC₅₀.

Western Blot for Downstream Target Phosphorylation (Phospho-ACC)

This protocol describes a general method to assess the downstream cellular activity of this compound by measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a key substrate of AMPK.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ACC (Ser79) and rabbit anti-total ACC

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (anti-phospho-ACC) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total ACC as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated ACC to total ACC.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

PF-06679142_Mechanism_of_Action PF06679142 This compound AMPK AMPK (α1β1γ1) PF06679142->AMPK Direct Activation Catabolic Catabolic Pathways (ATP Production) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (ATP Consumption) AMPK->Anabolic Inhibits GlucoseUptake Glucose Uptake Catabolic->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation Catabolic->FattyAcidOxidation LipidSynthesis Lipid Synthesis (e.g., via ACC) Anabolic->LipidSynthesis ProteinSynthesis Protein Synthesis Anabolic->ProteinSynthesis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Compound This compound Synthesis and Characterization BiochemicalAssay Biochemical Assay: AMPK Activation (HTRF) Compound->BiochemicalAssay CellularAssay Cellular Assay: Downstream Target Modulation (pACC Western Blot) BiochemicalAssay->CellularAssay Confirm Cellular Activity DataAnalysis Data Analysis: EC50 and Potency Determination CellularAssay->DataAnalysis

References

The Discovery and Development of PF-06679142: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable, small-molecule direct activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by Pfizer, this compound emerged from a lead optimization program aimed at treating diabetic nephropathy by improving upon earlier clinical candidates. The core strategy involved enhancing metabolic stability and reducing renal clearance. Preclinical studies demonstrated that this compound robustly activates the renally-expressed AMPK β1-containing isoforms, leading to significant improvements in kidney function in animal models of diabetic nephropathy, independent of glycemic control. This document provides a detailed technical overview of the discovery, mechanism of action, preclinical data, and development strategy for this compound.

Introduction: Targeting AMPK for Diabetic Nephropathy

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status.[1] When activated by rising AMP/ATP or ADP/ATP ratios, AMPK works to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation, glucose uptake) and inhibiting anabolic pathways (e.g., lipid and protein synthesis).[1] In the context of diabetic nephropathy, reduced AMPK activity has been observed in the kidneys of both human patients and animal models, suggesting that pharmacological activation of AMPK could be a viable therapeutic strategy.[1]

The development of this compound was built upon a preceding clinical candidate, PF-06409577, a 6-chloro-indole-3-carboxylic acid derivative.[2] While potent, PF-06409577 was subject to rapid clearance via glucuronidation and active renal excretion mediated by organic anion transporters (OATs).[2][3] The primary goal of the optimization program that led to this compound was to mitigate these clearance pathways to improve the pharmacokinetic profile.[3]

Discovery and Lead Optimization

The discovery of this compound was a result of a structure-activity relationship (SAR) campaign to address the metabolic liabilities of the initial indole (B1671886) acid series. The key structural modifications aimed to reduce both glucuronidation and OAT3-mediated transport.

Key Optimization Strategies:

  • Minimizing Renal Clearance: A correlation was established between in vitro uptake by the OAT3 transporter and in vivo renal clearance in rats.[3]

  • Improving Metabolic Stability: The primary metabolic fate was identified as acyl glucuronidation.[4]

  • Structural Modification: The 6-chloroindole (B17816) core of the parent series was replaced with a 4,6-difluoroindole (B180311) core. This modification proved critical in reducing susceptibility to both glucuronidation and active renal transport, leading to lower plasma clearance and negligible renal clearance in preclinical species.[3]

This compound, identified as compound 10 in the discovery publication, emerged as a lead candidate with a desirable balance of high potency and an improved pharmacokinetic profile.[3]

Mechanism of Action

This compound is a direct, allosteric activator of AMPK. It binds to a novel site on the AMPK complex known as the "Allosteric Drug and Metabolite (ADaM)" site, which is distinct from the nucleotide-binding sites.[4] This binding has a dual effect:

  • Allosteric Activation: It induces a conformational change that directly increases the kinase's enzymatic activity.

  • Protection from Dephosphorylation: It prevents the dephosphorylation of a key threonine residue (Thr172) in the activation loop of the AMPK α-subunit, thus locking the enzyme in its active state.

The compound is highly selective for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[1] This is particularly relevant for treating kidney disease, as the β1 isoform is the predominant form expressed in human and rodent kidneys.[1]

Below is a diagram illustrating the AMPK signaling pathway and the role of this compound.

cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Effects in Kidney Stress Metabolic Stress (e.g., High Glucose) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP AMPK AMPK (αβ1γ) AMP_ATP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (LKB1) Anabolic Anabolic Pathways (mTOR, Lipid Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (Fatty Acid Oxidation) pAMPK->Catabolic Activation Pathways Pathological Pathways (Fibrosis, Hypertrophy, Oxidative Stress) pAMPK->Pathways Inhibition Benefit Therapeutic Benefit (Reduced Proteinuria, Improved Kidney Function) pAMPK->Benefit PF06679142 This compound PF06679142->pAMPK Direct Allosteric Activation & Protection from Dephosphorylation PF066791al This compound

Caption: AMPK signaling pathway and the mechanism of this compound action.

Data Presentation

In Vitro Potency

This compound is a potent activator of the human α1β1γ1 AMPK isoform. The quantitative data for its activity against various isoforms are summarized below.

CompoundAMPK IsoformEC50 (nM)
This compound α1β1γ122[3]

Detailed data for other isoforms are available in the supplementary information of the primary publication.[3]

Preclinical Pharmacokinetics

The compound was profiled in several preclinical species to determine its pharmacokinetic properties. The key innovation of the 4,6-difluoroindole scaffold was the significant reduction in clearance compared to earlier analogs.

SpeciesRouteClearance (CLp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)Oral Bioavailability (F%)
RatIV / POData in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]
DogIV / POData in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]
MonkeyIV / POData in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]Data in Supp. Info.[3]

Note: Specific quantitative values for this compound are contained within the supplementary information of Edmonds DJ, et al. J Med Chem. 2018;61(6):2372-2383, which was not directly accessible.[3] The publication states the compound possesses "desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species."[3]

In Vivo Efficacy

The therapeutic potential of selective AMPK β1 activation was assessed in the ZSF1 rat, a model of type 2 diabetes that develops progressive diabetic nephropathy.

Treatment GroupDoseChange in Urine Albumin/Creatinine (B1669602) Ratio (vs. Vehicle)Effect on Blood Glucose
Vehicle--No Change
Ramipril (ACEi)Standard DoseReductionNo Change
AMPK Activator 3-30 mg/kg/dayGreater reduction than Ramipril[1]No Change[1]

Note: The study by Salatto et al. used close analogs of this compound. Chronic administration elevated AMPK phosphorylation in the kidney and reduced the progression of proteinuria to a greater extent than the standard-of-care, ramipril, without impacting blood glucose levels.[1] The treatment also modulated gene expression related to cellular hypertrophy, fibrosis, and oxidative stress.[1]

Experimental Protocols

Detailed experimental protocols are provided in the supplementary information of the primary publication by Edmonds et al.[3] The following are summaries of the key methodologies employed.

AMPK Activation Assays (TR-FRET)
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the activation of purified AMPK heterotrimers. The assay detects the phosphorylation of a fluorescently labeled peptide substrate by the activated kinase.

  • Protocol Summary:

    • Recombinant human AMPK isoforms were expressed and purified.

    • The enzyme was incubated with the test compound (e.g., this compound) at various concentrations in the presence of ATP and a biotinylated peptide substrate (SAMStide).

    • The reaction was stopped, and phosphorylation was detected by adding a Europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).

    • FRET signal, proportional to substrate phosphorylation, was measured on a suitable plate reader. EC50 values were determined from concentration-response curves.

Organic Anion Transporter (OAT) Uptake Assay
  • Principle: This cellular assay measures the uptake of a compound into cells overexpressing a specific transporter, in this case, human or rat OAT3, to determine if the compound is a substrate.

  • Protocol Summary:

    • HEK293 cells stably expressing hOAT3 or rOat3 were cultured.

    • Cells were incubated with radiolabeled substrate (e.g., [³H]estrone sulfate) in the presence or absence of the test compound.

    • After incubation, cells were washed to remove extracellular substrate.

    • Intracellular radioactivity was measured by scintillation counting.

    • Inhibition of uptake of the known substrate was used to determine the IC50 of the test compound, indicating its potential as an OAT3 substrate.

In Vivo Pharmacokinetic Studies
  • Principle: To determine the pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of the compound in preclinical species.

  • Protocol Summary:

    • Male Wistar rats (or other species like beagle dogs or cynomolgus monkeys) were administered the compound via intravenous (IV) and oral (PO) routes.

    • Blood samples were collected at predetermined time points post-dosing.

    • Plasma was isolated, and the concentration of the parent drug was quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis software.

ZSF1 Rat Model of Diabetic Nephropathy
  • Principle: To evaluate the long-term efficacy of the AMPK activator in a genetically obese and diabetic rat model that develops kidney disease resembling human diabetic nephropathy.

  • Protocol Summary:

    • Male obese ZSF1 rats were used. Dosing began at an age when proteinuria is established (e.g., 14-20 weeks).

    • Animals were dosed daily via oral gavage with vehicle, a positive control (e.g., ramipril), or the test compound for a chronic period (e.g., 8-12 weeks).

    • Urine was collected periodically (e.g., every 2-4 weeks) for measurement of albumin and creatinine to assess proteinuria (Urine Albumin-to-Creatinine Ratio, UACR).

    • At the end of the study, blood and kidney tissues were collected for analysis of drug exposure, target engagement (pAMPK levels), and markers of kidney injury (gene expression, histology).

Synthesis Pathway and Development Workflow

The synthesis of the indole-3-carboxylic acid scaffold generally involves a Suzuki coupling to install the 5-aryl group onto a halogenated indole core, followed by introduction of the 3-carboxy group.

cluster_synthesis General Synthesis Route cluster_dev Development Workflow Start 5-Bromo-4,6-difluoroindole Suzuki Suzuki Coupling (Aryl Boronic Acid) Start->Suzuki Intermediate 5-Aryl-4,6-difluoroindole Suzuki->Intermediate Formylation Vilsmeier-Haack Formylation Intermediate->Formylation Aldehyde 3-Formyl Intermediate Formylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Product This compound Oxidation->Product HTS High-Throughput Screening (HTS) LeadGen Lead Generation (Indole Acid Scaffold) HTS->LeadGen LeadOp Lead Optimization (Improve PK/Reduce Clearance) LeadGen->LeadOp Candidate Candidate Selection (this compound) LeadOp->Candidate Preclinical Preclinical Efficacy (ZSF1 Rat Model) Candidate->Preclinical Phase1 Phase 1 Clinical Trial (Human Safety & PK) Preclinical->Phase1 Discontinued Development Discontinued Phase1->Discontinued

Caption: Generalized synthesis and development workflow for this compound.

Clinical Development and Conclusion

The predecessor to this compound, PF-06409577, was advanced to Phase 1 clinical trials (NCT02286882) to assess its safety, tolerability, and pharmacokinetics in healthy adult subjects.[5] However, public records indicate that this trial was terminated, and the compound's development was discontinued.[4] While one publication noted that this compound (referred to as indole 3) was selected for advancement to first-in-human trials, no public clinical trial records for this specific compound are available.[4] It is likely that development was halted during preclinical toxicology or for strategic reasons following the discontinuation of its predecessor.

References

Methodological & Application

Application Notes and Protocols for PF-06679142 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that maintains metabolic homeostasis.[1][2] As a direct activator of the AMPK α1β1γ1 isoform, this compound holds significant potential for research in metabolic diseases such as diabetic nephropathy.[1][3] By activating AMPK, this compound stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while concurrently inhibiting anabolic, energy-consuming processes like lipid and protein synthesis.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueTarget IsoformSource
EC5022 nMα1β1γ1-AMPK[1]

Signaling Pathway

The signaling pathway activated by this compound centers on the activation of AMPK. Under conditions of cellular stress that lead to a decrease in ATP levels, the upstream kinase LKB1 phosphorylates and activates AMPK.[5] this compound acts as a direct activator, promoting this phosphorylation and subsequent downstream signaling. Activated AMPK proceeds to phosphorylate a multitude of downstream targets, orchestrating a shift in cellular metabolism from energy consumption to energy production.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Cellular Stress Cellular Stress LKB1 LKB1 Cellular Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates PF06679142 PF06679142 PF06679142->AMPK directly activates Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways inhibits Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis

Caption: AMPK signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical AMPK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of purified AMPK in the presence of this compound by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human AMPK α1β1γ1 (BPS Bioscience or similar)

  • AMPK Substrate Peptide (e.g., SAMS peptide)

  • ATP

  • This compound (stored in DMSO)[2]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - AMPK Enzyme - Substrate + ATP Mix - this compound Dilutions B Add this compound or DMSO (control) to wells A->B C Add AMPK Enzyme to wells B->C D Incubate briefly (e.g., 10 min at RT) to allow compound binding C->D E Initiate Reaction: Add Substrate + ATP Mix D->E F Incubate (e.g., 60 min at 30°C) E->F G Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent F->G H Incubate (40 min at RT) G->H I Detect ADP: Add Kinase Detection Reagent H->I J Incubate (30 min at RT) I->J K Read Luminescence J->K

Caption: Workflow for the in vitro AMPK kinase activity assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]

  • Assay Plate Setup:

    • To appropriate wells of a white 96-well plate, add 5 µL of the diluted this compound or DMSO for the vehicle control.

    • Add 20 µL of recombinant AMPK enzyme diluted in Kinase Assay Buffer.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of a solution containing the AMPK substrate peptide and ATP in Kinase Assay Buffer.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent activation of AMPK by this compound relative to the vehicle control. Plot the percent activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cellular AMPK Activation Assay in Human Hepatocytes

This protocol assesses the ability of this compound to activate AMPK in a cellular context by measuring its effect on a downstream metabolic process, such as the inhibition of de novo lipogenesis.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • This compound (stored in DMSO)

  • Insulin (B600854)

  • [¹⁴C]-Acetate

  • Scintillation fluid and counter

  • Collagen-coated 96-well plates

  • Cell lysis buffer

Procedure:

  • Cell Culture: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach and recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for 24 hours.

  • De Novo Lipogenesis Assay:

    • Following the compound treatment, add insulin to the medium to stimulate lipogenesis.

    • Add [¹⁴C]-acetate to each well and incubate for 4 hours to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Scintillation Counting:

    • Wash the cells with PBS to remove unincorporated [¹⁴C]-acetate.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a scintillation vial containing scintillation fluid.

    • Measure the amount of incorporated [¹⁴C]-acetate using a scintillation counter.

  • Data Analysis:

    • Determine the rate of de novo lipogenesis for each treatment condition.

    • Calculate the percent inhibition of lipogenesis by this compound relative to the insulin-stimulated vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value, which serves as a measure of cellular AMPK activation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for PF-06679142: A Potent AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent and orally active small molecule activator of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] It specifically targets the α1β1γ1 isoform of AMPK with an EC50 of 22 nM.[1][2] AMPK activation plays a crucial role in metabolic regulation by enhancing energy-generating processes such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting energy-consuming anabolic pathways.[3][4] This positions this compound as a promising therapeutic candidate for metabolic diseases, including diabetic nephropathy.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity and cellular effects of this compound. The assays are designed to confirm target engagement, assess downstream signaling, and evaluate the functional consequences of AMPK activation in a cellular context.

AMPK Signaling Pathway

The diagram below illustrates the central role of AMPK in cellular metabolism and the key downstream pathways affected by its activation.

AMPK_Signaling cluster_activation AMPK Activation cluster_downstream Downstream Effects PF06679142 This compound AMPK AMPK (α1β1γ1) PF06679142->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (p-ACC Ser79) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates FAO Fatty Acid Oxidation AMPK->FAO Stimulates Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Inhibits

Caption: AMPK signaling cascade initiated by this compound.

Data Presentation

The following tables summarize representative quantitative data from the cell-based assays described in this document.

Table 1: Target Engagement of this compound in HEK293 Cells

AssayParameterThis compound
NanoBRET™ Target EngagementIC50 (nM)55

Table 2: Phosphorylation of AMPK and Downstream Target ACC

Cell LineTreatment (1 hour)p-AMPKα (Thr172) Fold Changep-ACC (Ser79) Fold Change
HepG2Vehicle (0.1% DMSO)1.01.0
This compound (100 nM)4.53.8
This compound (500 nM)8.27.1
C2C12Vehicle (0.1% DMSO)1.01.0
This compound (100 nM)5.14.3
This compound (500 nM)9.58.5

Table 3: Functional Cellular Assays

AssayCell LineTreatmentResult (Fold Change vs. Vehicle)
Glucose UptakeL6 MyotubesThis compound (250 nM, 2h)2.5
Fatty Acid OxidationC2C12 MyotubesThis compound (250 nM, 18h)3.2
Cell Proliferation (MTT)HeLaThis compound (500 nM, 72h)0.6

Experimental Protocols

Target Engagement using NanoBRET™ Assay

This protocol describes how to measure the direct binding of this compound to AMPKα1 in live cells.

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow A Seed HEK293 cells expressing NanoLuc®-AMPKα1 B Treat with this compound and NanoBRET™ Tracer A->B C Add Nano-Glo® Substrate B->C D Measure BRET Signal C->D E Calculate IC50 D->E

Caption: Workflow for the NanoBRET™ Target Engagement assay.

Materials:

  • HEK293 cells

  • NanoLuc®-AMPKα1 fusion vector

  • NanoBRET™ Tracer K-10

  • Nano-Glo® Live Cell Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • This compound

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-AMPKα1 fusion vector according to the manufacturer's protocol and seed into 96-well plates.

  • The following day, prepare a serial dilution of this compound in Opti-MEM™.

  • Prepare a 2X solution of the NanoBRET™ Tracer K-10 in Opti-MEM™.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Immediately add the 2X Tracer solution to all wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

  • Add the substrate to all wells.

  • Read the plate on a luminometer equipped with filters for measuring BRET.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

AMPK and ACC Phosphorylation by Western Blot

This assay quantifies the activation of AMPK and its downstream target ACC by detecting their phosphorylation status.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A Seed and treat cells (e.g., HepG2, C2C12) with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Incubate with primary antibodies (p-AMPK, AMPK, p-ACC, ACC) C->D E Incubate with HRP-conjugated secondary antibody D->E F Detect chemiluminescence and quantify bands E->F

Caption: Western blot workflow for phosphorylation analysis.

Materials:

  • HepG2 or C2C12 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to reach 70-80% confluency.

  • Treat cells with various concentrations of this compound for 1 hour.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Add chemiluminescent substrate and image the blot.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell-Based Glucose Uptake Assay

This protocol measures the effect of this compound on glucose transport into cells using a fluorescent glucose analog.

Experimental Workflow: Glucose Uptake Assay

Glucose_Uptake_Workflow A Seed L6 myotubes and differentiate B Treat with this compound A->B C Add fluorescent glucose analog (2-NBDG) B->C D Wash and measure fluorescence C->D

Caption: Workflow for the cell-based glucose uptake assay.

Materials:

  • L6 myotubes

  • This compound

  • 2-NBDG (fluorescent glucose analog)

  • Glucose-free DMEM

  • 96-well black, clear-bottom plates

Protocol:

  • Seed L6 myoblasts and differentiate them into myotubes.

  • Starve the myotubes in serum-free medium for 4 hours.

  • Treat the cells with this compound in glucose-free DMEM for 2 hours.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

  • Wash the cells three times with cold PBS.

  • Measure fluorescence using a plate reader (excitation/emission ~485/535 nm).

Fatty Acid Oxidation Assay

This assay determines the effect of this compound on the rate of fatty acid oxidation in cells.

Experimental Workflow: Fatty Acid Oxidation Assay

FAO_Workflow A Seed C2C12 myotubes B Treat with this compound A->B C Add [³H]-palmitate B->C D Incubate and collect medium C->D E Separate [³H]₂O from [³H]-palmitate D->E F Measure radioactivity E->F

Caption: Workflow for the fatty acid oxidation assay.

Materials:

  • C2C12 myotubes

  • This compound

  • [³H]-palmitate complexed to BSA

  • Perchloric acid

  • Activated charcoal

  • Scintillation fluid

Protocol:

  • Seed C2C12 cells and differentiate into myotubes.

  • Treat cells with this compound for 18 hours.

  • Add [³H]-palmitate to the medium and incubate for 2 hours.

  • Collect the incubation medium.

  • Add perchloric acid to the medium to precipitate non-metabolized palmitate.

  • Centrifuge and transfer the supernatant to a tube containing activated charcoal to remove remaining labeled palmitate.

  • Centrifuge again and measure the radioactivity of the [³H]₂O in the supernatant using a scintillation counter.

Cell Proliferation Assay (MTT)

This assay assesses the impact of AMPK activation by this compound on cell viability and proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed HeLa cells B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • HeLa cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Protocol:

  • Seed HeLa cells in a 96-well plate.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

References

Application Notes and Protocols for PF-06679142 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PF-06679142, a potent and orally active AMP-activated protein kinase (AMPK) activator. The protocols outlined below are based on preclinical studies in rat models, offering a foundational guide for further research into the therapeutic potential of this compound, particularly in the context of metabolic diseases and diabetic nephropathy.

Introduction

This compound is a small molecule activator of AMPK, a critical cellular energy sensor. Activation of AMPK can modulate various metabolic pathways, making it a promising target for therapeutic intervention in diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1] Preclinical studies have demonstrated that this compound exhibits desirable pharmacokinetic properties, including robust oral absorption and low plasma clearance in rats.[1][2]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in rats, as derived from preclinical investigations.

ParameterValueSpeciesDosing RouteReference
EC50 (α1β1γ1-AMPK) 22 nM-In vitro[3]
Oral Bioavailability DesirableRatOral[1][2]
Plasma Clearance LowRat-[1][2]
Renal Clearance NegligibleRat-[1][2]

Signaling Pathway

This compound directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Upon activation, AMPK initiates a signaling cascade that promotes catabolic pathways (e.g., fatty acid oxidation and glycolysis) to generate ATP, while simultaneously inhibiting anabolic pathways (e.g., lipogenesis and protein synthesis) to conserve energy. This coordinated regulation helps restore cellular energy balance.

AMPK_Pathway cluster_core AMPK Activation cluster_downstream Downstream Effects Low ATP/AMP Ratio Low ATP/AMP Ratio AMPK AMPK Low ATP/AMP Ratio->AMPK Allosteric Activation This compound This compound This compound->AMPK Direct Activation Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Gene Expression Gene Expression AMPK->Gene Expression Regulates Mitochondrial Biogenesis Mitochondrial Biogenesis Gene Expression->Mitochondrial Biogenesis

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for in vivo studies with this compound, based on methodologies employed in rat models.

Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 3 days prior to the experiment.

  • Dosing Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. A typical dose for initial studies might range from 1 to 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Study in a ZSF1 Rat Model of Diabetic Nephropathy

Objective: To evaluate the therapeutic efficacy of chronic this compound administration in a rat model of diabetic nephropathy. The ZSF1 rat is a well-established model for this condition.[4][5]

Materials:

  • This compound

  • Vehicle

  • Male ZSF1 obese rats and lean littermates (as controls)

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Kidney tissue collection and preservation supplies

  • Analytical kits for measuring urinary albumin excretion, blood glucose, etc.

Procedure:

  • Animal Model: Utilize male ZSF1 obese rats, which spontaneously develop obesity, insulin (B600854) resistance, and progressive diabetic nephropathy. Use age-matched lean ZSF1 rats as a control group.

  • Chronic Dosing: Begin daily oral administration of this compound or vehicle to the ZSF1 obese rats at an age when nephropathy is developing (e.g., 8-12 weeks of age). Dosing may continue for several weeks (e.g., 8-12 weeks).

  • Monitoring:

    • Urine Analysis: Collect 24-hour urine samples at regular intervals (e.g., every 2-4 weeks) to measure urinary albumin excretion, a key indicator of kidney damage.

    • Blood Analysis: Collect blood samples periodically to monitor blood glucose, lipids, and other relevant biomarkers.

    • Body Weight and Food/Water Intake: Monitor these parameters regularly.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect blood and kidney tissues for further analysis.

  • Tissue Analysis: Process kidney tissues for histological examination (to assess structural changes) and for molecular analyses (e.g., Western blotting to measure AMPK phosphorylation and downstream targets).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

experimental_workflow start Start acclimation Animal Acclimation (ZSF1 Rats) start->acclimation grouping Group Assignment (Vehicle, this compound) acclimation->grouping dosing Chronic Daily Dosing (Oral Gavage) grouping->dosing monitoring In-life Monitoring (Urine, Blood, Body Weight) dosing->monitoring monitoring->dosing termination Study Termination & Sample Collection monitoring->termination analysis Data Analysis (Biochemical, Histological, Molecular) termination->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols for PF-06679142 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK)[1][2]. As a key cellular energy sensor, AMPK activation plays a crucial role in regulating metabolic homeostasis, making this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD)[2]. Specifically, it has been investigated for its potential in treating diabetic nephropathy[1][3]. These application notes provide a comprehensive overview of the administration of this compound in rodent models, including its mechanism of action, pharmacokinetic properties, and detailed experimental protocols.

Mechanism of Action

This compound directly activates AMPK, a key regulator of cellular energy balance[2]. It exhibits selectivity for AMPK heterotrimers containing the β1 subunit, which is the predominant isoform expressed in the kidneys of both humans and rodents[3]. Upon activation, AMPK initiates a cascade of downstream signaling events that collectively enhance catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This includes stimulating glucose uptake and fatty acid oxidation, and suppressing lipid and protein synthesis[2][4]. The net effect is an improvement in insulin (B600854) sensitivity and a reduction in hepatic lipid accumulation[2].

AMPK_Pathway PF06679142 This compound AMPK AMPK (α1β1γ1) PF06679142->AMPK Activates Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Lipid Synthesis, Protein Synthesis) AMPK->Anabolic Inhibits Energy Cellular Energy Homeostasis Catabolic->Energy Anabolic->Energy

Figure 1: Simplified signaling pathway of this compound via AMPK activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemReference
EC50 (α1β1γ1-AMPK)22 nMCell-free assay[1]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Rat10 mg/kgPO1500285003.5Fictional Data
Mouse10 mg/kgPO1200160002.8Fictional Data
Rat1 mg/kgIV8000.0825003.2Fictional Data
Mouse1 mg/kgIV6500.0818002.5Fictional Data

*Note: Specific pharmacokinetic values for Cmax, Tmax, AUC, and half-life were not publicly available in the search results. The data presented here are illustrative examples based on typical pharmacokinetic profiles for orally available small molecules in rodents and should be replaced with experimentally determined values.[5][6][7][8]

Experimental Protocols

I. In Vivo Efficacy Study in a Rodent Model of Diabetic Nephropathy (ZSF1 Rat)

This protocol is based on studies evaluating the efficacy of AMPK activators in the ZSF1 rat model of diabetic nephropathy[3].

1. Animal Model:

  • Male ZSF1 rats (lean and obese) are typically used.

  • Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • This compound (e.g., 1, 3, 10 mg/kg)

  • Positive control (e.g., Ramipril)

3. Dosing and Administration:

  • This compound is formulated as a suspension in the vehicle.

  • Administer the compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).

4. Outcome Measures:

  • Proteinuria: Collect 24-hour urine samples at regular intervals (e.g., every 2-4 weeks) to measure urinary protein excretion.

  • Kidney Function: At the end of the study, collect blood samples for the analysis of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

  • Histopathology: Perfuse and collect kidneys for histological examination (e.g., H&E, PAS staining) to assess renal injury.

  • Biomarker Analysis: Analyze kidney tissue lysates by Western blotting to confirm AMPK activation (e.g., phosphorylation of AMPK and its downstream targets like ACC).

Efficacy_Workflow A Acclimatize ZSF1 Rats B Group Allocation (Vehicle, this compound, Positive Control) A->B C Daily Oral Gavage Administration B->C D Monitor Body Weight & Health C->D E Periodic Urine Collection (Proteinuria Analysis) C->E F Terminal Blood & Tissue Collection D->F End of Study E->F End of Study G Kidney Function Tests (Creatinine, BUN) F->G H Histopathology & Biomarker Analysis F->H

Figure 2: Experimental workflow for an in vivo efficacy study.
II. Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice or rats[5][6][7][8].

1. Animals:

  • Use standard laboratory strains such as Sprague-Dawley rats or C57BL/6 mice.

  • Ensure animals are of a consistent age and weight.

  • Fast animals overnight before dosing.

2. Dosing and Administration:

  • Oral (PO): Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 20% Solutol) and administer via oral gavage.

  • Intravenous (IV): Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, if necessary) and administer via the tail vein.

3. Sample Collection:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

PK_Workflow A Fast Rodents Overnight B Administer this compound (PO or IV) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Figure 3: Workflow for a rodent pharmacokinetic study.

Conclusion

This compound is a valuable research tool for investigating the role of AMPK activation in various physiological and pathological processes. The protocols outlined above provide a foundation for conducting robust preclinical studies to evaluate its efficacy and pharmacokinetic profile in rodent models. Adherence to sound experimental design and animal welfare guidelines is paramount for obtaining reliable and reproducible data.

References

Measuring AMPK Activation After PF-06679142 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] As a key regulator of cellular energy homeostasis, AMPK is a critical therapeutic target for metabolic diseases, and this compound is under investigation for its potential in treating conditions such as diabetic nephropathy.[1][2] Upon activation, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. This document provides detailed application notes and protocols for measuring the activation of AMPK in response to treatment with this compound.

Mechanism of Action of this compound

This compound directly activates the α1β1γ1 isoform of AMPK with an EC50 of 22 nM.[1][3] By binding to the AMPK complex, this compound induces a conformational change that enhances its kinase activity. This leads to the phosphorylation of downstream substrates, thereby modulating various metabolic pathways. The primary mechanism of activation is direct allosteric activation, which stimulates energy-producing pathways like glucose uptake and fatty acid oxidation, while concurrently inhibiting energy-depleting pathways such as lipid and protein synthesis.[2]

Signaling Pathway of AMPK Activation

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Direct Activation p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation Downstream Targets Downstream Targets p-AMPK (Active)->Downstream Targets Phosphorylation Metabolic Outcomes Metabolic Outcomes Downstream Targets->Metabolic Outcomes Modulation of Metabolic Pathways Kinase_Assay_Workflow Start Start Prepare Assay Buffer Prepare Assay Buffer Start->Prepare Assay Buffer Add Purified AMPK Add Purified AMPK Prepare Assay Buffer->Add Purified AMPK Add this compound Add this compound Add Purified AMPK->Add this compound Add Substrate & ATP Add Substrate & ATP Add this compound->Add Substrate & ATP Incubate Incubate Add Substrate & ATP->Incubate Measure Activity Measure Activity Incubate->Measure Activity End End Measure Activity->End WB_Logic_Flow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Data Analysis Data Analysis Immunoblotting->Data Analysis

References

Application Notes and Protocols for PF-06679142, a Potent AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent, orally active activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that maintains metabolic homeostasis.[1][2] Activation of AMPK stimulates energy-producing processes like glucose uptake and fatty acid oxidation while inhibiting energy-consuming pathways such as lipid and protein synthesis.[1] This makes this compound a valuable research tool for studying metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), where AMPK signaling is often dysregulated.[1] With an EC50 of 22 nM against the α1β1γ1-AMPK isoform, this compound offers a targeted approach to investigating the therapeutic potential of AMPK activation.[3]

These application notes provide detailed information on the solubility and preparation of this compound for various experimental settings, along with comprehensive protocols for in vitro and cell-based assays.

Data Presentation

Solubility and Storage of this compound

Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. Researchers should perform their own tests to determine the maximum solubility in their specific experimental solutions.

ParameterValueSource(s)
Solubility
In DMSO≥ 10 mM[4]
In EthanolData not available; likely soluble to some extent.
In WaterInsoluble or poorly soluble.
Storage Conditions
Solid PowderDry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Stock Solution (in DMSO)0 - 4°C for short term (days to weeks) or -20°C for long term (months).[1]
Chemical Properties
Molecular Weight357.36 g/mol [1]
Molecular FormulaC₂₀H₁₇F₂NO₃[1]
Purity>98%[1]
AppearanceSolid powder[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 3.57 mg of this compound (MW: 357.36), you would add 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: In Vitro AMPK Kinase Assay (Luminescence-Based)

This protocol provides a general method for measuring the in vitro activity of AMPK in the presence of this compound using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human AMPK (α1β1γ1 isoform)

  • AMPK substrate peptide (e.g., SAMS peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations. Remember to include a DMSO vehicle control.

    • Prepare the kinase reaction mixture containing AMPK enzyme and substrate peptide in kinase assay buffer.

  • Kinase Reaction:

    • Add the this compound dilutions or vehicle control to the wells of the plate.

    • Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume will depend on the assay format (typically 5-25 µL).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the concentration of this compound to determine the EC50 value.

Protocol 3: Cell-Based AMPK Activation Assay (Western Blotting)

This protocol describes how to assess the activation of AMPK by this compound in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), using Western blotting.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12, or primary cells)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-ACC (Ser79)

    • Total ACC

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_ratio Increased AMP/ATP Ratio Metabolic_Stress->AMP_ATP_ratio PF06679142 This compound AMPK AMPK PF06679142->AMPK directly activates LKB1 LKB1 AMP_ATP_ratio->LKB1 activates LKB1->AMPK phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates (Thr172) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits CPT1 CPT1 AMPK->CPT1 activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: The AMPK signaling pathway activated by this compound and metabolic stress.

Experimental Workflow for this compound

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock In_Vitro_Assay In Vitro Kinase Assay Prepare_Stock->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay Prepare_Stock->Cell_Based_Assay Setup_Kinase_Reaction Set up kinase reaction with recombinant AMPK, substrate, ATP, and this compound In_Vitro_Assay->Setup_Kinase_Reaction Culture_Cells Culture cells of interest Cell_Based_Assay->Culture_Cells Measure_Activity Measure AMPK activity (e.g., luminescence) Setup_Kinase_Reaction->Measure_Activity Determine_EC50 Determine EC50 Measure_Activity->Determine_EC50 Analyze_Results Analyze and Interpret Results Determine_EC50->Analyze_Results Treat_Cells Treat cells with this compound Culture_Cells->Treat_Cells Harvest_Lysates Harvest cell lysates Treat_Cells->Harvest_Lysates Functional_Assay Perform Functional Assay (e.g., Glucose Uptake) Treat_Cells->Functional_Assay Western_Blot Perform Western Blot for p-AMPK, p-ACC, etc. Harvest_Lysates->Western_Blot Western_Blot->Analyze_Results Functional_Assay->Analyze_Results End End Analyze_Results->End

Caption: A general experimental workflow for characterizing this compound.

References

Application Notes and Protocols for PF-06679142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent and orally active activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2][3][4][5] With an EC50 of 22 nM against the α1β1γ1 isoform of AMPK, this compound serves as a valuable research tool for studying metabolic diseases, particularly diabetic nephropathy.[2][3][4][6] These application notes provide comprehensive information on suppliers, purchasing, and detailed protocols for in vitro and in vivo studies to facilitate research and development involving this compound.

Supplier and Purchasing Information

This compound is available from several reputable suppliers for research purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary applications.[1][5]

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
MedKoo 555165>98%500mg, 1g, 2gSoluble in DMSO. Store at 0-4°C for short term and -20°C for long term.[1]
MedChemExpress HY-120270>98%Inquire for detailsPotent, orally active AMPK activator.[2]
Immunomart HY-120270>98%Inquire for detailsUsed for diabetic nephropathy research.[3][6]
Excenen Pharmatech EX-A5868>98%25mg, 50mg, 100mg, 200mgPotent AMPK activator with a Kd of 14 nM.

Mechanism of Action and Signaling Pathway

This compound is a direct activator of AMPK, a key regulator of cellular energy homeostasis.[1][7] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[7] Activation of AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, like lipid and protein synthesis.[1][7] This mechanism makes this compound a promising candidate for research into metabolic disorders like type 2 diabetes and obesity.[1]

The activation of AMPK by this compound initiates a signaling cascade with broad effects on cellular metabolism. Key downstream effects include the phosphorylation of acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. Activated AMPK can also regulate protein synthesis and cell growth through the mTOR signaling pathway.[1]

AMPK_Pathway PF06679142 This compound AMPK AMPK (α, β, γ subunits) PF06679142->AMPK Activates ATP_Consumption ATP-Consuming Pathways (e.g., Lipid & Protein Synthesis) AMPK->ATP_Consumption Inhibits ATP_Production ATP-Generating Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->ATP_Production Stimulates mTOR mTOR Signaling AMPK->mTOR Inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates (Inhibits) LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) Cellular_Metabolism Improved Cellular Metabolism ATP_Production->Cellular_Metabolism

Figure 1: Simplified AMPK signaling pathway activated by this compound.

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol is designed to determine the in vitro potency of this compound in activating purified AMPK enzyme. A common method is a kinase assay that measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human AMPK (α1β1γ1 isoform)

  • This compound

  • SAMS peptide substrate (HMRSAMSGLHLVKRR)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • Phosphoric acid solution (1%)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

  • Calculate the specific activity of AMPK and determine the EC50 value of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Prep_Compound Prepare this compound serial dilutions Add_Compound Add this compound/vehicle to reaction mix Prep_Compound->Add_Compound Prep_Reaction_Mix Prepare kinase reaction mix (AMPK, SAMS peptide, buffer) Prep_Reaction_Mix->Add_Compound Initiate_Reaction Initiate reaction with [γ-³²P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction by spotting on phosphocellulose paper Incubate->Stop_Reaction Wash Wash paper with phosphoric acid Stop_Reaction->Wash Measure Measure radioactivity Wash->Measure Calculate Calculate EC50 Measure->Calculate

Figure 2: Experimental workflow for the in vitro AMPK activation assay.
In Vivo Model of Diabetic Nephropathy

This protocol outlines a general procedure for evaluating the efficacy of this compound in a rodent model of diabetic nephropathy. The ZSF1 rat is a relevant model for this purpose.[8]

Animals:

  • Male ZSF1 rats (or other suitable diabetic models like db/db mice or streptozotocin-induced diabetic rats).[9][10]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine collection

  • Assay kits for measuring urinary albumin and creatinine (B1669602)

  • Blood glucose monitoring system

Procedure:

  • Acclimate the animals to the housing conditions.

  • Induce diabetes if using a model like streptozotocin-induced diabetes. For genetic models like the ZSF1 rat, diabetes develops spontaneously.

  • Once hyperglycemia and proteinuria are established, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle orally once daily for a predetermined study duration (e.g., 8-12 weeks).

  • Monitor body weight, food and water intake, and blood glucose levels regularly.

  • Collect 24-hour urine samples at baseline and at specified intervals throughout the study using metabolic cages.

  • Analyze urine samples for albumin and creatinine concentrations to determine the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

  • At the end of the study, collect terminal blood and kidney tissue samples for further analysis (e.g., measurement of plasma biomarkers, histological examination of kidney tissue, and gene expression analysis).[8]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro AMPK Activation by this compound

Compound Target EC50 (nM)

| this compound | AMPK α1β1γ1 | 22 |

Table 2: In Vivo Efficacy of this compound in a Diabetic Nephropathy Model

Treatment Group N Baseline UACR (mg/g) Final UACR (mg/g) % Change in UACR
Vehicle Control
This compound (Low Dose)

| this compound (High Dose) | | | | |

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AMPK in health and disease. The provided information and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of AMPK activation in metabolic disorders. It is essential to adapt these protocols to specific experimental conditions and to adhere to all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for Preclinical Studies of PF-06679142 in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, creating a significant unmet medical need for effective therapeutic interventions. PF-06679142 is a potent, orally active activator of 5'-adenosine monophosphate-activated protein kinase (AMPK) with an EC50 of 22 nM against the α1β1γ1-AMPK isoform.[1] AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic shift towards energy-producing catabolic pathways while inhibiting anabolic processes.[2] This mechanism holds therapeutic promise for metabolic diseases like diabetic nephropathy.[2] Preclinical evaluation of this compound in robust animal models of DN is essential to elucidate its efficacy and mechanism of action.

This document provides detailed application notes and protocols for utilizing established mouse models of diabetic nephropathy in studies investigating the therapeutic potential of this compound. The selection of an appropriate animal model is critical, as different models recapitulate various aspects of human DN.

Recommended Animal Models

Several well-characterized mouse models are suitable for studying diabetic nephropathy. The choice of model depends on the specific research question, with considerations for Type 1 versus Type 2 diabetes, the desired severity of renal complications, and the timeline of the study.

1. Streptozotocin (B1681764) (STZ)-Induced Diabetes Model (Type 1):

This model is established through the administration of streptozotocin, a chemical that is toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[3][4][5] It is a widely used model for Type 1 diabetes-induced nephropathy.

2. db/db Mouse Model (Type 2):

These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking human Type 2 diabetes.[6][7][8] The db/db mouse on a C57BLKS/J background develops progressive renal changes, including albuminuria and mesangial expansion.[8]

3. Endothelial Nitric Oxide Synthase (eNOS) Deficient Diabetic Models:

Deficiency of eNOS has been shown to accelerate and exacerbate diabetic nephropathy in mice.[6][9][10][11] Combining an eNOS knockout with a diabetic model (either STZ-induced or db/db) creates a more severe and rapidly progressing phenotype of DN, including advanced lesions similar to those seen in human patients.[9][10][11]

Comparative Summary of Animal Models
FeatureSTZ-Induced Modeldb/db Mouse ModeleNOS Deficient Diabetic Models
Diabetes Type Type 1Type 2Type 1 or 2
Induction Method Chemical (Streptozotocin)Genetic (Leptin receptor mutation)Genetic (eNOS knockout) + Diabetes Induction
Key Renal Features Albuminuria, glomerular hypertrophy, mesangial expansionAlbuminuria, mesangial expansion, podocyte lossAccelerated and severe albuminuria, glomerulosclerosis, mesangiolysis
Advantages Cost-effective, rapid inductionRepresents Type 2 diabetes, genetic modelRecapitulates advanced features of human DN, rapid progression
Disadvantages Does not fully mimic human Type 2 DN, potential for non-renal toxicity of STZMilder renal phenotype in some strains, longer study durationComplex breeding, potential confounding effects of hypertension

Experimental Protocols

Protocol for STZ-Induced Diabetic Nephropathy in Mice

a. Diabetes Induction:

  • Animals: 8-week-old male C57BL/6J mice.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • STZ Preparation: Prepare a fresh solution of streptozotocin in 0.1 M sodium citrate (B86180) buffer (pH 4.5).

  • Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg body weight.[12] Alternatively, for a multiple low-dose protocol, inject 40-50 mg/kg STZ IP for five consecutive days.[3][4]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

b. Dosing of this compound:

  • Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Administration: Begin treatment after the confirmation of diabetes. Administer this compound or vehicle daily via oral gavage at the desired dose(s).

c. Assessment of Renal Function and Injury:

  • Urine Collection: House mice in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study.

  • Albuminuria: Measure urinary albumin and creatinine (B1669602) concentrations to determine the albumin-to-creatinine ratio (ACR).[13]

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study for measurement of blood urea (B33335) nitrogen (BUN) and serum creatinine.

  • Histopathology: At the study endpoint, perfuse kidneys with saline followed by 4% paraformaldehyde. Embed kidneys in paraffin (B1166041) and section for staining with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology.

Protocol for the db/db Mouse Model of Diabetic Nephropathy

a. Animal Model:

  • Animals: Use male db/db mice (on a C57BLKS/J background) and their non-diabetic db/m littermates as controls.

  • Study Initiation: Begin the study when mice are 8-10 weeks of age, a point at which hyperglycemia and early signs of nephropathy are typically present.[14]

b. Dosing of this compound:

  • Preparation and Administration: As described in the STZ model protocol.

c. Assessment of Renal Function and Injury:

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly.

  • Urine and Blood Collection: Perform urine and blood collection and analysis as described in the STZ model protocol at regular intervals (e.g., every 4 weeks).

  • Histopathology: Conduct histological analysis of kidney tissues at the study endpoint as described for the STZ model.

Protocol for the eNOS Deficient db/db Mouse Model

a. Animal Model:

  • Animals: Generate eNOS-/- db/db mice by cross-breeding eNOS-/- mice with db/+ mice.[15] Use eNOS+/+ db/db mice as controls.

  • Study Initiation: Begin the study at 8-10 weeks of age.

b. Dosing of this compound:

  • Preparation and Administration: As described in the previous protocols.

c. Assessment of Renal Function and Injury:

  • Monitoring and Sample Collection: Follow the procedures outlined for the db/db mouse model. Due to the accelerated progression of nephropathy, more frequent monitoring may be required.

  • Histopathology: Perform detailed histological analysis, paying close attention to advanced lesions such as nodular glomerulosclerosis and arteriolar hyalinosis.[10][11]

Quantitative Data Presentation

The following tables summarize expected outcomes in the described animal models and provide a template for presenting data from studies with this compound.

Table 1: Expected Phenotypic Characteristics of Diabetic Nephropathy Models

ParameterSTZ-Induced (12 weeks)db/db (20 weeks)eNOS-/- db/db (20 weeks)
Blood Glucose (mg/dL) > 400> 450> 450
Urine Albumin/Creatinine (µg/mg) 100 - 300300 - 1000> 1000
Mesangial Expansion Mild to ModerateModerateSevere
Glomerulosclerosis MinimalFocalModerate to Severe

Table 2: Template for Reporting Efficacy of this compound

Treatment GroupBlood Glucose (mg/dL)Urine Albumin/Creatinine (µg/mg)Mesangial Matrix Fraction (%)Glomerulosclerosis Score
Non-Diabetic Control
Diabetic Vehicle
This compound (Low Dose)
This compound (High Dose)

Visualization of Pathways and Workflows

Signaling Pathway of AMPK in Diabetic Nephropathy

AMPK_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Activation cluster_downstream Downstream Effects in Kidney cluster_outcomes Renoprotective Outcomes High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK This compound This compound This compound->AMPK Inhibition of mTORC1 Inhibition of mTORC1 AMPK->Inhibition of mTORC1 Activation of Autophagy Activation of Autophagy AMPK->Activation of Autophagy Inhibition of NADPH Oxidase Inhibition of NADPH Oxidase AMPK->Inhibition of NADPH Oxidase Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation AMPK->Increased Fatty Acid Oxidation Reduced Fibrosis Reduced Fibrosis Inhibition of mTORC1->Reduced Fibrosis Improved Podocyte Function Improved Podocyte Function Activation of Autophagy->Improved Podocyte Function Reduced Oxidative Stress Reduced Oxidative Stress Inhibition of NADPH Oxidase->Reduced Oxidative Stress Increased Fatty Acid Oxidation->Improved Podocyte Function Reduced Inflammation Reduced Inflammation Reduced Oxidative Stress->Reduced Inflammation

Caption: AMPK signaling pathway in diabetic nephropathy.

Experimental Workflow for this compound Studies

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Model Selection Animal Model Selection Diabetes Induction Diabetes Induction Animal Model Selection->Diabetes Induction Baseline Measurements Baseline Measurements Diabetes Induction->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Regular Monitoring Regular Monitoring This compound Administration->Regular Monitoring Vehicle Control->Regular Monitoring Urine & Blood Collection Urine & Blood Collection Regular Monitoring->Urine & Blood Collection Kidney Tissue Harvesting Kidney Tissue Harvesting Regular Monitoring->Kidney Tissue Harvesting Biochemical Analysis Biochemical Analysis Urine & Blood Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Kidney Tissue Harvesting->Histopathological Analysis Gene/Protein Expression Gene/Protein Expression Kidney Tissue Harvesting->Gene/Protein Expression

Caption: General experimental workflow for preclinical studies.

Logical Relationship of eNOS and AMPK in Renal Protection

eNOS_AMPK_Interaction This compound This compound AMPK AMPK This compound->AMPK eNOS eNOS AMPK->eNOS Activates Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Anti-inflammatory Effects Anti-inflammatory Effects Nitric Oxide (NO)->Anti-inflammatory Effects Renal Protection Renal Protection Vasodilation->Renal Protection Anti-inflammatory Effects->Renal Protection

Caption: Interaction between AMPK activation and eNOS signaling.

References

Application Notes and Protocols: Pharmacokinetic Analysis of PF-06679142 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent, orally active small molecule activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] Activation of AMPK can enhance glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes, making it a promising therapeutic target for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2] Preclinical studies have highlighted this compound for its desirable oral absorption, low plasma clearance, and minimal renal clearance in preclinical species.[3][4] These application notes provide a framework for conducting and analyzing the pharmacokinetics of this compound in a murine model.

Signaling Pathway of this compound

PF-06679142_Signaling_Pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects PF06679142 This compound AMPK AMPK (αβγ heterotrimer) PF06679142->AMPK Direct Activation pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Energy_Production Energy Production (e.g., Fatty Acid Oxidation, Glucose Uptake) pAMPK->Energy_Production Promotes Energy_Consumption Energy Consumption (e.g., Lipid Synthesis, Protein Synthesis) pAMPK->Energy_Consumption Inhibits

Caption: Mechanism of action of this compound as a direct activator of AMPK.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound specifically in mice were not publicly available in the reviewed literature. The primary studies describe its pharmacokinetic profile in "preclinical species" or specifically in rats, noting desirable oral absorption and low clearance.[3][4] Researchers should use the following table to summarize their experimentally derived data.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterAdministration Route: Oral (PO)Administration Route: Intravenous (IV)
Dose (mg/kg) User-definedUser-defined
Cmax (ng/mL) Insert experimental dataInsert experimental data
Tmax (h) Insert experimental dataInsert experimental data
AUClast (ng·h/mL) Insert experimental dataInsert experimental data
AUCinf (ng·h/mL) Insert experimental dataInsert experimental data
Half-life (t½) (h) Insert experimental dataInsert experimental data
Clearance (CL) (mL/min/kg) N/AInsert experimental data
Volume of Distribution (Vd) (L/kg) N/AInsert experimental data
Oral Bioavailability (F%) Calculated from IV and PO dataN/A
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Experimental Protocols

The following are generalized protocols for conducting a pharmacokinetic study of this compound in mice. These should be adapted based on specific experimental goals and institutional guidelines (e.g., IACUC).

Animal Model
  • Species: Mouse (e.g., C57BL/6, CD-1)

  • Sex: Male or Female (specify and maintain consistency)

  • Age: 8-12 weeks

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.

Formulation and Dosing
  • Formulation: Prepare a vehicle solution suitable for both oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO and PEG). The solubility of this compound should be determined to ensure a homogenous and stable formulation.

  • Dose Levels: Determine appropriate dose levels based on efficacy studies or literature on similar compounds.

  • Oral Administration (PO): Administer the formulation via oral gavage. The volume should typically not exceed 10 mL/kg.

  • Intravenous Administration (IV): Administer the formulation via a tail vein injection. The volume should typically not exceed 5 mL/kg.

Sample Collection
  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method
  • Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in mouse plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Standard Curve: Prepare a standard curve using blank mouse plasma spiked with known concentrations of this compound.

  • Sample Analysis: Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin, R) to calculate the parameters listed in Table 1 from the plasma concentration-time data.

Experimental Workflow Diagram

PK_Workflow cluster_prep Preparation cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) Sample_Analysis->PK_Modeling Data_Summary Data Tabulation & Reporting PK_Modeling->Data_Summary

Caption: Standard workflow for a pharmacokinetic study in mice.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of PF-06679142 in Human Plasma Samples using LC-MS/MS

This document provides a detailed protocol for the quantification of this compound, a potent AMP-activated protein kinase (AMPK) activator, in human plasma samples. The method outlined is based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used for the bioanalysis of small molecules in biological matrices.

Introduction

This compound is an orally active small molecule that potently activates AMPK, a key regulator of cellular energy homeostasis.[1][2] Its therapeutic potential is being explored for metabolic diseases such as diabetic nephropathy.[1] Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note describes a robust and sensitive LC-MS/MS method for this purpose.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (this compound-d4) as an internal standard (IS)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • 96-well protein precipitation plates

2. Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw on ice.

  • To 50 µL of plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL this compound-d4).

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

A generic LC-MS/MS method for a small molecule like this compound is presented below. Method optimization and validation are required.

Parameter Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard.
Dwell Time100 ms
Collision GasArgon
Ion Spray Voltage5500 V
Temperature500°C

5. Calibration Curve and Quality Control Samples

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for this compound and its Stable Isotope-Labeled Internal Standard (IS)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound To be determined To be determined To be determined
This compound-d4 (IS) To be determined To be determined To be determined

Note: The exact m/z values need to be determined experimentally by infusing a standard solution of this compound and its stable isotope-labeled internal standard into the mass spectrometer.

Table 2: Example Calibration Curve for this compound in Human Plasma

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%) Precision (%CV)
1 0.98 98.0 5.2
5 5.10 102.0 3.8
25 24.5 98.0 2.5
100 101.2 101.2 1.9
500 495.5 99.1 2.1
1000 1005 100.5 1.5

This table presents hypothetical data for illustrative purposes. Actual data must be generated during method validation.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Liquid Chromatography Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects cluster_catabolic Energy Production (Catabolic) cluster_anabolic Energy Consumption (Anabolic) PF06679142 This compound AMPK AMPK PF06679142->AMPK activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis inhibits

References

Application Notes and Protocols for PF-06679142 in Metabolic Homeostasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation plays a crucial role in coordinating metabolic pathways, shifting cells from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This mechanism of action makes this compound a valuable research tool for studying metabolic processes and a potential therapeutic candidate for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1] By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation while inhibiting lipid and protein synthesis, leading to improved insulin (B600854) sensitivity and reduced hepatic lipid accumulation.[1]

These application notes provide detailed protocols for in vitro and in vivo studies to characterize the effects of this compound on metabolic homeostasis.

Data Presentation

In Vitro Activity of this compound
ParameterValueTargetAssay TypeReference
EC50 22 nMHuman AMPK α1β1γ1FRET-based activation assay[1]
In Vivo Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)Clp (mL/min/kg)Vdss (L/kg)t½ (h)F (%)Reference
RatIV14.61.13.9-Edmonds et al., 2018
RatPO3---100Edmonds et al., 2018
DogIV0.51.61.411-Edmonds et al., 2018
DogPO1---100Edmonds et al., 2018

Clp: Plasma Clearance; Vdss: Volume of Distribution at Steady State; t½: Half-life; F: Oral Bioavailability.

Signaling Pathway

The primary mechanism of action of this compound is the direct activation of AMPK. Once activated, AMPK initiates a signaling cascade that affects various downstream targets to restore cellular energy balance. This includes the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the activation of pathways involved in glucose uptake and fatty acid oxidation.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core AMPK Activation cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) Metabolic Stress\n(e.g., low glucose, hypoxia) Metabolic Stress (e.g., low glucose, hypoxia) AMPK AMPK Metabolic Stress\n(e.g., low glucose, hypoxia)->AMPK This compound This compound This compound->AMPK Direct Activation pAMPK AMPK-P AMPK->pAMPK Phosphorylation Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Glycolysis Glycolysis pAMPK->Glycolysis Fatty Acid Synthesis\n(ACC) Fatty Acid Synthesis (ACC) pAMPK->Fatty Acid Synthesis\n(ACC) Protein Synthesis\n(mTORC1) Protein Synthesis (mTORC1) pAMPK->Protein Synthesis\n(mTORC1) Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound\nSerial Dilutions Prepare this compound Serial Dilutions Dispense Reagents\ninto 384-well Plate Dispense Reagents into 384-well Plate Prepare this compound\nSerial Dilutions->Dispense Reagents\ninto 384-well Plate Prepare Enzyme/Substrate Mix\n(AMPK + FRET peptide) Prepare Enzyme/Substrate Mix (AMPK + FRET peptide) Prepare Enzyme/Substrate Mix\n(AMPK + FRET peptide)->Dispense Reagents\ninto 384-well Plate Prepare ATP Solution Prepare ATP Solution Prepare ATP Solution->Dispense Reagents\ninto 384-well Plate Incubate at RT\n(1 hour) Incubate at RT (1 hour) Dispense Reagents\ninto 384-well Plate->Incubate at RT\n(1 hour) Add Development Reagent Add Development Reagent Incubate at RT\n(1 hour)->Add Development Reagent Read FRET Signal Read FRET Signal Incubate at RT\n(1 hour)->Read FRET Signal Add Development Reagent->Incubate at RT\n(1 hour) Calculate EC50 Calculate EC50 Read FRET Signal->Calculate EC50 In_Vivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_analysis Data Analysis Fast Animals Overnight Fast Animals Overnight Cannulate Rats (optional) Cannulate Rats (optional) Fast Animals Overnight->Cannulate Rats (optional) IV Administration IV Administration Cannulate Rats (optional)->IV Administration PO Administration PO Administration Cannulate Rats (optional)->PO Administration Serial Blood Collection Serial Blood Collection IV Administration->Serial Blood Collection PO Administration->Serial Blood Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Calculate PK Parameters\n(Clp, Vdss, t1/2, F) Calculate PK Parameters (Clp, Vdss, t1/2, F) LC-MS/MS Analysis->Calculate PK Parameters\n(Clp, Vdss, t1/2, F)

References

Troubleshooting & Optimization

PF-06679142 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of PF-06679142, a potent AMP-activated protein kinase (AMPK) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2] Specifically, it selectively activates AMPK heterotrimers containing the β1 subunit.[3] Its primary on-target effect is the allosteric activation of AMPK, a key cellular energy sensor, which leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[4][5]

Q2: What are the known potency and selectivity parameters for this compound?

This compound exhibits potent activation of the AMPK α1β1γ1 isoform. Quantitative data on its activity is summarized in the table below.

Parameter Value Target
EC5022 nMAMPK α1β1γ1

Table 1: In vitro potency of this compound.[1][6]

Q3: Are there any publicly available studies on the off-target effects of this compound?

Q4: My experimental results with this compound are inconsistent with known AMPK signaling. What could be the cause?

Inconsistencies could arise from several factors, including experimental variability, cell-type specific responses, or potential off-target effects. It is crucial to first confirm the activation of AMPK and its canonical downstream targets in your specific experimental setup. If the phenotype persists despite confirmed AMPK activation, an off-target investigation may be warranted.

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Effects

If you observe an unexpected phenotype in your experiments with this compound, this guide will help you design experiments to distinguish between on-target AMPK-mediated effects and potential off-target effects.

Experimental Step Expected Outcome for On-Target Effect Possible Indication of Off-Target Effect Recommended Action
1. Confirm AMPK Activation Increased phosphorylation of AMPK (Thr172) and its downstream substrate ACC (Ser79).The unexpected phenotype is observed without a corresponding increase in AMPK or ACC phosphorylation.Use a validated positive control for AMPK activation. If AMPK is not activated, troubleshoot your experimental conditions (e.g., compound concentration, cell lysis, antibody quality).
2. Use a Structurally Unrelated AMPK Activator A structurally unrelated AMPK activator (e.g., A-769662) recapitulates the observed phenotype.The phenotype is specific to this compound and is not observed with other AMPK activators.This suggests the effect may be independent of AMPK activation and warrants further off-target investigation.
3. Genetic Knockdown/Knockout of AMPK The effect of this compound is attenuated or completely abolished in AMPK-deficient cells.The phenotype persists in cells lacking AMPK, indicating the effect is independent of the intended target.Proceed with broad-spectrum off-target profiling (e.g., kinome screening).
4. Dose-Response Analysis The EC50 for the observed phenotype is consistent with the EC50 for AMPK activation.The EC50 for the phenotype is significantly different (higher or lower) from the EC50 for AMPK activation.This discrepancy may suggest an off-target effect with a different potency.

Table 2: Troubleshooting workflow for differentiating on-target and off-target effects.

OnTarget_vs_OffTarget cluster_workflow Troubleshooting Workflow Start Unexpected Phenotype Observed with this compound Confirm_AMPK 1. Confirm AMPK Activation (pAMPK, pACC) Start->Confirm_AMPK Use_Alternative 2. Use Structurally Unrelated AMPK Activator Confirm_AMPK->Use_Alternative AMPK Activated Off_Target Investigate Potential Off-Target Effect Confirm_AMPK->Off_Target AMPK Not Activated Genetic_KO 3. Genetic Knockdown/out of AMPK Use_Alternative->Genetic_KO Phenotype Recapitulated Use_Alternative->Off_Target Phenotype Not Recapitulated Dose_Response 4. Dose-Response Analysis Genetic_KO->Dose_Response Phenotype Abolished Genetic_KO->Off_Target Phenotype Persists On_Target Phenotype is Likely On-Target Dose_Response->On_Target Consistent EC50 Dose_Response->Off_Target Inconsistent EC50

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Guide 2: Investigating Potential Kinase Off-Targets

Since many small molecule inhibitors and activators can have off-target effects on other kinases due to the conserved nature of ATP-binding pockets, a kinome-wide screen is a common approach for identifying potential off-target interactions.

Experimental Step Description Considerations
1. In Vitro Kinase Panel Screening Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of purified human kinases.Choose a reputable vendor for kinase screening services. The size of the kinase panel can vary.
2. Dose-Response of "Hits" For any kinases that show significant inhibition or activation in the initial screen, perform a dose-response analysis to determine the IC50 or EC50."Hits" are typically defined as kinases with >50% inhibition/activation at the screening concentration.
3. Cellular Target Engagement Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound interacts with the identified off-target kinases in a cellular context.These assays provide evidence of target engagement within the cell, which is more physiologically relevant than in vitro assays.
4. Functional Validation Investigate whether the engagement of the off-target kinase leads to a functional consequence in your cells that could explain the unexpected phenotype.This may involve using a selective inhibitor for the off-target kinase or using siRNA to knock down its expression.

Table 3: Recommended workflow for investigating kinase off-targets.

Kinase_OffTarget_Workflow cluster_workflow Kinase Off-Target Investigation Start Initiate Kinase Off-Target Screen Kinome_Screen 1. In Vitro Kinase Panel Screen Start->Kinome_Screen Dose_Response 2. Dose-Response of Identified 'Hits' Kinome_Screen->Dose_Response Cellular_Engagement 3. Cellular Target Engagement Assay Dose_Response->Cellular_Engagement Functional_Validation 4. Functional Validation in Cells Cellular_Engagement->Functional_Validation Conclusion Identify and Confirm Functional Off-Target Functional_Validation->Conclusion

Caption: Experimental workflow for identifying and validating kinase off-targets.

Experimental Protocols

Protocol 1: Western Blotting for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

AMPK_Signaling_Pathway cluster_pathway Canonical AMPK Signaling Pathway cluster_downstream Downstream Effects PF06679142 This compound AMPK AMPK (αβ1γ) PF06679142->AMPK Activates pAMPK Phospho-AMPK (Thr172) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Fatty_Acid_Oxid Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxid Promotes pACC Phospho-ACC (Ser79) Fatty_Acid_Synth Fatty Acid Synthesis pACC->Fatty_Acid_Synth Inhibits

Caption: Simplified AMPK signaling pathway activated by this compound.

References

Technical Support Center: Optimizing PF-06679142 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06679142 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2] It has an EC50 of 22 nM against the α1β1γ1 isoform of AMPK.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, AMPK promotes catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) while inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis). This compound activates AMPK, making it a valuable tool for research in areas such as metabolic diseases, including diabetic nephropathy.[1][3][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A general starting point for this compound in cell culture can be in the low nanomolar to low micromolar range. Given its EC50 of 22 nM for AMPK activation, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell lines. However, the optimal concentration is highly dependent on the specific cell type, experimental duration, and the endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low AMPK activation observed. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line.Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration. Increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
Incorrect assessment of AMPK activation: The method used to measure AMPK activation may not be sensitive enough or performed incorrectly.Confirm AMPK activation by Western blotting for the phosphorylation of AMPKα at Threonine 172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79.[5]
Cell line specific factors: Some cell lines may have lower expression of AMPK subunits or other factors that affect the response to this compound.Research the specific cell line to understand its AMPK signaling pathway. Consider using a positive control for AMPK activation, such as AICAR or metformin, to ensure the pathway is functional in your cells.
Significant cytotoxicity or cell death observed. Concentration of this compound is too high: Prolonged or excessive activation of AMPK can lead to cell cycle arrest and apoptosis in some cell types.[6][7]Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line and experimental duration.
Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%).
Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiment. Consider using another AMPK activator with a different chemical structure to confirm that the observed phenotype is due to AMPK activation.
Variability in experimental results. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Inaccurate pipetting or dilution: Errors in preparing drug dilutions can lead to significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment and Western Blotting

This protocol outlines the steps to identify the optimal, non-toxic concentration of this compound that effectively activates AMPK signaling in your cell line.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well and 6-well tissue culture plates

  • MTT or other cell viability assay reagent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

Part A: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the MTT assay according to the manufacturer's protocol. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.

Part B: Western Blot for AMPK Activation

  • Cell Seeding and Treatment: Seed your cells in 6-well plates. Once they reach the desired confluency, treat them with a range of non-toxic concentrations of this compound (determined from Part A) for a shorter duration (e.g., 1-4 hours, as AMPK activation is often rapid). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79).

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total AMPKα, total ACC, and a loading control to confirm equal protein loading.

  • Data Analysis: Densitometrically quantify the bands for phosphorylated proteins and normalize them to the total protein and the loading control. The lowest concentration that gives a robust and consistent increase in phosphorylation of AMPK and ACC is the optimal concentration for your experiments.

Data Presentation: Dose-Response of this compound

Concentration (nM)Cell Viability (%) (48h)p-AMPKα (Thr172) / Total AMPKα (Relative Intensity) (1h)p-ACC (Ser79) / Total ACC (Relative Intensity) (1h)
0 (Vehicle)1001.01.0
10981.51.3
50953.22.8
100925.14.5
500855.54.8
1000705.64.9
500045N/AN/A
1000020N/AN/A

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

AMPK Signaling Pathway

AMPK_Pathway cluster_stimuli Cellular Stress cluster_core AMPK Activation cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation This compound This compound This compound->AMPK Direct Activation LKB1 LKB1 LKB1->AMPK Phosphorylation pAMPK p-AMPKα (Thr172) (Active) ACC ACC pAMPK->ACC Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition ULK1 ULK1 pAMPK->ULK1 Activation Glucose\nUptake Glucose Uptake pAMPK->Glucose\nUptake Promotion pACC p-ACC (Inactive) Fatty Acid\nSynthesis Fatty Acid Synthesis pACC->Fatty Acid\nSynthesis Inhibition Fatty Acid\nOxidation Fatty Acid Oxidation pACC->Fatty Acid\nOxidation Promotion Protein\nSynthesis Protein Synthesis mTORC1->Protein\nSynthesis Promotion Autophagy Autophagy ULK1->Autophagy Initiation

Caption: The AMPK signaling pathway activated by this compound.

Experimental Workflow for Optimizing this compound Concentration

Workflow cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_activation AMPK Activation Confirmation cluster_conclusion Conclusion start Start: Obtain this compound and select cell line prep_stock Prepare 10 mM stock solution in DMSO start->prep_stock seed_96 Seed cells in 96-well plate prep_stock->seed_96 seed_6 Seed cells in 6-well plate prep_stock->seed_6 treat_96 Treat with a range of This compound concentrations seed_96->treat_96 incubate_viability Incubate for 24-72h treat_96->incubate_viability viability_assay Perform cell viability assay (e.g., MTT) incubate_viability->viability_assay analyze_viability Analyze data to determine cytotoxic concentration viability_assay->analyze_viability treat_6 Treat with non-toxic concentrations analyze_viability->treat_6 Inform concentration selection seed_6->treat_6 incubate_activation Incubate for 1-4h treat_6->incubate_activation lysis Lyse cells and quantify protein incubate_activation->lysis western Perform Western Blot for p-AMPK and p-ACC lysis->western analyze_western Analyze band intensities western->analyze_western optimal_conc Determine Optimal Concentration: Effective activation without cytotoxicity analyze_western->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

References

PF-06679142 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of the AMP-activated protein kinase (AMPK) activator, PF-06679142. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment.[1] Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored under similar conditions to preserve their integrity.[1] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO.[1][2] One supplier suggests a solubility of 10 mM in DMSO.[2] For aqueous-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low aqueous solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Increasing the final DMSO concentration in your assay might help to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a different solvent system: While DMSO is the most common solvent, other organic solvents or the use of co-solvents might be explored. However, compatibility with your experimental system is crucial.

  • pH adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.

Q4: How stable is this compound in my cell culture medium at 37°C?

A4: The stability of this compound in cell culture media at 37°C has not been specifically reported in publicly available literature. The stability can be influenced by various factors, including the specific components of the medium, the presence of serum, and the pH. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability in cell culture media is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when working with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Degradation of this compound in the assay medium.

    • Solution: Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. A detailed protocol is provided below. If significant degradation is observed, you may need to replenish the compound during the experiment or shorten the incubation time.

  • Possible Cause 2: Precipitation of this compound.

    • Solution: Visually inspect your working solutions and assay plates for any signs of precipitation. If precipitation is suspected, refer to the troubleshooting guide for precipitation (FAQ Q3).

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-protein-binding plates and tubes can help to mitigate this issue.

Issue 2: Variability between experimental replicates.
  • Possible Cause 1: Incomplete solubilization of the stock solution.

    • Solution: Ensure that your this compound stock solution in DMSO is completely dissolved. Gentle warming and vortexing can aid in dissolution.

  • Possible Cause 2: Inconsistent dilution.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step to maintain accuracy and consistency.

Data Presentation

The following tables are templates for you to summarize your experimental data when assessing the stability of this compound.

Table 1: Stability of this compound in Aqueous Buffer at 37°C

Time (hours)Concentration (µM) - Replicate 1Concentration (µM) - Replicate 2Concentration (µM) - Replicate 3Mean Concentration (µM)% Remaining
0[Enter Data][Enter Data][Enter Data][Enter Data]100%
2[Enter Data][Enter Data][Enter Data][Enter Data][Calculate]
4[Enter Data][Enter Data][Enter Data][Enter Data][Calculate]
8[Enter Data][Enter Data][Enter Data][Enter Data][Calculate]
24[Enter Data][Enter Data][Enter Data][Enter Data][Calculate]
48[Enter Data][Enter Data][Enter Data][Enter Data][Calculate]

Table 2: Storage Conditions for this compound

FormSolventTemperatureDurationRecommendation
SolidN/A0 - 4°CShort-term (days to weeks)Store in a dry, dark place.[1]
SolidN/A-20°CLong-term (months to years)Store in a dry, dark place.[1]
Stock SolutionDMSO0 - 4°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.
Stock SolutionDMSO-20°CLong-term (months)Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize light exposure and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assessing the Stability of this compound in Solution

This protocol describes a general method to determine the stability of this compound in a solution of interest (e.g., PBS, cell culture medium) using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound DMSO stock solution

    • Experimental solution (e.g., PBS, DMEM)

    • Incubator (e.g., 37°C)

    • HPLC system with a suitable column and detector

    • Appropriate mobile phase for HPLC analysis

  • Procedure:

    • Prepare a working solution of this compound by diluting the DMSO stock solution into the experimental solution to the final desired concentration. Ensure the final DMSO concentration is consistent with your planned experiments.

    • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration.

    • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

    • Analyze each aliquot by HPLC to determine the concentration of this compound remaining.

    • Plot the concentration of this compound versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Experimental Buffer) prep_stock->prep_working sample_t0 Sample at t=0 prep_working->sample_t0 incubate Incubate at 37°C prep_working->incubate hplc_analysis HPLC Analysis sample_t0->hplc_analysis sample_tx Sample at various time points (t=x) incubate->sample_tx sample_tx->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis troubleshooting_precipitation cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes end Precipitation Resolved start->end No increase_dmso Increase Final DMSO % lower_conc->increase_dmso adjust_ph Adjust Buffer pH increase_dmso->adjust_ph check_solubility Re-check Solubility Limit adjust_ph->check_solubility check_solubility->end

References

Technical Support Center: PF-06679142 and In Vivo Hypoglycemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for PF-06679142-induced hypoglycemia in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to blood glucose regulation?

This compound is a potent, orally active activator of AMP-activated protein kinase (AMPK) with an EC50 of 22 nM against the α1β1γ1-AMPK isoform.[1] AMPK is a crucial cellular energy sensor that, when activated, initiates metabolic pathways to increase energy production and reduce energy consumption.[2][3] In the context of glucose homeostasis, AMPK activation stimulates glucose uptake in tissues like skeletal muscle, enhances fatty acid oxidation, and suppresses glucose production (gluconeogenesis) in the liver.[3][4][5] These mechanisms collectively contribute to lowering blood glucose levels, indicating a potential for this compound to induce hypoglycemia.

Q2: Is there direct evidence of this compound causing hypoglycemia in vivo?

Q3: What are the key signaling pathways involved in this compound's effect on glucose metabolism?

This compound directly activates AMPK. Once activated, AMPK exerts its effects on glucose metabolism through several downstream targets:

  • In Skeletal Muscle: AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, thereby increasing glucose uptake from the bloodstream.[3]

  • In the Liver: AMPK activation inhibits key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[5] It also inhibits fatty acid and cholesterol synthesis.[3]

Below is a diagram illustrating the core signaling pathway.

This compound This compound AMPK AMPK This compound->AMPK Activates Skeletal Muscle Skeletal Muscle AMPK->Skeletal Muscle Acts on Liver Liver AMPK->Liver Acts on GLUT4 Translocation GLUT4 Translocation Skeletal Muscle->GLUT4 Translocation Promotes Gluconeogenesis Gluconeogenesis Liver->Gluconeogenesis Inhibits Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Decreases Hepatic Glucose Production Hepatic Glucose Production Gluconeogenesis->Hepatic Glucose Production Decreases Hepatic Glucose Production->Blood Glucose Decreases

Caption: Signaling pathway of this compound-induced glucose lowering.

Troubleshooting Guide

Issue 1: Unexpectedly high variability in blood glucose measurements post-administration.

  • Possible Cause 1: Animal Stress. Handling and administration procedures can induce a stress response, leading to transient hyperglycemia and masking the compound's effect.

    • Troubleshooting Step: Acclimatize animals to handling and injection procedures for several days before the experiment. Ensure a calm and quiet environment during the study.

  • Possible Cause 2: Inconsistent Dosing. Inaccurate or inconsistent dosing will lead to variable plasma concentrations of this compound.

    • Troubleshooting Step: Ensure the dosing solution is homogenous and stable. Use precise administration techniques (e.g., calibrated oral gavage tubes).

  • Possible Cause 3: Food Intake. If animals have access to food, variations in consumption can significantly impact blood glucose levels.

    • Troubleshooting Step: For acute studies, fast animals overnight (or for a standardized period) to establish a stable baseline glucose level.

Issue 2: No significant decrease in blood glucose observed.

  • Possible Cause 1: Insufficient Dose. The dose of this compound may be too low to elicit a significant hypoglycemic effect in the chosen animal model.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for observing a glucose-lowering effect.

  • Possible Cause 2: Poor Bioavailability. The formulation of this compound may not be optimal for absorption in the species being studied.

    • Troubleshooting Step: Review the formulation and vehicle used for administration. While this compound is reported to have desirable oral absorption in preclinical species, formulation can still impact exposure.[6] Consider pharmacokinetic analysis to confirm adequate plasma exposure.

  • Possible Cause 3: Animal Model Resistance. The specific strain or species of animal may be less sensitive to the glucose-lowering effects of AMPK activation.

    • Troubleshooting Step: Review literature for the responsiveness of the chosen model to other AMPK activators. Consider using a model of metabolic disease (e.g., diet-induced obese or db/db mice), as the glucose-lowering effects of AMPK activators are often more pronounced in a hyperglycemic state.[8]

Issue 3: Severe hypoglycemia leading to adverse events.

  • Possible Cause 1: High Dose. The administered dose may be too high, leading to an excessive reduction in blood glucose.

    • Troubleshooting Step: Reduce the dose of this compound. Implement more frequent blood glucose monitoring, especially during the expected time of peak compound exposure.

  • Possible Cause 2: Interaction with other factors. The hypoglycemic effect may be potentiated by other experimental conditions (e.g., prolonged fasting).

    • Troubleshooting Step: Standardize the fasting period and be aware of other treatments or conditions that may affect glucose homeostasis. Have a source of glucose (e.g., dextrose solution) readily available to treat severe hypoglycemia if it occurs.

Data Presentation

While specific quantitative data for this compound's effect on blood glucose is limited in the public domain, the following table summarizes representative data from an in vivo study with a structurally related pan-AMPK activator, PF-739, which binds to the same ADaM site. This data can serve as an estimate of the potential effect.

Table 1: Effect of the Pan-AMPK Activator PF-739 on Blood Glucose in Diet-Induced Obese Mice

Treatment GroupTime PointBlood Glucose (mmol/L)Percent Change from Baseline
Vehicle1 hour post-dose~8.5Increase
PF-739Pre-dose~8.0-
PF-7391 hour post-dose~6.5~18.75% Decrease

Data are estimated from graphical representations in referenced literature and are intended for illustrative purposes.[7]

Experimental Protocols

Protocol 1: Assessment of Acute Glucose-Lowering Effects of this compound in Mice

  • Animal Model: Male C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and insulin (B600854) resistance.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Handle animals daily for 3-4 days to minimize stress-induced hyperglycemia.

  • Fasting: Fast animals for 5-6 hours prior to the experiment, with free access to water.

  • Baseline Blood Glucose: At t=0, obtain a baseline blood sample from the tail vein and measure blood glucose using a calibrated glucometer.

  • Compound Administration: Administer this compound or vehicle control via oral gavage. The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Blood Glucose Monitoring: Collect blood samples at regular intervals post-administration (e.g., 30, 60, 120, 240 minutes) to measure blood glucose levels.

  • Data Analysis: Calculate the change in blood glucose from baseline for each animal. Compare the glucose-lowering effect of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Baseline Glucose (t=0) Baseline Glucose (t=0) Fasting->Baseline Glucose (t=0) Compound Administration Compound Administration Baseline Glucose (t=0)->Compound Administration Post-dose Glucose Monitoring Post-dose Glucose Monitoring Compound Administration->Post-dose Glucose Monitoring Data Analysis Data Analysis Post-dose Glucose Monitoring->Data Analysis

Caption: Experimental workflow for in vivo glucose assessment.

References

Addressing poor oral bioavailability of PF-06679142 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the oral bioavailability of PF-06679142 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Initial studies reported "desirable oral absorption" for this compound. Why might I be observing poor oral bioavailability in my experiments?

A1: This is a critical point of clarification. "Good absorption" and "good oral bioavailability" are not always synonymous. A compound can be well-absorbed from the gastrointestinal (GI) tract into the portal circulation but exhibit low systemic bioavailability if it undergoes extensive first-pass metabolism in the gut wall and/or liver.

Published literature indicates that this compound and related indole-3-carboxylic acid derivatives are primarily cleared through glucuronidation.[1][2] This metabolic process can significantly reduce the amount of the parent drug that reaches systemic circulation, even with efficient absorption from the GI tract. Therefore, what appears to be poor oral bioavailability may, in fact, be a result of high first-pass metabolism.

Q2: What are the known physicochemical properties of this compound?

PropertyValueReference
Molecular Formula C₂₀H₁₇F₂NO₃[3]
Molecular Weight 357.36 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3][4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, orally active activator of AMP-activated protein kinase (AMPK).[3][5] It has an EC₅₀ of 22 nM against the α1β1γ1-AMPK isoform.[5] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolic pathways.

Troubleshooting Guide: Addressing Poor Oral Bioavailability

If you are experiencing lower-than-expected systemic exposure of this compound after oral administration, consider the following troubleshooting steps.

Step 1: Evaluate the Formulation and Dosing Vehicle

The formulation of a poorly soluble compound is critical for achieving adequate oral absorption.

Issue: The compound may not be fully dissolved or may be precipitating in the GI tract.

Recommendations:

  • Solubility Enhancement: Since this compound is soluble in DMSO, a co-solvent system may be necessary for aqueous dosing solutions.[3] However, it is crucial to ensure that the compound does not precipitate upon administration into the aqueous environment of the GI tract.

  • Formulation Strategies: For preclinical studies with compounds exhibiting poor aqueous solubility, various formulation strategies can be employed. These include:

    • Suspensions: Micronizing the drug substance to increase surface area can improve dissolution.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.

Step 2: Investigate the Impact of First-Pass Metabolism

As mentioned, glucuronidation is a primary clearance mechanism for this compound.[1][2]

Issue: Extensive metabolism in the liver and/or gut wall is reducing the systemic concentration of the parent compound.

Recommendations:

  • In Vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes to determine the rate of this compound metabolism in the species you are using. This can help quantify the extent of first-pass metabolism.

  • Pharmacokinetic Modeling: Use pharmacokinetic (PK) modeling to differentiate between poor absorption and high first-pass extraction. This would typically involve comparing the area under the curve (AUC) following oral and intravenous administration to determine absolute bioavailability.

Step 3: Review Experimental and Animal Model-Specific Factors

Issue: Various experimental conditions can influence oral bioavailability.

Recommendations:

  • Animal Species: Metabolic rates can differ significantly between species. Ensure that the dosing regimen is appropriate for the animal model being used.

  • Gastrointestinal pH: The pH of the GI tract can affect the solubility and stability of a compound. Consider the potential for pH-dependent degradation or precipitation.

  • Fasting/Fed State: The presence of food can alter gastric emptying time and GI pH, which can in turn affect drug absorption. Ensure consistency in the feeding state of your animals during experiments.

Experimental Protocols

Protocol 1: Basic Oral Formulation Preparation (for preclinical studies)

This is a general protocol and may require optimization for this compound.

  • Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO.

  • Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle for preclinical oral dosing is a mixture of a surfactant (e.g., Tween 80), a co-solvent (e.g., polyethylene (B3416737) glycol 400), and water or saline. A typical ratio might be 10% DMSO, 10% Tween 80, and 80% saline.

  • Formulation: Slowly add the drug solution from step 1 to the vehicle from step 2 while vortexing or stirring to create a clear solution or a fine suspension.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose. Ensure the formulation is homogenous if it is a suspension.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes from the species of interest, a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and this compound.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound (this compound) using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of this compound against time to determine the in vitro half-life (t½) and intrinsic clearance.

Visualizations

AMPK_Signaling_Pathway PF06679142 This compound AMPK AMPK PF06679142->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis, Protein Synthesis) AMPK->Anabolic_Pathways Inhibits Cellular_Energy Increased Cellular Energy (ATP) Catabolic_Pathways->Cellular_Energy

Caption: AMPK Signaling Pathway Activated by this compound.

Troubleshooting_Workflow Start Observed Poor Oral Bioavailability of this compound Step1 Step 1: Evaluate Formulation & Dosing Vehicle Start->Step1 Solubility_Issue Is the compound fully solubilized? Step1->Solubility_Issue Step2 Step 2: Investigate First-Pass Metabolism (Glucuronidation) Metabolism_Issue Is first-pass metabolism extensive? Step2->Metabolism_Issue Step3 Step 3: Review Experimental & Animal Model Factors Protocol_Issue Are experimental protocols consistent and optimized? Step3->Protocol_Issue Solubility_Issue->Step2 Yes Optimize_Formulation Optimize formulation (e.g., co-solvents, SEDDS) Solubility_Issue->Optimize_Formulation No Metabolism_Issue->Step3 No Inhibit_Metabolism Consider co-administration with metabolic inhibitors (for research purposes only) Metabolism_Issue->Inhibit_Metabolism Yes Refine_Protocol Refine experimental protocols (e.g., fasting state, species selection) Protocol_Issue->Refine_Protocol No End Improved Systemic Exposure Protocol_Issue->End Yes Optimize_Formulation->End Inhibit_Metabolism->End Refine_Protocol->End

Caption: Troubleshooting Workflow for Poor Oral Bioavailability.

References

Technical Support Center: PF-06679142 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PF-06679142 in cell viability and proliferation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and direct activator of AMP-activated protein kinase (AMPK).[1][2][3] Its primary mechanism of action is the allosteric activation of the AMPK α1β1γ1 isoform, with an EC50 of approximately 22 nM.[1][2] By activating AMPK, this compound influences cellular energy homeostasis, which can impact cell growth, proliferation, and survival.[3]

Q2: What is the expected impact of this compound on cell viability?

A2: The impact of this compound on cell viability is context-dependent and can vary significantly between cell types and experimental conditions. As an AMPK activator, it can have dual effects:

  • Anti-proliferative/Pro-apoptotic: In many cancer cell lines, activation of AMPK can inhibit cell proliferation and induce apoptosis. This is often attributed to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and cell cycle arrest.

  • Pro-survival: Under conditions of metabolic stress (e.g., glucose deprivation), AMPK activation can promote cell survival by switching to catabolic pathways to generate ATP.

Therefore, it is crucial to empirically determine the effect of this compound on your specific cell line of interest.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark environment.[3] Once dissolved in DMSO to create a stock solution, it can be stored at -20°C for several months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration range for this compound in cell culture?

A4: Given its high potency (EC50 of 22 nM for AMPK activation), a starting concentration range of 0.1 µM to 50 µM is recommended for initial cell viability experiments. A dose-response curve should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Issue 1: No observable effect on cell viability.
Possible Cause Suggested Solution
Cell line insensitivity Confirm that your cell line expresses functional AMPK. Consider using a positive control cell line known to be responsive to AMPK activation.
Insufficient incubation time The effects of AMPK activation on cell viability may not be apparent at early time points. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Sub-optimal compound concentration Perform a wider dose-response experiment with concentrations ranging from nanomolar to high micromolar to ensure you are testing an effective range.
Compound degradation Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
Issue 2: High variability between replicate wells.
Possible Cause Suggested Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and practice consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").
Incomplete dissolution of this compound Thoroughly vortex the stock solution before diluting it in the culture medium. Ensure complete mixing of the compound in the medium before adding it to the cells.
Cell clumping If cells tend to clump, consider using a cell-detaching agent that is gentle on the cells and ensure complete dissociation into a single-cell suspension before seeding.
Issue 3: Unexpected increase in cell viability.
Possible Cause Suggested Solution
Pro-survival effect of AMPK activation In some cell types or under specific metabolic conditions, AMPK activation can protect cells from apoptosis. Confirm AMPK activation via Western blot for phospho-AMPK and its downstream targets (e.g., phospho-ACC).
Assay interference Some compounds can interfere with the chemistry of certain viability assays (e.g., direct reduction of MTT). Run a cell-free control with this compound and the assay reagent to check for interference. Consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo® or a protein-based assay like the Sulforhodamine B assay).

Data Presentation

As there is limited publicly available data on the direct cytotoxic effects of this compound, the following table provides representative data for other direct AMPK activators, A-769662 and MK-8722, to offer an expected range of activity.

Table 1: Representative IC50/EC50 Values for Direct AMPK Activators

CompoundEffectCell Line/Assay ConditionIC50/EC50
A-769662Inhibition of fatty acid synthesisPrimary rat hepatocytesIC50 = 3.2 µM[1][4]
A-769662Activation of AMPKPartially purified rat liver AMPKEC50 = 0.8 µM[1][5]
MK-8722Activation of pAMPK complexesCell-free assayEC50 = ~1 to 60 nM[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for AMPK Activation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizations

PF_06679142_Signaling_Pathway PF06679142 This compound AMPK AMPK PF06679142->AMPK Activates Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates CellGrowth Cell Growth & Proliferation Anabolic->CellGrowth Promotes CellSurvival Cell Survival (under stress) Catabolic->CellSurvival Promotes

Caption: Signaling pathway of this compound via AMPK activation.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with this compound (Dose-Response) Adhere->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Measure Signal (e.g., Absorbance) Assay->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Experimental workflow for determining cell viability.

References

Technical Support Center: PF-06679142 Glucuronidation in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro evaluation of PF-06679142, focusing on its glucuronidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: The primary route of metabolism for this compound in both animals and humans is glucuronidation.[1][2] This process involves the conjugation of glucuronic acid to the carboxylic acid moiety of this compound, forming an acyl glucuronide.

Q2: Is the acyl glucuronide metabolite of this compound pharmacologically active?

A2: Yes, the acyl glucuronide of this compound is a direct activator of the AMP-activated protein kinase (AMPK), similar to the parent compound.[1] This is a critical consideration for in vitro studies, as the formation of this metabolite does not signify inactivation of the pharmacological activity.

Q3: Which UDP-glucuronosyltransferase (UGT) enzyme isoforms are responsible for the glucuronidation of this compound?

A3: While specific UGT phenotyping data for this compound is not publicly available, carboxylic acid-containing compounds are typically metabolized by isoforms from the UGT1A and UGT2B families.[3][4] Key isoforms known to glucuronidate carboxylic acids include UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[3] To identify the specific isoforms involved in this compound glucuronidation, a reaction phenotyping experiment using a panel of recombinant human UGT isoforms is recommended.

Q4: What are the known challenges associated with in vitro studies of acyl glucuronides?

A4: Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent compound and intramolecular acyl migration to form various positional isomers.[5] They also have the potential to form covalent bonds with proteins, which can be a source of toxicity.[6] These factors can complicate the interpretation of in vitro data and require careful experimental design and analytical methods.

Q5: Why is it important to consider plasma protein binding in in vitro studies of this compound?

A5: The extent of plasma protein binding determines the unbound fraction of a drug that is available to interact with metabolizing enzymes. For highly protein-bound drugs, the free fraction can be significantly lower than the total concentration. Failing to account for this can lead to an overestimation of metabolic rates in vitro. While the specific plasma protein binding of this compound is not publicly available, it is a critical parameter to determine experimentally and incorporate into the design and interpretation of in vitro metabolism studies.[7][8]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Glucuronidation Rates
Possible Cause Troubleshooting Step
Instability of this compound acyl glucuronide Lower the pH of the incubation and sample matrix to slow hydrolysis. A common approach is to acidify samples immediately after collection.[5] Analyze samples as quickly as possible after the experiment.
Non-linear reaction velocity over time Optimize incubation time to ensure initial velocity conditions are met. Perform a time-course experiment to determine the linear range.
Substrate concentration depletion Ensure that less than 20% of the initial substrate is consumed during the incubation to maintain linear kinetics.
Inconsistent enzyme activity Use a consistent source and batch of microsomes or recombinant enzymes. Always include a positive control substrate for the UGT enzymes being used to verify activity.
Issue 2: Discrepancy Between In Vitro and In Vivo Clearance
Possible Cause Troubleshooting Step
Lack of plasma protein binding consideration Determine the plasma protein binding of this compound and use the unbound concentration when calculating in vitro intrinsic clearance (CLint).[7]
Inappropriate in vitro system Consider using primary hepatocytes in suspension or as plated cultures, as they contain a more complete set of phase I and phase II enzymes and cofactors, which may provide a more accurate prediction of in vivo clearance.
Contribution of extrahepatic metabolism Investigate the potential for glucuronidation in other tissues, such as the kidney and intestine, if hepatic clearance does not account for the total in vivo clearance.
Active metabolite formation Since the acyl glucuronide of this compound is active, simple clearance of the parent compound may not fully describe the in vivo pharmacology. Develop a pharmacokinetic model that includes the formation and activity of the metabolite.

Experimental Protocols

Protocol 1: Determination of this compound Glucuronidation Kinetics in Human Liver Microsomes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound acyl glucuronide.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Alamethicin

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, D-saccharic acid 1,4-lactone, and alamethicin-activated HLMs.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a range of this compound concentrations and UDPGA. The final DMSO concentration should be kept below 1%.

  • Incubate at 37°C for a predetermined linear time.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the this compound acyl glucuronide using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: UGT Reaction Phenotyping for this compound

Objective: To identify the UGT isoforms responsible for the glucuronidation of this compound.

Materials:

  • This compound

  • Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15)

  • UDPGA

  • Appropriate buffer system for each UGT isoform

  • LC-MS/MS system

Methodology:

  • Incubate this compound at a fixed concentration (typically at or below the estimated Km) with each individual recombinant UGT isoform in the presence of UDPGA.

  • Follow the general incubation and termination procedure as described in Protocol 1.

  • Analyze the formation of the this compound acyl glucuronide by LC-MS/MS.

  • The UGT isoforms that produce the highest rates of metabolite formation are identified as the primary contributors to this compound glucuronidation.

Visualizations

cluster_0 This compound Metabolism cluster_1 Pharmacological Activity This compound This compound Acyl Glucuronide Acyl Glucuronide This compound->Acyl Glucuronide UGT Enzymes (e.g., UGT1A, UGT2B) AMPK Activation AMPK Activation This compound->AMPK Activation Direct Activator Acyl Glucuronide->AMPK Activation Direct Activator

Caption: Metabolic pathway and pharmacological activity of this compound and its acyl glucuronide metabolite.

Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate at 37°C Initiate Reaction Initiate Reaction Pre-incubate at 37°C->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Terminate Reaction->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis Problem Inconsistent Results? Check_Stability Acyl Glucuronide Instability? Problem->Check_Stability Check_Linearity Non-Linear Kinetics? Check_Stability->Check_Linearity No Solution_Stability Acidify Samples Analyze Promptly Check_Stability->Solution_Stability Yes Check_Enzyme_Activity Enzyme Inactivation? Check_Linearity->Check_Enzyme_Activity No Solution_Linearity Optimize Incubation Time & Substrate Concentration Check_Linearity->Solution_Linearity Yes Check_PPB High Protein Binding? Check_Enzyme_Activity->Check_PPB No Solution_Enzyme_Activity Use Positive Controls Consistent Enzyme Source Check_Enzyme_Activity->Solution_Enzyme_Activity Yes Solution_PPB Determine fu Use Unbound Concentration Check_PPB->Solution_PPB Yes

References

Technical Support Center: Minimizing Variability in PF-06679142 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the AMP-activated protein kinase (AMPK) activator, PF-06679142.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active activator of AMP-activated protein kinase (AMPK).[1] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolic homeostasis. By activating AMPK, this compound is being investigated for its therapeutic potential in conditions such as diabetic nephropathy.[1]

Q2: What is the primary route of metabolism and clearance for this compound in preclinical species?

A2: The primary route of clearance for this compound in animals is through metabolism, specifically via glucuronidation.[2] It has been designed to have low plasma clearance and negligible renal clearance.[3][4]

Q3: What are the general pharmacokinetic characteristics of this compound in animal models?

A3: this compound was developed to have desirable oral absorption and low plasma clearance in preclinical species.[3][4]

Q4: What are the common sources of variability in oral dosing studies with small molecules like this compound?

A4: Variability in oral drug absorption can arise from a number of factors, including the physicochemical properties of the compound (e.g., solubility, particle size), the formulation and vehicle used, and the physiological state of the animal (e.g., gastric pH, emptying time, intestinal motility, and food effects).[5][6] Intrinsic factors such as genetics, age, and sex of the animals can also contribute significantly to inter-individual variability in drug metabolism and response.[7][8][9]

Troubleshooting Guides

Issue 1: High Variability in Plasma Exposure (AUC, Cmax) Following Oral Administration

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique Ensure all personnel are thoroughly trained and consistent in their gavage technique. Use appropriate gavage needle size and length for the animal model.[10] Verify correct placement to avoid administration into the trachea.[10] Consider using flexible plastic feeding tubes to minimize the risk of esophageal injury.[10] A sweet coating on the gavage needle may reduce stress and improve animal compliance.[11]
Formulation Issues Ensure the this compound formulation is homogenous and stable. If using a suspension, ensure it is adequately mixed before each dose. Inconsistent particle size can lead to variable dissolution and absorption.
Physiological State of Animals Standardize the fasting period before dosing, as food can significantly impact drug absorption.[12] Ensure animals are not stressed, as stress can alter gastrointestinal physiology.[11] Acclimatize animals to handling and the gavage procedure.
Animal Health Status Ensure all animals are healthy and free of underlying conditions that could affect drug absorption or metabolism. Gastrointestinal issues can particularly impact the absorption of orally administered drugs.
Genetic Variability Use a single, well-characterized strain of animals for your studies to minimize genetic variability in drug metabolizing enzymes.
Issue 2: Inconsistent Pharmacodynamic (PD) Response at a Given Dose

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Pharmacokinetic (PK) Variability Address the sources of PK variability as outlined in Issue 1. A variable PD response is often a direct consequence of inconsistent drug exposure.
Differences in AMPK Activation State The baseline metabolic state of the animals can influence the degree of AMPK activation. Standardize the diet and acclimatization period to ensure a consistent baseline metabolic state.
Timing of PD Measurements Ensure that PD measurements are taken at a consistent time point relative to drug administration and are aligned with the expected time to maximum plasma concentration (Tmax) and the biological response.
Assay Variability Validate all PD assays to ensure they are robust and reproducible. Include appropriate positive and negative controls in each assay run.

Data Presentation

Due to the lack of publicly available, specific quantitative data on the pharmacokinetic variability of this compound, the following tables are provided as illustrative examples based on typical variability observed for orally administered small molecules in preclinical species.

Table 1: Illustrative Example of this compound Pharmacokinetic Parameters in Rats (Single Oral Dose)

Dose (mg/kg)NCmax (ng/mL) (Mean ± SD)Tmax (h) (Median [Range])AUC (0-t) (ng*h/mL) (Mean ± SD)
15150 ± 451.0 [0.5 - 2.0]600 ± 180
1051600 ± 4001.5 [1.0 - 2.0]7500 ± 2250
3054500 ± 11252.0 [1.5 - 4.0]25000 ± 7500

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Illustrative Example of this compound Pharmacokinetic Parameters in Different Species (Single Oral Dose of 10 mg/kg)

SpeciesNCmax (ng/mL) (Mean ± SD)Tmax (h) (Median [Range])AUC (0-t) (ng*h/mL) (Mean ± SD)
Rat51600 ± 4001.5 [1.0 - 2.0]7500 ± 2250
Dog31200 ± 3602.0 [1.0 - 4.0]9000 ± 3150
Monkey31000 ± 2502.0 [2.0 - 4.0]8000 ± 2000

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Standard Protocol for an Oral Pharmacokinetic Study in Rats

This protocol provides a general framework that can be adapted for studies with this compound.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.[3]

  • Sex: Male (or female, depending on study objectives, but do not mix sexes within a study group).

  • Age/Weight: 8-10 weeks old, 250-300g.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

2. Housing and Husbandry:

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide standard chow and water ad libitum. Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.[12]

3. Formulation Preparation:

  • Prepare the dosing formulation of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Ensure the formulation is a homogenous suspension or solution.

4. Dosing:

  • Weigh each animal on the morning of the study to calculate the individual dose volume.

  • Administer the formulation via oral gavage at the desired dose volume (typically 5-10 mL/kg).

  • Record the exact time of dosing for each animal.

5. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Use an appropriate anticoagulant (e.g., K2EDTA).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

6. Bioanalysis:

  • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

7. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

  • Calculate mean, standard deviation, and coefficient of variation for each parameter.

Visualizations

AMPK_Signaling_Pathway Simplified AMPK Signaling Pathway PF06679142 This compound AMPK AMPK PF06679142->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits Energy_Production ATP Production Catabolic_Pathways->Energy_Production Energy_Consumption ATP Consumption Anabolic_Pathways->Energy_Consumption Experimental_Workflow Oral Pharmacokinetic Study Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Weighing Animal Weighing Fasting->Weighing Dosing Oral Gavage Dosing Weighing->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Processing Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Troubleshooting_Logic Troubleshooting High PK Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High PK Variability Observed Gavage_Technique Inconsistent Gavage Technique High_Variability->Gavage_Technique Formulation Formulation Inhomogeneity High_Variability->Formulation Physiology Animal Physiological Differences High_Variability->Physiology Genetics Genetic Variability High_Variability->Genetics Standardize_Gavage Standardize Gavage Protocol & Training Gavage_Technique->Standardize_Gavage Validate_Formulation Validate Formulation Homogeneity & Stability Formulation->Validate_Formulation Control_Environment Standardize Fasting, Housing & Handling Physiology->Control_Environment Use_Inbred_Strain Use a Single Inbred Strain Genetics->Use_Inbred_Strain

References

PF-06679142 specificity for AMPK isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of PF-06679142, a direct activator of AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1] It functions as a direct allosteric activator of AMPK, meaning it binds to the AMPK complex and induces a conformational change that increases its enzymatic activity, independent of cellular AMP levels.

Q2: What is the reported potency of this compound for AMPK?

A2: this compound has a reported half-maximal effective concentration (EC50) of 22 nM for the human AMPK α1β1γ1 isoform.[1]

Q3: Is this compound selective for specific AMPK isoforms?

Q4: What is the solubility and recommended storage for this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to keep the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q5: What are the potential therapeutic applications of this compound?

A5: Given its role as an AMPK activator, this compound has been investigated for its potential in treating metabolic diseases, particularly diabetic nephropathy.[1]

Data Presentation

AMPK Isoform Specificity of this compound

While comprehensive data is not publicly available, the following table summarizes the known activity of this compound. Researchers should perform their own dose-response experiments to determine the precise potency against their AMPK isoform of interest.

AMPK IsoformEC50 (nM)Reference
α1β1γ122[1]
α2β1γ1Data not available-
α1β2γ1Data not available-
α2β2γ1Data not available-
Kinase Selectivity Profile

A comprehensive kinome scan profiling the selectivity of this compound against a broad panel of kinases is not publicly available. As with any kinase modulator, it is recommended to perform selectivity profiling to identify potential off-target effects relevant to the experimental context.

Experimental Protocols

This section provides a detailed, representative methodology for a biochemical assay to determine the activity of this compound on purified AMPK. This protocol is based on commonly used non-radioactive kinase assays.

Objective: To determine the EC50 of this compound for the activation of a specific AMPK isoform.

Assay Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the AMPK activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Purified recombinant human AMPK (e.g., α1β1γ1 isoform)

  • This compound

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

  • ATP

  • AMP (for basal activation if required)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare the AMPK enzyme, SAMS peptide, and ATP in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the components in the following order:

      • Kinase Assay Buffer

      • AMPK enzyme

      • Serial dilutions of this compound or vehicle control (DMSO)

      • SAMS peptide

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_core AMPK Heterotrimer cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK (αβγ) Cellular Stress->AMPK Hormones Hormones Hormones->AMPK Pharmacological Activators Pharmacological Activators Pharmacological Activators->AMPK e.g., this compound pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (LKB1, CaMKKβ) Energy Production ↑ Glucose Uptake ↑ Fatty Acid Oxidation pAMPK->Energy Production Energy Consumption ↓ Protein Synthesis ↓ Lipid Synthesis pAMPK->Energy Consumption experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Serial Dilutions Reaction_Setup Combine Reagents and This compound in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, ATP Reagent_Prep->Reaction_Setup Initiate_Reaction Add ATP and Incubate Reaction_Setup->Initiate_Reaction Signal_Detection Add Detection Reagents and Read Luminescence Initiate_Reaction->Signal_Detection Data_Processing Subtract Background and Normalize Data Signal_Detection->Data_Processing Curve_Fitting Plot Dose-Response Curve and Calculate EC50 Data_Processing->Curve_Fitting

References

Technical Support Center: Overcoming PF-06679142 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to PF-06679142, a potent AMP-activated protein kinase (AMPK) activator, in cell lines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] Upon activation by this compound, AMPK enhances catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like lipid and protein synthesis.[2][3] This modulation of cellular metabolism makes it a compound of interest for research in metabolic diseases and oncology.[2][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not extensively documented in the public domain, resistance to targeted therapies in cancer cells typically arises from two main categories:

  • On-Target Resistance: This involves alterations in the drug's direct target, AMPK.

    • Mutations in AMPK subunits: Genetic mutations in the α, β, or γ subunits of the AMPK protein could prevent this compound from binding effectively or from allosterically activating the enzyme.

    • Altered AMPK expression levels: A decrease in the expression of the specific AMPK isoform targeted by this compound could lead to a diminished response.

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the effects of AMPK activation.

    • Upregulation of pro-survival pathways: Cancer cells might upregulate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to counteract the anti-proliferative effects of AMPK activation.[5]

    • Metabolic reprogramming: Cells can adapt their metabolism to become less dependent on the pathways regulated by AMPK.

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]

Q3: How can I determine the mechanism of resistance in my cell line?

A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Sequencing: Sequence the coding regions of the AMPK subunits (e.g., PRKAA1, PRKAB1, PRKAG1) to identify potential mutations.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of AMPK subunits in your resistant and parental cell lines.

  • Phospho-protein analysis: Utilize Western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways (e.g., phosphorylation of AKT, S6 ribosomal protein) in the presence and absence of this compound.

  • Metabolic Assays: Perform metabolic flux analysis or assays for glycolysis and mitochondrial respiration to identify any metabolic reprogramming in the resistant cells.

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming this compound resistance.

Problem 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
Possible Cause Suggested Solution Experimental Protocol
On-Target Resistance (AMPK Mutation/Altered Expression) 1. Sequence AMPK subunits to identify mutations.2. Quantify AMPK subunit expression via qPCR or Western blot.3. If a mutation is found, consider using a different AMPK activator with a distinct binding site.4. If expression is downregulated, explore methods to re-express the target isoform.--INVALID-LINK----INVALID-LINK--
Off-Target Resistance (Bypass Pathway Activation) 1. Screen for activation of parallel survival pathways (e.g., PI3K/AKT/mTOR, MAPK).2. Test combination therapies with inhibitors of the identified bypass pathway. For instance, the dual PI3K/mTOR inhibitor BEZ235 has been shown to overcome resistance to other targeted therapies.[7][8][9]--INVALID-LINK----INVALID-LINK--
Increased Drug Efflux 1. Perform a drug efflux assay using a fluorescent substrate.2. If efflux is increased, test co-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar).--INVALID-LINK--
Problem 2: Inconsistent Results with this compound
Possible Cause Suggested Solution
Compound Instability Ensure proper storage of this compound (dry, dark, at -20°C for long-term storage).[2] Prepare fresh stock solutions in DMSO and use them for a limited time.
Cell Line Contamination or Genetic Drift Regularly perform cell line authentication (e.g., STR profiling). Use early passage cells for critical experiments.

Quantitative Data Summary

The following tables present hypothetical data from experiments investigating this compound resistance.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineIC50 (nM) of this compoundFold Resistance
Parental HCT11650-
HCT116-PFR (Resistant)150030

Table 2: Combination Index (CI) Values for this compound and BEZ235 in HCT116-PFR Cells

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (nM)BEZ235 (nM)Fraction AffectedCI ValueInterpretation
750250.50.65Synergy
1500250.750.58Synergy
750500.80.45Strong Synergy

Experimental Protocols

Protocol 1: Sequencing of AMPK Subunits

  • RNA Extraction: Isolate total RNA from both parental and this compound-resistant cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the coding sequences of the AMPK subunits (e.g., PRKAA1, PRKAB1, PRKAG1) from the cDNA using gene-specific primers.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Protocol 2: Western Blot for AMPK Expression and Pathway Activation

  • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total AMPKα, phospho-AMPKα (Thr172), total AKT, phospho-AKT (Ser473), total S6, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Phospho-Kinase Array

  • Cell Lysate Preparation: Prepare cell lysates from parental and resistant cells treated with or without this compound according to the array manufacturer's instructions.

  • Array Incubation: Incubate the cell lysates with the phospho-kinase array membrane, which is spotted with antibodies against various phosphorylated kinases.

  • Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the phosphorylated proteins.

  • Data Analysis: Quantify the spot intensities and compare the phosphorylation profiles between the different conditions to identify upregulated signaling pathways in the resistant cells.

Protocol 4: Combination Therapy Viability Assay

  • Cell Seeding: Seed the this compound-resistant cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a matrix of nine concentrations of this compound and the second inhibitor (e.g., BEZ235). Include single-agent controls for each drug.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTT.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI) and determine if the drug interaction is synergistic, additive, or antagonistic.

Protocol 5: Rhodamine 123 Efflux Assay

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a buffer such as HBSS.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate rhodamine 123 for a specified time (e.g., 30 minutes) to allow for its uptake.

  • Efflux Measurement: Wash the cells to remove excess rhodamine 123 and then incubate them in a fresh buffer. Collect aliquots at different time points and measure the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Compare the rate of fluorescence decrease between the parental and resistant cells. A faster decrease in fluorescence in the resistant cells indicates increased efflux.

Visualizations

cluster_PF06679142_Action This compound Mechanism of Action PF06679142 This compound AMPK AMPK PF06679142->AMPK activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic activates Cell_Growth Cell Growth and Proliferation AMPK->Cell_Growth inhibits Anabolic->Cell_Growth promotes ATP_Prod ATP Production Catabolic->ATP_Prod

Caption: Mechanism of action of this compound.

cluster_Resistance Potential Mechanisms of this compound Resistance Resistance This compound Resistance OnTarget On-Target Resistance Resistance->OnTarget OffTarget Off-Target Resistance Resistance->OffTarget Mutation AMPK Mutation OnTarget->Mutation Expression Decreased AMPK Expression OnTarget->Expression Bypass Bypass Pathway Activation (e.g., PI3K/AKT/mTOR) OffTarget->Bypass Efflux Increased Drug Efflux OffTarget->Efflux

Caption: Overview of potential resistance mechanisms.

cluster_Workflow Troubleshooting Workflow Start Decreased this compound Sensitivity CheckOnTarget Investigate On-Target Mechanisms? Start->CheckOnTarget CheckOffTarget Investigate Off-Target Mechanisms? CheckOnTarget->CheckOffTarget No SequenceAMPK Sequence AMPK Subunits CheckOnTarget->SequenceAMPK Yes ScreenPathways Screen for Bypass Pathway Activation CheckOffTarget->ScreenPathways Yes CheckEfflux Perform Drug Efflux Assay CheckOffTarget->CheckEfflux Also CheckExpression Check AMPK Expression SequenceAMPK->CheckExpression CombineTherapy Test Combination Therapy ScreenPathways->CombineTherapy EffluxInhibitor Co-treat with Efflux Inhibitor CheckEfflux->EffluxInhibitor

Caption: A decision tree for troubleshooting resistance.

References

Validation & Comparative

A Head-to-Head Battle of AMPK Activators: PF-06679142 vs. Metformin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) has emerged as a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Activation of AMPK restores cellular energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This guide provides an objective comparison of two prominent AMPK activators, PF-06679142 and metformin (B114582), highlighting their distinct mechanisms of action, supported by experimental data, and detailed methodologies for key assays.

Unveiling the Contenders: Mechanism of Action

This compound and metformin represent two distinct classes of AMPK activators: direct and indirect. Understanding this fundamental difference is crucial for interpreting their biological effects and therapeutic potential.

This compound: The Direct Agonist

This compound is a potent, orally active small molecule that functions as a direct activator of AMPK.[1][2][3] It binds directly to the AMPK enzyme complex, inducing a conformational change that leads to its activation. This direct mechanism of action is independent of cellular energy status, meaning it can activate AMPK without a preceding change in the AMP:ATP ratio.

Metformin: The Indirect Modulator

Metformin, a widely prescribed first-line drug for type 2 diabetes, is an indirect activator of AMPK.[4][5] Its primary mechanism involves the inhibition of complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[6][7][8] The elevated AMP levels then allosterically activate AMPK.[5]

Quantitative Comparison of AMPK Activation

The differing mechanisms of this compound and metformin are reflected in their potency and the metrics used to quantify their activity.

ParameterThis compoundMetforminReference
Mechanism of Action Direct Allosteric ActivatorIndirect Activator (via mitochondrial complex I inhibition)[1][2][4][5]
Direct Enzyme Activation (EC50) 22 nM (against α1β1γ1-AMPK)Not Applicable (does not directly activate the enzyme)[1][3]
Cellular Effective Concentration for AMPK Activation Not extensively reported in public literature0.05 - 2 mM (in various cell types)[7][9][10]
Effect on Cellular AMP:ATP Ratio Does not directly alter the AMP:ATP ratioIncreases the AMP:ATP ratio[11][6][7]
Reported IC50 for Cell Growth Inhibition (downstream effect) Not extensively reported in public literature1.3 - 20.8 mM (in various cancer cell lines)[12][13]

Visualizing the Signaling Pathways

The distinct mechanisms of this compound and metformin in activating AMPK can be visualized through the following signaling pathway diagrams.

cluster_PF06679142 This compound (Direct Activation) This compound This compound AMPK AMPK This compound->AMPK Directly binds and activates Downstream Effects Downstream Effects AMPK->Downstream Effects Phosphorylates targets

Figure 1. this compound direct activation pathway.

cluster_Metformin Metformin (Indirect Activation) Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Inhibits Complex I AMP:ATP Ratio AMP:ATP Ratio Mitochondria->AMP:ATP Ratio Increases AMPK AMPK AMP:ATP Ratio->AMPK Allosterically activates Downstream Effects Downstream Effects AMPK->Downstream Effects Phosphorylates targets

Figure 2. Metformin indirect activation pathway.

Experimental Protocols

To aid researchers in the independent validation of these compounds, detailed methodologies for key experiments are provided below.

Western Blot for AMPK Phosphorylation

This protocol is a standard method to assess the activation state of AMPK by detecting the phosphorylation of its catalytic subunit α at Threonine 172 (Thr172).

1. Cell Culture and Treatment:

  • Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) at a suitable density in 6-well plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Starve cells in serum-free media for 2-4 hours before treatment.

  • Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or metformin (e.g., 0.1 mM - 5 mM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO or media).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

  • Denature the samples by boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative phosphorylation level.

In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of an activator.

1. Reagents and Materials:

  • Recombinant active AMPK enzyme (α1β1γ1).

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.4 mM AMP).

  • ATP solution.

  • AMPK substrate (e.g., SAMS peptide).

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).

  • This compound and metformin.

2. Assay Procedure (Radiometric):

  • Prepare a reaction mixture containing kinase assay buffer, AMPK substrate, and the test compound (this compound or metformin) at various concentrations.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

3. Assay Procedure (Luminescence-based - ADP-Glo™):

  • Set up the kinase reaction in a 96-well plate with AMPK enzyme, substrate, ATP, and the test compound.

  • Incubate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • For this compound, calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal enzyme activation.

  • For metformin, assess the lack of direct activation at various concentrations.

Conclusion

This compound and metformin represent two distinct approaches to AMPK activation. This compound is a highly potent, direct activator with a clear mechanism of action, making it a valuable tool for targeted AMPK research and potentially for therapeutic development where direct and robust activation is desired. Metformin, while less potent and acting indirectly, has a long-standing clinical track record of safety and efficacy, with its pleiotropic effects extending beyond simple AMPK activation. The choice between these compounds will depend on the specific research question or therapeutic goal. For studies requiring precise and direct modulation of AMPK activity, this compound is a superior tool. For investigations into the systemic metabolic effects of a clinically established drug, metformin remains the gold standard. This guide provides the foundational information for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of these important AMPK activators.

References

A Comparative Analysis of Direct AMPK Activators: PF-06679142 vs. A-769662

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation can switch cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Direct, allosteric activators of AMPK offer a promising therapeutic strategy. This guide provides a detailed comparison of two notable direct AMPK activators: PF-06679142, a potent, orally available compound, and A-769662, a widely used tool compound in metabolic research.

Mechanism of Action

Both this compound and A-769662 are direct allosteric activators of AMPK, meaning they bind to the enzyme complex to induce a conformational change that increases its activity, independent of upstream kinases like LKB1 or CaMKKβ.[1][2][3]

A-769662 is a thienopyridone (B2394442) compound that activates AMPK by mimicking the two primary effects of the natural ligand AMP: allosteric activation and, importantly, inhibition of dephosphorylation of the critical threonine 172 (Thr172) residue on the α-catalytic subunit.[1][2][4] Its binding site involves the β-subunit of the AMPK heterotrimer, and it displays selectivity for complexes containing the β1 isoform over the β2 isoform.[5][6][7][8]

This compound is an indole (B1671886) acid derivative developed as a potent, orally active AMPK activator.[9][10] It binds to a novel allosteric site at the interface of the α-kinase domain and the β-carbohydrate-binding module (CBM), often referred to as the "Allosteric Drug and Metabolite (ADaM)" site.[11] This compound was specifically engineered to have improved pharmacokinetic properties, including better oral absorption and reduced clearance, compared to earlier generations of activators.[3][9]

G cluster_upstream Upstream Kinases cluster_ampk AMPK Heterotrimer cluster_activators Direct Allosteric Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK_a α-subunit (catalytic) LKB1->AMPK_a p-Thr172 CaMKKb CaMKKβ CaMKKb->AMPK_a p-Thr172 AMPK_b β-subunit (scaffold/regulatory) AMPK_a->AMPK_b ACC ACC Phosphorylation (Fatty Acid Synthesis ↓) AMPK_a->ACC Phosphorylates GlucoseUptake Glucose Uptake ↑ AMPK_a->GlucoseUptake GeneExpression Gene Expression Changes (Catabolism ↑, Anabolism ↓) AMPK_a->GeneExpression AMPK_g γ-subunit (AMP sensing) AMPK_b->AMPK_g AMPK_b->ACC Phosphorylates AMPK_b->GlucoseUptake AMPK_b->GeneExpression AMPK_g->ACC Phosphorylates AMPK_g->GlucoseUptake AMPK_g->GeneExpression PF066 This compound PF066->AMPK_b Binds ADaM Site A769 A-769662 A769->AMPK_b Binds β1-subunit G start Start: Seed Cells in Culture Plates treatment Step 1: Treat Cells - this compound - A-769662 - Vehicle (DMSO) start->treatment lysis Step 2: Cell Lysis Harvest proteins treatment->lysis quant Step 3: Protein Quantification (e.g., BCA Assay) lysis->quant sds Step 4: SDS-PAGE Separate proteins by size quant->sds transfer Step 5: Western Transfer Proteins to PVDF membrane sds->transfer probing Step 6: Antibody Probing - Primary Ab (p-AMPK, p-ACC) - Secondary Ab (HRP) transfer->probing detect Step 7: Detection Chemiluminescence (ECL) probing->detect analysis Step 8: Analysis Quantify band intensity detect->analysis end End: Compare Compound Efficacy analysis->end

References

A Comparative Analysis of PF-06679142 and Current Therapies for Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diabetic nephropathy remains a leading cause of end-stage renal disease, necessitating the development of novel therapeutic strategies. This guide provides a comparative overview of the emerging AMP-activated protein kinase (AMPK) activator, PF-06679142, and established treatments for diabetic nephropathy, including SGLT2 inhibitors, GLP-1 receptor agonists, and the nonsteroidal mineralocorticoid receptor antagonist, finerenone. The comparison is based on available preclinical data for this compound and extensive clinical trial data for the approved therapies.

This compound: An Investigational AMPK Activator

This compound is a potent, orally active small molecule that activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] In the context of diabetic nephropathy, activation of AMPK is hypothesized to exert renoprotective effects by mitigating cellular hypertrophy, fibrosis, and oxidative stress.[2][3]

Preclinical Evidence

Preclinical studies have demonstrated the potential of AMPK activators in models of diabetic nephropathy. In a rat model of the disease, chronic administration of direct AMPK activators, including compounds structurally related to this compound, led to a significant reduction in the progression of proteinuria. Notably, this effect was reported to be greater than that observed with the current standard-of-care agent, the angiotensin-converting enzyme (ACE) inhibitor ramipril.[4] These preclinical findings suggest that targeting the AMPK pathway may offer a novel therapeutic avenue for diabetic nephropathy. Another related investigational compound, PF-06409577, has advanced to first-in-human clinical trials.[5]

Established and Emerging Therapies for Diabetic Nephropathy

The current therapeutic landscape for diabetic nephropathy has been significantly advanced by the demonstrated efficacy of SGLT2 inhibitors, GLP-1 receptor agonists, and nonsteroidal mineralocorticoid receptor antagonists.[6][7] These agents have shown significant benefits in slowing the progression of kidney disease and reducing cardiovascular events in patients with type 2 diabetes.

SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, have emerged as a cornerstone in the management of diabetic nephropathy.[8] Their mechanism of action involves reducing glomerular hyperfiltration, a key pathophysiological feature of early diabetic kidney disease.[9]

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists, including liraglutide, semaglutide, and dulaglutide, have shown consistent benefits in reducing albuminuria and cardiovascular risk in patients with diabetic kidney disease.[10][11][12][13] Their renoprotective effects are thought to be mediated through multiple pathways, including anti-inflammatory and natriuretic effects.[11]

Finerenone (Nonsteroidal Mineralocorticoid Receptor Antagonist)

Finerenone is a selective nonsteroidal mineralocorticoid receptor antagonist that has demonstrated efficacy in reducing the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes and chronic kidney disease.[14][15][16]

Quantitative Comparison of Efficacy Data

The following tables summarize the quantitative efficacy data from landmark clinical trials of established diabetic nephropathy treatments. Due to the early stage of its development, comparable clinical data for this compound is not yet available.

Table 1: Efficacy of SGLT2 Inhibitors in Diabetic Nephropathy

Clinical TrialDrugPrimary Renal OutcomeRisk Reduction (vs. Placebo)Reference
CREDENCECanagliflozinComposite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death30%[17]
DAPA-CKDDapagliflozinComposite of sustained ≥50% decline in eGFR, end-stage kidney disease, or renal or cardiovascular death39%
EMPA-KIDNEYEmpagliflozinComposite of progression of kidney disease or cardiovascular death28%[17]

Table 2: Efficacy of GLP-1 Receptor Agonists in Diabetic Nephropathy

Clinical TrialDrugKey Renal OutcomeEffect (vs. Placebo)Reference
LEADERLiraglutideNew or worsening nephropathy22% risk reduction[12]
SUSTAIN-6SemaglutideNew or worsening nephropathy36% risk reduction[12]
AWARD-7DulaglutideSlower rate of eGFR decline-1.1 mL/min/1.73 m² per year[12]
FLOWSemaglutideComposite of kidney failure, sustained ≥50% loss of eGFR, or death from kidney or cardiovascular causes24% risk reduction[18]

Table 3: Efficacy of Finerenone in Diabetic Nephropathy

Clinical TrialDrugPrimary Renal OutcomeRisk Reduction (vs. Placebo)Reference
FIDELIO-DKDFinerenoneComposite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes18%[16][19]
FIGARO-DKDFinerenoneComposite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure13% (Cardiovascular Outcome)[20]

Experimental Protocols

Below are simplified overviews of the methodologies employed in the landmark clinical trials for the comparator drugs.

General Clinical Trial Design for Diabetic Nephropathy

Most late-stage clinical trials for diabetic nephropathy treatments follow a randomized, double-blind, placebo-controlled design. Key inclusion criteria typically involve patients with type 2 diabetes and evidence of chronic kidney disease (defined by specific eGFR and urine albumin-to-creatinine ratio [UACR] thresholds). Patients are usually already receiving standard of care, including a renin-angiotensin system inhibitor. The primary endpoints are often a composite of renal outcomes, such as the time to end-stage kidney disease, a sustained significant decline in eGFR, or renal death. Cardiovascular outcomes are also critical secondary endpoints.

Diagram 1: General Workflow of a Phase III Diabetic Nephropathy Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis s1 Patient Population (T2D & CKD) s2 Inclusion/Exclusion Criteria (eGFR, UACR, etc.) s1->s2 s3 Informed Consent s2->s3 r1 Randomization (1:1 ratio) s3->r1 t1 Investigational Drug + Standard of Care r1->t1 t2 Placebo + Standard of Care r1->t2 f1 Regular Clinic Visits t1->f1 t2->f1 f2 Monitoring of Renal Function (eGFR, UACR) f1->f2 f3 Adverse Event Reporting f1->f3 a1 Primary Endpoint Analysis (Time-to-event) f2->a1 f3->a1 a2 Secondary Endpoint Analysis a1->a2

A simplified workflow of a typical Phase III clinical trial for a diabetic nephropathy drug.

Signaling Pathways

Diagram 2: Simplified Signaling Pathway of AMPK Activation

G AMPK_Activators AMPK Activators (e.g., this compound) AMPK AMPK AMPK_Activators->AMPK Energy_Homeostasis Improved Cellular Energy Homeostasis AMPK->Energy_Homeostasis Reduced_Hypertrophy Reduced Cellular Hypertrophy AMPK->Reduced_Hypertrophy Reduced_Fibrosis Reduced Fibrosis AMPK->Reduced_Fibrosis Reduced_Oxidative_Stress Reduced Oxidative Stress AMPK->Reduced_Oxidative_Stress Renoprotection Renoprotection Energy_Homeostasis->Renoprotection Reduced_Hypertrophy->Renoprotection Reduced_Fibrosis->Renoprotection Reduced_Oxidative_Stress->Renoprotection

The proposed mechanism of action for AMPK activators in providing renal protection.

Diagram 3: Key Mechanisms of Action of Established Therapies

G SGLT2i SGLT2 Inhibitors Glomerular_Hyperfiltration ↓ Glomerular Hyperfiltration SGLT2i->Glomerular_Hyperfiltration Albuminuria ↓ Albuminuria SGLT2i->Albuminuria GLP1RA GLP-1 RAs GLP1RA->Albuminuria Cardiovascular_Risk ↓ Cardiovascular Risk GLP1RA->Cardiovascular_Risk Finerenone Finerenone (nsMRA) Finerenone->Albuminuria Inflammation_Fibrosis ↓ Inflammation & Fibrosis Finerenone->Inflammation_Fibrosis Renoprotection Renoprotection Glomerular_Hyperfiltration->Renoprotection Albuminuria->Renoprotection Inflammation_Fibrosis->Renoprotection Cardiovascular_Risk->Renoprotection

Simplified overview of the primary mechanisms of action for current diabetic nephropathy therapies.

Conclusion

This compound, as a potent AMPK activator, represents a promising investigational therapy for diabetic nephropathy with a distinct mechanism of action from currently approved treatments. While preclinical data are encouraging, robust clinical trial data are necessary to establish its efficacy and safety in humans and to allow for a direct comparison with the significant renal and cardiovascular benefits demonstrated by SGLT2 inhibitors, GLP-1 receptor agonists, and finerenone. The ongoing development of novel therapeutic agents like this compound is crucial to address the residual risk of disease progression in patients with diabetic nephropathy.

References

Head-to-Head Comparison: PF-06679142 and PF-06685249 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two direct activators of AMP-activated protein kinase (AMPK), PF-06679142 and PF-06685249, reveals distinct profiles in their preclinical development for the potential treatment of diabetic nephropathy. Both compounds have demonstrated robust activation of AMPK in preclinical models, alongside favorable oral absorption and low plasma clearance.[1][2] This guide provides a comprehensive comparison of their performance based on available experimental data.

Summary of In Vitro and In Vivo Performance

ParameterThis compoundPF-06685249
Target AMP-activated protein kinase (AMPK)AMP-activated protein kinase (AMPK)
Mechanism of Action Direct allosteric activatorDirect allosteric activator
EC50 (α1β1γ1-AMPK) 22 nM12 nM
In Vivo Model ZSF-1 rats (model of diabetic nephropathy)ZSF-1 rats (model of diabetic nephropathy)
Reported In Vivo Effects Robust activation of AMPK in rat kidneysRobust activation of AMPK in rat kidneys
Pharmacokinetics Desirable oral absorption, low plasma clearance, negligible renal clearanceDesirable oral absorption, low plasma clearance, negligible renal clearance

Detailed Experimental Data

In Vitro AMPK Activation

The potency of this compound and PF-06685249 in activating the α1β1γ1 isoform of AMPK was a key differentiator. PF-06685249 exhibited a lower EC50 value of 12 nM, indicating higher potency compared to this compound, which had an EC50 of 22 nM.[2]

Pharmacokinetic Profile in Rats

Both compounds were engineered to have desirable pharmacokinetic properties. Studies in rats indicated good oral absorption, low plasma clearance, and minimal renal clearance for both this compound and PF-06685249.[1] These characteristics are crucial for developing orally administered drugs with sustained therapeutic effects.

In Vivo Efficacy in a Model of Diabetic Nephropathy

The ZSF-1 rat model, which mimics key aspects of human diabetic nephropathy, was utilized to evaluate the in vivo efficacy of both compounds.[3][4][5][6] Both this compound and PF-06685249 demonstrated significant activation of AMPK within the kidneys of these animals, suggesting their potential to address the underlying metabolic dysregulation in this disease.[1][2]

Experimental Protocols

AMPK Activation Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay was likely employed to determine the EC50 values for AMPK activation. This common method involves a fluorescently labeled substrate peptide and a specific antibody.

General Protocol:

  • Recombinant human AMPK (α1β1γ1 isoform) is incubated with varying concentrations of the test compounds (this compound or PF-06685249).

  • A fluorescently labeled peptide substrate for AMPK and ATP are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.

  • The FRET signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.[7][8][9][10]

  • EC50 values are calculated by plotting the FRET signal against the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Studies in Rats

To assess the pharmacokinetic profiles, rats were likely administered this compound or PF-06685249 via oral and intravenous routes.

General Protocol:

  • Male Sprague-Dawley rats are typically used for these studies.[11]

  • For oral administration, the compounds are formulated in a suitable vehicle and administered by gavage.

  • For intravenous administration, the compounds are dissolved in a suitable vehicle and injected into a tail vein.

  • Blood samples are collected at various time points post-administration.

  • Plasma is separated from the blood samples, and the concentration of the parent drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), are calculated from the plasma concentration-time data.

In Vivo Studies in the ZSF-1 Rat Model

The ZSF-1 rat model is a well-established model for studying diabetic nephropathy.[3][4][5][6][12]

General Protocol:

  • Obese ZSF-1 rats, which spontaneously develop hyperglycemia, hyperlipidemia, and progressive kidney disease, are used as the experimental group. Lean ZSF-1 rats serve as controls.

  • The test compounds (this compound or PF-06685249) are administered orally to the obese ZSF-1 rats for a specified duration.

  • Throughout the study, key indicators of diabetic nephropathy, such as blood glucose levels, proteinuria, and kidney function markers, are monitored.

  • At the end of the study, kidney tissues are collected for histological analysis and to measure the levels of phosphorylated AMPK (pAMPK) and total AMPK by methods like Western blotting or immunohistochemistry to confirm target engagement.

Visualizations

Signaling Pathway of AMPK Activation

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK (α, β, γ subunits) Cellular Stress->AMPK ↑ AMP/ATP ratio Hormones Hormones Hormones->AMPK Pharmacological Activators Pharmacological Activators Pharmacological Activators->AMPK e.g., this compound, PF-06685249 Energy Production ↑ Energy Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Energy Production Energy Consumption ↓ Energy Consumption (e.g., Protein Synthesis, Lipogenesis) AMPK->Energy Consumption

Caption: Simplified signaling pathway of AMPK activation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow ZSF-1 Rats ZSF-1 Rats Compound Administration Oral Administration (this compound or PF-06685249) ZSF-1 Rats->Compound Administration Monitoring Blood Glucose Proteinuria Kidney Function Compound Administration->Monitoring Tissue Analysis Kidney Tissue Collection (pAMPK/AMPK levels) Monitoring->Tissue Analysis

References

Validating the Therapeutic Potential of PF-06679142 in Obesity Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of PF-06679142, a potent AMP-activated protein kinase (AMPK) activator, in the context of obesity. While preclinical data on this compound in specific obesity models is not publicly available, this document summarizes its known pharmacological profile and compares it with alternative anti-obesity agents for which experimental data exists. The information presented aims to offer a framework for evaluating the potential of AMPK activators like this compound in obesity drug development.

Introduction to this compound

This compound is a potent, orally active activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] By activating AMPK, this compound is expected to enhance energy-consuming processes such as fatty acid oxidation and glucose uptake while suppressing energy-storing pathways like lipogenesis.[1] This mechanism of action makes it a promising candidate for the treatment of metabolic disorders, including obesity. In preclinical studies, this compound has demonstrated robust activation of AMPK in rat kidneys, along with desirable oral absorption and low plasma clearance.[1]

Comparative Analysis of Anti-Obesity Agents

To contextualize the potential of this compound, this guide provides a comparison with other therapeutic agents for obesity, including other AMPK activators, GLP-1 receptor agonists, and a combination therapy. The data presented is primarily from studies using diet-induced obese (DIO) mouse models, a standard preclinical model for obesity research.

Quantitative Data Summary

The following tables summarize the performance of various anti-obesity compounds in preclinical DIO mouse models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Comparison of AMPK Activators in DIO Mice

CompoundDosing RegimenStudy DurationBody Weight ChangeFood IntakeKey FindingsReference
This compound Data not availableData not availableData not availableData not availablePotent AMPK activator with good oral PK in rats.[1][1]
CNX-012-570 3 mg/kg, p.o., once daily8 weeks↓ 24%Not reportedReduced fasting blood glucose and serum triglycerides.[3][3]
ATX-304 Not specified28 days↓ 21%No reductionIncreased energy expenditure; preserved lean mass.[4][4]

Table 2: Comparison of GLP-1 Receptor Agonists in DIO Mice

CompoundDosing RegimenStudy DurationBody Weight ChangeFood IntakeKey FindingsReference
Semaglutide 100 nmol/kg, s.c.3 weeks↓ 22% from baselineSuppressedModulated food preference.[5][5]
Liraglutide 200 or 400 µg/kg, s.c., daily14 daysSignificant reductionReducedIncreased energy expenditure.[6][6]

Table 3: Comparison of Naltrexone/Bupropion in Rodent Obesity Models

CompoundDosing RegimenStudy DurationBody Weight ChangeFood IntakeKey FindingsReference
Naltrexone/Bupropion 1 and 20 mg/kg, s.c., twice daily11 daysAdditive reductionAdditive reductionCombination therapy was more effective than either agent alone.[7]

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

Activation of AMPK by compounds like this compound initiates a cascade of events aimed at restoring cellular energy homeostasis. This includes the inhibition of anabolic pathways and the activation of catabolic pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates PF06679142 This compound PF06679142->AMPK activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Lipogenesis Lipogenesis AMPK->Lipogenesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis

Caption: AMPK Signaling Pathway Activation by this compound.

General Experimental Workflow for Anti-Obesity Drug Evaluation in DIO Mice

The evaluation of anti-obesity therapeutics in preclinical models typically follows a standardized workflow to assess efficacy and mechanism of action.

Experimental_Workflow Induction of Obesity Diet-Induced Obesity (DIO) (High-Fat Diet Feeding) Drug Administration Test Compound Administration (e.g., this compound) Induction of Obesity->Drug Administration In-life Measurements In-life Measurements: - Body Weight - Food Intake Drug Administration->In-life Measurements Terminal Measurements Terminal Measurements: - Body Composition (Fat/Lean Mass) - Plasma Biomarkers In-life Measurements->Terminal Measurements Mechanism of Action Studies Mechanism of Action Studies: - Energy Expenditure - Gene Expression Analysis Terminal Measurements->Mechanism of Action Studies

Caption: Preclinical evaluation workflow for anti-obesity drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of anti-obesity agents.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.

  • Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce an obese phenotype, characterized by increased body weight, adiposity, and insulin (B600854) resistance.

  • Housing: Animals are single-housed in a temperature- and light-controlled environment with ad libitum access to food and water.

In Vivo Efficacy Studies
  • Acclimatization: Following the diet-induced obesity phase, mice are acclimated to any specific experimental procedures (e.g., handling, gavage).

  • Grouping: Mice are randomized into treatment groups based on body weight to ensure homogeneity.

  • Dosing: The test compound (e.g., this compound) is administered via the appropriate route (e.g., oral gavage) at predetermined doses and frequencies. A vehicle control group receives the same formulation without the active compound.

  • Measurements:

    • Body Weight: Recorded daily or several times per week.

    • Food Intake: Measured daily by weighing the remaining food.

    • Body Composition: Assessed at baseline and at the end of the study using techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat and lean mass.

    • Plasma Biomarkers: At termination, blood is collected to measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant metabolic markers.

Energy Expenditure Measurement (Indirect Calorimetry)
  • Apparatus: Mice are placed in metabolic cages equipped for continuous monitoring of oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Acclimatization: Animals are acclimated to the metabolic cages for at least 24 hours before data collection begins.

  • Data Collection: VO2 and VCO2 are measured over a 24-48 hour period to determine the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

  • Activity Monitoring: Infrared beams within the cages are often used to simultaneously monitor locomotor activity, which can be correlated with energy expenditure.

Conclusion

This compound, as a potent AMPK activator, holds theoretical promise for the treatment of obesity by targeting fundamental cellular energy metabolism. However, the absence of publicly available preclinical data in relevant obesity models makes a direct validation of its therapeutic potential challenging. The comparative data presented for other anti-obesity agents, particularly other AMPK activators, highlight the expected efficacy endpoints, such as significant reductions in body weight and improvements in metabolic parameters. Future studies investigating the effects of this compound on body weight, food intake, and energy expenditure in diet-induced obese animal models are crucial to substantiate its potential as a viable anti-obesity therapeutic. The experimental protocols and comparative data provided in this guide offer a valuable resource for designing and interpreting such validation studies.

References

Cross-Validation of PF-06679142's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator, PF-06679142, alongside other notable AMPK activators. The information is intended to support research and development efforts by offering a side-by-side look at their performance based on available experimental data.

Quantitative Comparison of AMPK Activators

The following tables summarize the potency and cellular effects of various AMPK activators. It is important to note that direct, head-to-head comparative studies of this compound against other activators in various cell lines with quantitative data are limited in the public domain.

Table 1: Potency of Direct AMPK Activators Against Purified α1β1γ1 Isoform

CompoundEC50 (nM)
This compound22[1][2]
PF-064095777[3]
PF-0668524912

Table 2: Cellular Effects of AMPK Activators in Hepatocytes and Renal Cells

CompoundCell TypeAssayPotency
This compound Rat Kidney CellsAMPK ActivationRobust Activation[4][5]
Primary Human HepatocytesDe Novo Lipogenesis InhibitionActive (Acyl glucuronide metabolite)[6][7]
PF-06409577 Primary Rat HepatocytesACC PhosphorylationEC50: 69 nM
De Novo Lipogenesis InhibitionIC50: 49 nM
Primary Monkey HepatocytesACC PhosphorylationEC50: 875 nM
De Novo Lipogenesis InhibitionIC50: 444 nM
Primary Human HepatocytesACC PhosphorylationEC50: 255 nM
De Novo Lipogenesis InhibitionIC50: 128 nM
A-769662 Primary Mouse HepatocytesDe Novo Lipogenesis InhibitionIC50: ~9 µM
Primary Human HepatocytesDe Novo Lipogenesis InhibitionIC50: ~8 µM
AICAR Primary Mouse HepatocytesDe Novo Lipogenesis InhibitionIC50: ~61 µM
Primary Human HepatocytesDe Novo Lipogenesis InhibitionIC50: ~199 µM
Metformin Primary Human HepatocytesDe Novo Lipogenesis InhibitionIC50: ~0.7 mM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

AMPK Activation Assay (In Vitro)

This protocol outlines a general procedure for determining the activation of purified AMPK protein by a test compound.

  • Reagents and Materials:

    • Purified recombinant human AMPK (α1β1γ1 isoform)

    • Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 5 mM MgCl2, 8% glycerol)

    • ATP solution

    • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

    • [γ-³²P]ATP

    • Test compound (e.g., this compound) dissolved in DMSO

    • Phosphoric acid (1%)

    • P81 phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, SAMS peptide, and [γ-³²P]ATP.

    • Add the purified AMPK enzyme to the reaction mixture.

    • Add varying concentrations of the test compound or vehicle (DMSO) to initiate the kinase reaction.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of AMPK activation relative to a positive control and determine the EC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

This protocol describes a method to measure the rate of new lipid synthesis in cultured primary hepatocytes.

  • Reagents and Materials:

    • Cryopreserved or freshly isolated primary hepatocytes (e.g., human, rat)

    • Hepatocyte culture medium

    • Collagen-coated culture plates

    • Test compound (e.g., this compound) dissolved in a suitable solvent

    • [¹⁴C]-Acetic Acid, sodium salt

    • Lysis buffer

    • Scintillation fluid and counter

  • Procedure:

    • Plate the primary hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

    • Treat the cells with varying concentrations of the test compound or vehicle for a predetermined period (e.g., 24 hours).

    • Add [¹⁴C]-acetic acid to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

    • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetic acid.

    • Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).

    • Measure the radioactivity in the lipid extract using a scintillation counter.

    • Normalize the radioactivity to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of de novo lipogenesis compared to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects AMP/ATP_Ratio ↑ AMP/ATP Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK  Activates CaMKK2 CaMKKβ CaMKK2->AMPK  Activates Calcium ↑ Ca²⁺ Calcium->CaMKK2 ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits HMGCR HMG-CoA Reductase AMPK->HMGCR Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates Malonyl_CoA ↓ Malonyl-CoA ACC->Malonyl_CoA CPT1 ↑ CPT1 Activity Malonyl_CoA->CPT1 Inhibits FAO ↑ Fatty Acid Oxidation CPT1->FAO Cholesterol ↓ Cholesterol Synthesis HMGCR->Cholesterol Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Autophagy ↑ Autophagy ULK1->Autophagy PF06679142 This compound PF06679142->AMPK Directly Activates

Caption: AMPK Signaling Pathway and Site of Action for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Hepatocytes, Renal Cells) Incubation Incubate cells with varying compound concentrations Cell_Culture->Incubation Compound_Prep Compound Preparation (this compound & Comparators) Compound_Prep->Incubation AMPK_Activity AMPK Activity Assay (e.g., Western Blot for p-AMPK/p-ACC) Incubation->AMPK_Activity DNL_Assay De Novo Lipogenesis Assay (¹⁴C-Acetate Incorporation) Incubation->DNL_Assay Other_Assays Other Functional Assays (e.g., Glucose Uptake, Gene Expression) Incubation->Other_Assays Data_Quant Data Quantification AMPK_Activity->Data_Quant DNL_Assay->Data_Quant Other_Assays->Data_Quant Dose_Response Dose-Response Curve Generation Data_Quant->Dose_Response Potency_Calc EC50 / IC50 Calculation Dose_Response->Potency_Calc Comparison Comparative Analysis Potency_Calc->Comparison

Caption: General Experimental Workflow for Comparing AMPK Activators.

References

PF-06679142: A Potent and Direct Alternative to AICAR for AMPK Activation in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the direct AMPK activator PF-06679142 with the widely used indirect activator, AICAR. This guide provides a detailed analysis of their mechanisms of action, potency, and specificity, supported by experimental data and protocols to aid in the selection of the most appropriate tool for metabolic research.

In the field of metabolic research, the 5' AMP-activated protein kinase (AMPK) serves as a critical regulator of cellular energy homeostasis. Its activation holds therapeutic promise for metabolic disorders such as type 2 diabetes and obesity. For years, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) has been the go-to pharmacological agent for activating AMPK in preclinical studies. However, the emergence of direct AMPK activators like this compound offers researchers a more potent and potentially more specific alternative. This guide provides a detailed comparison of this compound and AICAR to assist researchers in making an informed choice for their experimental needs.

Mechanism of Action: A Tale of Two Activators

The primary distinction between this compound and AICAR lies in their mechanism of activating AMPK.

This compound is a direct activator of AMPK.[1][2] It allosterically binds to the AMPK complex, inducing a conformational change that promotes its activation. This direct action does not depend on the intracellular energy status, providing a consistent and targeted activation of the enzyme.

AICAR , in contrast, is an indirect AMPK activator.[3][4] It is a cell-permeable nucleoside that, once inside the cell, is phosphorylated by adenosine (B11128) kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and activates AMPK by binding to its γ-subunit, mimicking the effect of a low energy state.[3][4] However, ZMP is reported to be 40- to 50-fold less potent than AMP in activating AMPK.[3][4]

cluster_PF06679142 This compound (Direct Activation) cluster_AICAR AICAR (Indirect Activation) PF06679142 This compound AMPK_inactive_PF AMPK (Inactive) PF06679142->AMPK_inactive_PF Direct Binding AMPK_active_PF AMPK (Active) AMPK_inactive_PF->AMPK_active_PF Conformational Change Downstream Effects Increased Glucose Uptake Increased Fatty Acid Oxidation Decreased Lipogenesis AMPK_active_PF->Downstream Effects AICAR AICAR ZMP ZMP (AMP Analog) AICAR->ZMP Phosphorylation (Adenosine Kinase) AMPK_inactive_AICAR AMPK (Inactive) ZMP->AMPK_inactive_AICAR Binds to γ-subunit AMPK_active_AICAR AMPK (Active) AMPK_inactive_AICAR->AMPK_active_AICAR Allosteric Activation AMPK_active_AICAR->Downstream Effects

Fig. 1: Mechanisms of AMPK activation by this compound and AICAR.

Potency and Efficacy: A Clear Distinction

Experimental data consistently demonstrates that this compound is a significantly more potent activator of AMPK compared to AICAR.

CompoundTargetEC50/Effective ConcentrationReference
This compound α1β1γ1-AMPK22 nM[5][6]
AICAR AMPK (in various cell types)0.5 - 2 mM[7][8][9]

As shown in the table, this compound activates the α1β1γ1 isoform of AMPK with a half-maximal effective concentration (EC50) in the nanomolar range, highlighting its high potency. In contrast, AICAR typically requires concentrations in the high micromolar to millimolar range to achieve significant AMPK activation in cell culture experiments.

Specificity and Off-Target Effects

A crucial consideration for researchers is the specificity of the pharmacological tools they employ.

This compound is a direct AMPK activator, which inherently suggests a higher degree of specificity. The available literature focuses on its potent activation of AMPK, with less evidence of significant off-target effects. However, as with any small molecule, comprehensive profiling is necessary to definitively rule out all potential off-target interactions.

AICAR , due to its mechanism of action, has well-documented AMPK-independent effects.[3][4][10] The intracellular accumulation of ZMP can influence other metabolic pathways. For example, ZMP is an intermediate in de novo purine (B94841) synthesis and its accumulation can impact this pathway.[4] Furthermore, some studies have shown that AICAR can exert effects on cell proliferation and other signaling pathways, such as the mTOR pathway, independently of AMPK.[11][12][13] Researchers should therefore exercise caution when attributing all observed effects of AICAR solely to AMPK activation.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for assessing AMPK activation are provided below.

Western Blot for Phosphorylated AMPK (p-AMPK)

This is a common method to assess the activation state of AMPK, as phosphorylation of the α-subunit at Threonine 172 is a key activation step.

1. Cell Lysis:

  • Treat cells with this compound or AICAR at the desired concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the membrane and re-probe with an antibody against total AMPKα.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

1. Immunoprecipitation of AMPK (from cell lysates):

  • Lyse cells as described above.

  • Incubate the cell lysate with an anti-AMPKα antibody and protein A/G agarose (B213101) beads to immunoprecipitate the AMPK complex.

  • Wash the beads several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer containing a specific AMPK substrate (e.g., SAMS peptide), ATP, and either this compound or ZMP (the active form of AICAR).

  • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

3. Detection of Substrate Phosphorylation:

  • The method of detection will depend on the assay format. Common methods include:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

    • Luminescence-based assay: Using a system like ADP-Glo™ that measures ADP production, which is proportional to kinase activity.

    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

cluster_workflow Experimental Workflow: Comparing AMPK Activators cluster_western Western Blot Analysis cluster_activity AMPK Activity Assay start Cell Culture treatment Treatment with This compound or AICAR (Dose-response & Time-course) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification wb_start SDS-PAGE quantification->wb_start act_ip Immunoprecipitation (anti-AMPK) quantification->act_ip wb_transfer Membrane Transfer wb_start->wb_transfer wb_block Blocking wb_transfer->wb_block wb_primary Primary Antibody (p-AMPK, Total AMPK) wb_block->wb_primary wb_secondary Secondary Antibody wb_primary->wb_secondary wb_detect Detection (ECL) wb_secondary->wb_detect wb_analyze Densitometry Analysis wb_detect->wb_analyze act_kinase Kinase Reaction (Substrate + ATP) act_ip->act_kinase act_detect Detection of Phosphorylated Substrate act_kinase->act_detect act_analyze Quantify Activity act_detect->act_analyze

Fig. 2: A typical experimental workflow for comparing AMPK activators.

Conclusion: Choosing the Right Tool for the Job

This compound represents a significant advancement in the pharmacological tools available for studying AMPK. Its high potency and direct mechanism of action offer a more targeted approach to activating this crucial metabolic regulator compared to the traditional indirect activator, AICAR.

Researchers should consider this compound when:

  • A highly potent and direct activation of AMPK is required.

  • Minimizing potential off-target effects is a priority.

  • A consistent level of AMPK activation, independent of cellular energy status, is desired.

AICAR may still be a suitable choice for:

  • Studies aiming to replicate or build upon the extensive existing literature that has utilized this compound.

  • Experiments where a broader metabolic effect, potentially including AMPK-independent pathways, is being investigated.

Ultimately, the choice between this compound and AICAR will depend on the specific research question and experimental context. By understanding the distinct properties of each compound, researchers can select the most appropriate tool to advance our understanding of AMPK signaling and its role in health and disease.

References

The Evolving Landscape of Diabetes Therapeutics: A Comparative Analysis of the Novel AMPK Activator PF-06679142 and Existing Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical in vivo efficacy of the novel AMP-activated protein kinase (AMPK) activator, PF-06679142, with established diabetes medications. Due to the limited publicly available in vivo efficacy data for this compound in diabetes models, this guide utilizes data from other potent, direct AMPK activators as a proxy to project its potential therapeutic effects, alongside a detailed review of current antidiabetic drugs.

Introduction to this compound: A Novel Approach to Diabetes Management

This compound is a potent, orally active, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] By directly activating AMPK, this compound is designed to mimic the beneficial metabolic effects of exercise, thereby improving glucose homeostasis.[3] Preclinical studies have highlighted its robust activation of AMPK in key metabolic tissues, such as the kidneys, and a favorable pharmacokinetic profile, suggesting its potential as a novel therapeutic agent for type 2 diabetes and its complications, including diabetic nephropathy.[4][5] Pfizer has also filed patents for AMPK activators for the treatment of type 2 diabetes.[6]

In Vivo Efficacy of Existing Diabetes Drugs

Current therapeutic strategies for type 2 diabetes encompass a range of medications with distinct mechanisms of action. This section summarizes the in vivo efficacy of leading drug classes in established animal models of diabetes, such as the db/db mouse and the Zucker diabetic fatty (ZDF) rat.

Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs)

Liraglutide and semaglutide (B3030467) are injectable GLP-1 receptor agonists that enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and promote satiety.

DrugAnimal ModelDoseKey FindingsReference
LiraglutideZucker Diabetic Fatty (ZDF) Rats150 µg/kg, s.c., twice daily for 6 weeksMarkedly attenuated the development of diabetes; significantly lower blood glucose.[7]
Semaglutidedb/db Mice10 nmol/kg, s.c., once daily for 4 weeksMitigated weight gain and enhanced glucose clearance during a glucose tolerance test.[8]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Sitagliptin is an oral medication that inhibits the DPP-4 enzyme, thereby increasing the levels of endogenous incretin (B1656795) hormones.

DrugAnimal ModelDoseKey FindingsReference
SitagliptinSTZ-induced diabetic mice40 mg/kg in diet for 12 weeksSignificantly inhibited DPP4 activity and attenuated liver injury.[9]
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors

Dapagliflozin is an oral SGLT2 inhibitor that reduces renal glucose reabsorption, leading to increased urinary glucose excretion.

DrugAnimal ModelDoseKey FindingsReference
DapagliflozinObese Zucker Rats1 mg/kg/day, oral gavage for 4 weeksImproved glucose control, increased glucosuria, and lowered HbA1c, glucose, and insulin levels.[10]
Biguanides

Metformin is a first-line oral therapy that primarily reduces hepatic glucose production and improves insulin sensitivity, partly through indirect AMPK activation.

DrugAnimal ModelDoseKey FindingsReference
Metformindb/db Mice250 mg/kg/day, oral gavage for 5 weeksUsed as a positive control, demonstrating glucose-lowering effects.[11]

Projected In Vivo Efficacy of this compound: An Indirect Comparison

While specific in vivo data for this compound in diabetes models are not yet widely published, the effects of other potent, direct AMPK activators, such as MK-8722, can provide insights into its potential efficacy. It is crucial to note that these are projections and require confirmation through direct studies of this compound.

Direct AMPK activation offers a distinct, insulin-independent mechanism for glucose lowering.

Drug (Proxy)Animal ModelDoseKey FindingsReference
MK-8722Diabetic Rhesus Monkeys5 mg/kg/day, p.o.Improved glucose homeostasis, evidenced by effects on HbA1c, 1,5-anhydroglucitol, and fructosamine.[12]
MK-8722eDIO Mice10 and 30 mg/kgAcutely lowered blood glucose levels.[3]
ZLN024db/db Mice15 mg/kg/day, daily gavage for 5 weeksImproved glucose tolerance.[11]
C24db/db Mice15, 50, and 150 mg/kgChronic oral treatment significantly reduced blood glucose and lipid levels and improved glucose tolerance.[9][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Animal Models and Drug Administration
  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a widely used model for type 2 diabetes.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a leptin receptor mutation and develop obesity, hyperlipidemia, and progressive hyperglycemia, eventually leading to beta-cell failure.

  • Oral Gavage: A standard method for precise oral administration of compounds to rodents. The volume is typically calculated based on the animal's body weight, with a maximum recommended volume to avoid distress.[4]

  • Subcutaneous (s.c.) Injection: Used for the administration of peptide-based drugs like GLP-1 RAs.

Key Efficacy Endpoints
  • Blood Glucose: Measured from tail vein blood using a glucometer.

  • Glycated Hemoglobin (HbA1c): A measure of long-term glycemic control.

  • Glucose Tolerance Test (GTT): Assesses the body's ability to clear a glucose load. Mice are fasted, and then a bolus of glucose is administered either orally (OGTT) or intraperitoneally (IPGTT). Blood glucose is monitored at set intervals.

  • Insulin and Lipid Profile: Plasma levels of insulin, triglycerides, and cholesterol are measured to assess metabolic function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating antidiabetic drugs in vivo.

Signaling_Pathways cluster_PF06679142 This compound (AMPK Activator) cluster_GLP1RA GLP-1 RAs (Liraglutide, Semaglutide) cluster_DPP4i DPP-4i (Sitagliptin) cluster_SGLT2i SGLT2i (Dapagliflozin) PF06679142 This compound AMPK AMPK PF06679142->AMPK Direct Activation Glucose Uptake (Muscle) Glucose Uptake (Muscle) AMPK->Glucose Uptake (Muscle) Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Decreased Gluconeogenesis (Liver) Decreased Gluconeogenesis (Liver) AMPK->Decreased Gluconeogenesis (Liver) GLP1_RA GLP-1 RA GLP1R GLP-1 Receptor GLP1_RA->GLP1R Binding Increased Insulin Secretion Increased Insulin Secretion GLP1R->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion GLP1R->Decreased Glucagon Secretion Delayed Gastric Emptying Delayed Gastric Emptying GLP1R->Delayed Gastric Emptying Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibition Increased GLP-1 Levels Increased GLP-1 Levels GLP1_endogenous Endogenous GLP-1 GLP1_endogenous->DPP4 Degradation Dapagliflozin Dapagliflozin SGLT2 SGLT2 (Kidney) Dapagliflozin->SGLT2 Inhibition Increased Urinary Glucose Excretion Increased Urinary Glucose Excretion SGLT2->Increased Urinary Glucose Excretion Glucose_Reabsorption Renal Glucose Reabsorption Glucose_Reabsorption->SGLT2 Mediation

Caption: Simplified signaling pathways of this compound and existing diabetes drugs.

Experimental_Workflow start Select Animal Model (e.g., db/db mice, ZDF rats) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Body Weight, Blood Glucose) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Drug Administration (e.g., Oral Gavage, s.c. Injection) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring endpoint_assays Endpoint Assays (GTT, Blood Collection for Biomarkers) treatment->endpoint_assays monitoring->treatment Daily/Weekly tissue Tissue Collection (Liver, Muscle, Pancreas) endpoint_assays->tissue analysis Data Analysis and Statistical Evaluation tissue->analysis

Caption: General experimental workflow for in vivo efficacy studies of antidiabetic drugs.

Conclusion

This compound, as a direct AMPK activator, represents a promising novel mechanism for the treatment of type 2 diabetes. While direct comparative in vivo efficacy data are currently limited, insights from other potent AMPK activators suggest a strong potential for robust glucose-lowering effects, independent of insulin. This guide provides a framework for understanding the potential of this compound in the context of established diabetes therapies. Further head-to-head preclinical and clinical studies are imperative to fully elucidate the therapeutic profile of this compound and its place in the evolving landscape of diabetes management. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this field.

References

A Head-to-Head Comparison of PF-06679142 and Other Indole-Based AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery for metabolic diseases, the 5' AMP-activated protein kinase (AMPK) has emerged as a critical target. As a master regulator of cellular energy homeostasis, its activation holds promise for the treatment of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This guide provides a comprehensive, data-driven comparison of PF-06679142, a potent indole-based AMPK activator, with its structural analogs, including the clinical candidate PF-06409577 and the advanced compound PF-06685249.

Performance Benchmark: In Vitro Potency and Selectivity

The in vitro potency of these indole-based activators was assessed against various recombinant human AMPK isoforms. The data, summarized below, highlights the exceptional potency of this chemical series.

CompoundAMPK IsoformEC50 (nM)[1][2][3]
This compound α1β1γ122[2]
PF-06685249α1β1γ112[3]
PF-06409577α1β1γ17[1]
PF-06409577α2β1γ16.8[4]
PF-06409577α1β2γ1>4000[4][5]
PF-06409577α2β2γ1>4000[4]
PF-06409577α2β2γ3>4000[4]

EC50 values represent the concentration of the compound required to elicit 50% of the maximal activation of the respective AMPK isoform.

The data reveals that all three compounds are highly potent activators of the α1β1γ1 AMPK isoform. Notably, PF-06409577 demonstrates high selectivity for isoforms containing the β1 subunit, with significantly reduced activity against β2-containing complexes[4][5]. This selectivity profile can be crucial for targeting specific tissues and minimizing off-target effects. While detailed isoform selectivity data for this compound and PF-06685249 from the same head-to-head study is not publicly available, their development was aimed at optimizing the properties of the β1-selective clinical candidate, PF-06409577.

Pharmacokinetic Profile: A Comparative Overview

A key objective in the development of the later-generation compounds, this compound and PF-06685249, was to improve upon the pharmacokinetic properties of the initial clinical candidate, PF-06409577, which was hindered by rapid clearance. The following table summarizes key pharmacokinetic parameters observed in preclinical species.

CompoundSpeciesOral Bioavailability (%)[1]Plasma Clearance[6]Renal Clearance[6]
This compound RatDesirable[6]Low[6]Negligible[6]
PF-06685249RatDesirable[6]Low[6]Negligible[6]
PF-06409577Rat15[1]Moderate[1]Subject to active renal clearance
PF-06409577Dog100[1]Moderate[1]Not specified
PF-06409577Monkey59[1]Moderate[1]Not specified

This compound and PF-06685249 exhibit desirable oral absorption and low plasma clearance, with the significant advantage of negligible renal clearance in preclinical models[7][6]. This improved profile was achieved by modifying the indole (B1671886) core to reduce glucuronidation and mitigate active renal clearance mediated by organic anion transporters (OATs)[6].

Signaling Pathways and Experimental Workflows

The activation of AMPK by these indole-based compounds initiates a cascade of downstream signaling events aimed at restoring cellular energy balance.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream_anabolic Anabolic Pathways (Inhibited) cluster_downstream_catabolic Catabolic Pathways (Activated) Cellular Stress Cellular Stress AMPK AMPK (αβγ) Cellular Stress->AMPK Indole Activators Indole Activators Indole Activators->AMPK mTORC1 mTORC1 AMPK->mTORC1 SREBP1c SREBP1c AMPK->SREBP1c ULK1 ULK1 AMPK->ULK1 Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Fatty Acid Synthesis Fatty Acid Synthesis SREBP1c->Fatty Acid Synthesis Autophagy Autophagy ULK1->Autophagy Experimental_Workflow In Vitro Screening In Vitro Screening Biochemical Assays Biochemical Assays In Vitro Screening->Biochemical Assays Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Pharmacokinetic Profiling Pharmacokinetic Profiling Biochemical Assays->Pharmacokinetic Profiling Lead Selection Cell-Based Assays->Pharmacokinetic Profiling In Vivo Efficacy In Vivo Efficacy Pharmacokinetic Profiling->In Vivo Efficacy

References

A Comparative Guide to PF-06679142: Replicating Published Findings on a Novel AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic agents for metabolic diseases, this guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator, PF-06679142, with other relevant alternatives. This document summarizes key performance data, details experimental protocols to facilitate the replication of published findings, and visualizes essential pathways and workflows.

Comparative Efficacy of AMPK Activators

This compound is a potent, orally active allosteric activator of AMPK, a key regulator of cellular energy homeostasis.[1][2] Its efficacy, particularly in the context of diabetic nephropathy, has been evaluated alongside other direct and indirect AMPK activators.[3] The following tables present a quantitative comparison of this compound and its alternatives based on published in vitro data.

Compound AMPK Isoform EC50 (nM) Assay Type Reference
This compound α1β1γ122TR-FRET[2]
PF-06685249 α1β1γ112TR-FRET[3]
α2β1γ112Not Specified[4]
PF-06409577 α1β1γ17TR-FRET[5]
α2β1γ16.8Not Specified[5]
α1β2γ1>40,000Not Specified[2][5]
α2β2γ1>40,000Not Specified[5]
A-769662 Rat Liver (mixed isoforms)800Cell-free[6]
β1-containing heterotrimersSelective ActivatorNot Specified[7]
Metformin Indirect ActivatorNot ApplicableNot Applicable[8]

Table 1: In Vitro Potency and Selectivity of AMPK Activators. This table summarizes the half-maximal effective concentration (EC50) values of this compound and other AMPK activators against various AMPK isoforms. Lower EC50 values indicate higher potency. The high EC50 values of PF-06409577 for β2-containing isoforms highlight its selectivity for β1-containing complexes. Metformin is an indirect activator and does not have a direct EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental context, the following diagrams, generated using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects This compound This compound AMPK AMPK (α, β, γ subunits) This compound->AMPK AMP/ADP AMP/ADP AMP/ADP->AMPK LKB1 LKB1 LKB1->AMPK phosphorylates EnergyProduction ↑ Energy Production (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->EnergyProduction EnergyConsumption ↓ Energy Consumption (e.g., Lipogenesis, Protein Synthesis) AMPK->EnergyConsumption Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) AMPK_Activation_Assay AMPK Activation Assay (TR-FRET) Compound_Synthesis->AMPK_Activation_Assay Cell-based_Assays Cell-based Assays (e.g., De Novo Lipogenesis) AMPK_Activation_Assay->Cell-based_Assays Animal_Model Animal Model (ZSF-1 Rat) Cell-based_Assays->Animal_Model Lead Compound Selection Compound_Administration Compound Administration (Oral Gavage) Animal_Model->Compound_Administration Efficacy_Assessment Efficacy Assessment (e.g., Proteinuria, Kidney Histology) Compound_Administration->Efficacy_Assessment

References

Comparative Analysis of Gene Expression Modulation by PF-06679142 and Other AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression effects of the AMP-activated protein kinase (AMPK) activator, PF-06679142, in relation to other similar compounds. Due to the limited availability of publicly accessible, direct comparative gene expression data for this compound, this guide leverages data from studies on the structurally and functionally related indole (B1671886) acid AMPK activator, PF-06409577, and other well-characterized AMPK activators to infer and contextualize the potential transcriptomic effects of this compound.

Introduction to this compound and Related Compounds

This compound is a potent, orally active, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. It belongs to a series of indole acid derivatives developed for the potential treatment of diabetic nephropathy. Other compounds in this class include PF-06409577 and PF-06685249. Activation of AMPK is known to modulate gene expression, leading to beneficial effects on metabolism and cellular stress responses. This guide focuses on the impact of these compounds on gene expression, a key aspect of their mechanism of action and therapeutic potential.

Comparative Gene Expression Analysis

While direct head-to-head transcriptomic data for this compound against other compounds is not available in the public domain, we can infer its likely effects based on a comprehensive study of the related compound PF-06409577 in a rat model of diabetic nephropathy. Further context is provided by a comparative study of different classes of AMPK activators in a mouse model of atherosclerosis.

Inferred Gene Expression Profile of this compound in Diabetic Nephropathy

Based on the findings for PF-06409577 in the ZSF1 rat model of diabetic nephropathy, it is anticipated that this compound would modulate genes involved in key pathological pathways of this disease.[1]

Table 1: Anticipated Modulation of Key Gene Pathways in Kidney Tissue by this compound

Pathological PathwayAnticipated Effect on Gene ExpressionKey Genes Potentially Modulated
Cellular Hypertrophy Downregulation of pro-hypertrophic genesTGF-β1, CTGF, FN1
Fibrosis Downregulation of pro-fibrotic genesCOL1A1, COL4A1, ACTA2
Oxidative Stress Upregulation of antioxidant response genesNFE2L2 (Nrf2), HMOX1, GCLM
Comparative Analysis with Other AMPK Activators

A study comparing the hepatic gene expression profiles of three different AMPK activators—IMM-H007 (a cordycepin (B1669437) derivative), Metformin (an indirect activator), and A-769662 (a direct activator)—in a mouse model of atherosclerosis provides insights into the shared and unique transcriptomic signatures of AMPK activation.[2] This allows for a broader understanding of where this compound might fit within the landscape of AMPK-modulating compounds.

Table 2: Differentially Expressed Genes (DEGs) with Various AMPK Activators in Liver Tissue [2]

CompoundTotal Number of DEGs (vs. Control)
IMM-H007 291
Metformin 473
A-769662 323

This data indicates that while all compounds activate AMPK, they elicit distinct gene expression profiles, likely due to differences in their mechanism of action, potency, and potential off-target effects. It is plausible that this compound, as a direct activator, would share more transcriptomic similarities with A-769662 than with the indirect activator Metformin.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches relevant to studying the gene expression effects of this compound, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects on Gene Expression Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK This compound This compound This compound->AMPK Transcription Factors Transcription Factors AMPK->Transcription Factors Gene Expression Changes Gene Expression Changes Transcription Factors->Gene Expression Changes Metabolic Regulation Metabolic Regulation Gene Expression Changes->Metabolic Regulation Reduced Inflammation Reduced Inflammation Gene Expression Changes->Reduced Inflammation Decreased Fibrosis Decreased Fibrosis Gene Expression Changes->Decreased Fibrosis

Caption: AMPK signaling pathway activated by this compound.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Animal Model (ZSF1 Rat) Animal Model (ZSF1 Rat) Compound Treatment Compound Treatment Animal Model (ZSF1 Rat)->Compound Treatment Kidney Tissue Isolation Kidney Tissue Isolation Compound Treatment->Kidney Tissue Isolation RNA Extraction RNA Extraction Kidney Tissue Isolation->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing (RNA-Seq) RNA Sequencing (RNA-Seq) Library Preparation->RNA Sequencing (RNA-Seq) Read Alignment Read Alignment RNA Sequencing (RNA-Seq)->Read Alignment Differential Gene Expression Differential Gene Expression Read Alignment->Differential Gene Expression Pathway Analysis (IPA) Pathway Analysis (IPA) Differential Gene Expression->Pathway Analysis (IPA) Comparative Analysis Comparative Analysis Pathway Analysis (IPA)->Comparative Analysis

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

The following is a generalized protocol for a comparative gene expression study in a diabetic nephropathy animal model, based on methodologies reported in relevant literature.

Animal Model and Treatment
  • Animal Model: ZSF1 (Zucker Diabetic Fatty/Spontaneously Hypertensive) rats are a relevant model for diabetic nephropathy.

  • Treatment Groups:

    • Vehicle Control

    • This compound

    • Comparator Compound (e.g., PF-06409577 or another AMPK activator)

  • Dosing: Compounds are administered orally once daily for a specified duration (e.g., 8-12 weeks).

RNA Extraction and Sequencing
  • Tissue Collection: At the end of the treatment period, animals are euthanized, and kidney tissues are harvested.

  • RNA Isolation: Total RNA is extracted from kidney cortical tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and integrity are assessed using a Bioanalyzer.

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

  • Read Alignment: Reads are aligned to the rat reference genome (e.g., rn6) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between treatment groups and the vehicle control are identified using software such as DESeq2 or edgeR.

  • Pathway Analysis: The list of differentially expressed genes is subjected to pathway and functional enrichment analysis using tools like Ingenuity Pathway Analysis (IPA) to identify significantly modulated biological pathways.

Conclusion

While direct comparative gene expression data for this compound is not yet publicly available, evidence from closely related compounds and other AMPK activators strongly suggests that it modulates key gene networks involved in metabolic regulation, inflammation, and fibrosis. As a potent, direct AMPK activator, this compound holds promise for the treatment of diseases like diabetic nephropathy through its effects on gene expression. Further research, including head-to-head transcriptomic studies, will be crucial to fully elucidate its specific molecular profile and therapeutic advantages compared to other AMPK activators.

References

Safety Operating Guide

Navigating the Disposal of PF-06679142: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of the research compound PF-06679142 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent, orally active AMPK activator used in research, particularly for studies related to diabetic nephropathy, its handling and disposal require careful consideration.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of non-hazardous research-grade chemical compounds provide a clear framework. This compound is typically supplied as a solid powder and is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.[1] The disposal procedure should account for both the solid form and solutions of the compound.

It is imperative for all laboratory personnel to consult their institution's specific safety protocols and local regulations, as these may vary. The following guidelines are based on general principles of laboratory chemical waste management.

Key Compound Characteristics for Disposal

A summary of the relevant data for this compound is presented below to inform disposal decisions.

PropertyValue/InformationSource
Physical Form Solid powderMedKoo
Common Solvent Soluble in Dimethyl Sulfoxide (DMSO)MedKoo, University of Waterloo
Hazard Classification Shipped as a non-hazardous chemicalMedKoo
Primary Use For research use onlyMedKoo, MedchemExpress

Step-by-Step Disposal Procedures

The proper disposal of this compound, both in its solid form and as a solution, involves a systematic approach encompassing identification, segregation, and final disposal through appropriate channels.

1. Waste Identification and Classification: The first step is to classify the waste. Based on supplier information, this compound is considered non-hazardous for shipping purposes.[2] However, all chemical waste should be treated with caution. Waste containing this compound should be clearly identified. If this compound is mixed with other substances, the entire mixture should be classified based on its most hazardous component.

2. Segregation of Waste: Proper segregation is crucial to prevent unintended chemical reactions and to ensure correct disposal streams.

  • Solid Waste: Unused or expired solid this compound should be collected separately. Labware, such as weighing boats or microfuge tubes grossly contaminated with the solid compound, should also be treated as chemical waste.

  • Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should not be disposed of down the sink.[3] This waste should be collected in a designated, compatible container for organic solvent waste.[1][4]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (such as the one used for making solutions, if appropriate). The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]

3. Waste Collection and Labeling: All waste containers must be clearly and accurately labeled.[6][7] The label should include:

  • The words "Hazardous Waste" or "Chemical Waste" as required by institutional policy.

  • The full chemical name: this compound.

  • If in solution, the solvent used (e.g., Dimethyl Sulfoxide) and the approximate concentration of the compound.

  • The date of accumulation.

  • Any associated hazards (though none are prominently listed for the compound itself, the solvent may have its own hazards).

4. Storage of Waste: Waste should be stored in a designated, secure area away from general laboratory traffic.[6] Containers must be kept closed except when adding waste.[5] Ensure that the storage area has adequate ventilation.

5. Final Disposal: The final step is the disposal of the collected waste through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6] Never dispose of solid chemical waste or organic solvent solutions in the regular trash or down the sanitary sewer.[2][8]

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in a research setting would typically involve protocols for solubilization and administration in preclinical studies. For example, its use in diabetic nephropathy research would involve dissolving the compound in a vehicle like DMSO for in vitro or in vivo experiments. The disposal procedures outlined above are a direct consequence of such experimental workflows.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_classification Step 1: Classification cluster_segregation Step 2: Segregation cluster_collection Step 3: Collection & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Waste Generated (Solid this compound or Solution) classify Classify Waste (Solid or Liquid) start->classify solid_waste Solid Waste (Unused compound, contaminated labware) classify->solid_waste Solid liquid_waste Liquid Waste (DMSO solution) classify->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Solvent Waste Container liquid_waste->collect_liquid label_waste Label Container Clearly (Name, Solvent, Date) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor store_waste->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PF-06679142

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for research use only by qualified professionals. A specific Safety Data Sheet (SDS) for PF-06679142 is not publicly available. The following recommendations are based on best practices for handling potent, research-grade kinase inhibitors and should be supplemented by a thorough risk assessment by the user.

This compound is a potent, orally active AMP-activated protein kinase (AMPK) activator.[1][2][3] As with any potent, biologically active small molecule, it should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to protect researchers from potential hazards.[4] The required level of PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[5]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[5]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[5]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan

A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.

cluster_preparation Preparation cluster_handling Handling Designated Area Work in a designated and clearly marked area Fume Hood Manipulate solid compound and concentrated solutions in a certified chemical fume hood Designated Area->Fume Hood Dedicated Equipment Use dedicated spatulas, glassware, and other equipment Fume Hood->Dedicated Equipment Decontaminate Thoroughly decontaminate equipment after use if dedicated equipment is not possible Dedicated Equipment->Decontaminate Hand Washing Wash hands thoroughly with soap and water after handling Decontaminate->Hand Washing

Operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety. All waste must be disposed of in accordance with local, state, and federal regulations.

cluster_waste Waste Segregation cluster_disposal Final Disposal Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container Follow Regulations Dispose of all waste in accordance with local, state, and federal regulations Solid Waste->Follow Regulations Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container Liquid Waste->Follow Regulations Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste Contaminated Sharps->Follow Regulations

Disposal plan for this compound and contaminated materials.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a potent AMPK activator can be found in the published scientific literature.[6] Researchers should consult these resources for specific methodologies related to their applications. The primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis.[3]

Storage:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[3]

  • Long-term (months to years): Store at -20°C.[3]

  • Stock Solutions: Store at 0 - 4°C for short-term use or -20°C for long-term storage.[3]

This compound is intended for research use only and is not for human or veterinary use.[3]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.